3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
Description
Properties
IUPAC Name |
3-(tetrazol-2-yl)adamantane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O/c13-16-10(19)11-2-8-1-9(3-11)5-12(4-8,6-11)18-15-7-14-17-18/h7-9H,1-6,13H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHKYYRFKPJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and properties of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
The following technical guide details the molecular architecture, synthesis, and properties of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a scaffold for CNS-active and antiviral agents.
Executive Summary
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is a bifunctional adamantane derivative characterized by a rigid tricyclic cage substituted at the bridgehead positions (1 and 3). It combines three distinct pharmacophores:
-
Adamantane Core: Provides lipophilicity and globular structure, facilitating blood-brain barrier (BBB) penetration and blocking viral ion channels (e.g., M2 protein).
-
Tetrazol-2-yl Moiety: Acts as a metabolically stable bioisostere of a carboxylic acid. The N2-attachment is crucial for specific steric and electronic recognition, distinct from the N1-isomer.
-
Carbohydrazide Linker: A versatile hydrogen-bonding motif capable of covalent trapping (via hydrazone formation) or acting as a chelating agent.
Primary Utility: Intermediate for antiviral drugs, P2X7 receptor antagonists, and 11β-HSD1 inhibitors.
Physiochemical Architecture
Molecular Specifications
| Property | Value |
| IUPAC Name | 3-(2H-tetrazol-2-yl)tricyclo[3.3.1.1 |
| Molecular Formula | C₁₂H₁₈N₆O |
| Molecular Weight | 262.31 g/mol |
| Predicted LogP | 1.8 – 2.2 (Amphiphilic) |
| Topological Polar Surface Area (TPSA) | ~98 Ų (High polarity due to 6 nitrogens + oxygen) |
| H-Bond Donors / Acceptors | 3 Donors / 5 Acceptors |
Structural Logic
The molecule is an amphiphilic vector . The adamantane cage acts as a "lipophilic bullet," driving the compound into hydrophobic pockets (e.g., transmembrane domains), while the polar tetrazole and hydrazide groups remain solvent-exposed or engage in specific electrostatic interactions.
-
Regiochemistry (N2 vs N1): The 2H-tetrazol-2-yl isomer is thermodynamically more stable and less polar than the 1H-isomer. In biological systems, the N2-isomer typically exhibits superior metabolic stability compared to the N1-isomer, which is more prone to enzymatic degradation.
Synthetic Protocol (Authoritative Route)
The synthesis prioritizes the regioselective formation of the N2-tetrazole isomer, a common challenge in tetrazole chemistry. The protocol below utilizes a Ritter-type reaction in concentrated sulfuric acid, which favors the N2-isomer due to steric bulk of the adamantyl cation.
Phase 1: Precursor Synthesis
Starting Material: Adamantane-1-carboxylic acid.[1][2]
-
Oxidation: Reaction with HNO₃/H₂SO4 yields 3-hydroxyadamantane-1-carboxylic acid .
-
Mechanism:[3] Generation of the 3-cation followed by hydration.
-
Phase 2: N2-Selective Tetrazolation
Reagents: 3-Hydroxyadamantane-1-carboxylic acid, 1H-Tetrazole (or Sodium Azide + Triethyl orthoformate), 96% H₂SO₄.
-
Cation Generation: The 3-hydroxy precursor is dissolved in concentrated H₂SO₄, generating the stable 3-carboxyadamant-1-yl cation.
-
Alkylation: 1H-Tetrazole is added.[3][4] The bulky adamantyl cation preferentially attacks the tetrazole ring.
-
Selectivity Control: In highly acidic media (H₂SO₄), the N2-isomer is the major product (often >90% ratio) due to thermodynamic control and the steric hindrance at N1 adjacent to the C-H bond.
-
Workup: Pour onto ice; the product precipitates. Recrystallization from MeOH/Water.
-
Intermediate:3-(Tetrazol-2-yl)adamantane-1-carboxylic acid .
-
Phase 3: Carbohydrazide Formation
Reagents: Thionyl Chloride (SOCl₂) or MeOH/H₂SO₄, Hydrazine Hydrate (N₂H₄·H₂O).
-
Esterification: Convert the carboxylic acid to the methyl ester using MeOH and catalytic H₂SO₄ (Reflux, 4h).
-
Hydrazinolysis: Treat the methyl ester with excess hydrazine hydrate in ethanol (Reflux, 6-12h).
-
Purification: The hydrazide usually crystallizes upon cooling. Wash with cold ethanol.
Caption: Step-wise synthetic pathway highlighting the critical N2-selective alkylation step in sulfuric acid.
Spectroscopic Characterization (Predicted)
To validate the structure, researchers should look for these specific signals. The distinction between N1 and N2 isomers is most visible in the ¹H NMR and ¹³C NMR chemical shifts of the tetrazole ring proton/carbon.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 9.00 - 9.20 ppm (s, 1H) | Tetrazole C-H: The N2-isomer typically appears downfield (>9.0 ppm) compared to N1 isomers. |
| δ 8.90 ppm (s, 1H) | Hydrazide -CONH - | |
| δ 4.20 ppm (br s, 2H) | Hydrazide -NH₂ | |
| δ 1.60 - 2.40 ppm (m, 14H) | Adamantane Cage Protons | |
| ¹³C NMR | δ ~153.0 ppm | Tetrazole C5: Characteristic for 2-substituted tetrazoles. |
| δ ~175.0 ppm | Carbonyl (C=O) of hydrazide. | |
| IR (KBr) | 3300, 3200 cm⁻¹ | N-H stretching (Hydrazide). |
| 3130 cm⁻¹ | C-H stretching (Tetrazole ring). | |
| 1650 cm⁻¹ | Amide I band (C=O). | |
| 1270, 1050 cm⁻¹ | Tetrazole ring breathing modes. |
Pharmacological Applications & SAR
Bioisosterism & Metabolic Stability
The tetrazol-2-yl group is a non-classical isostere of the carboxylic acid (-COOH) and ester groups.
-
pKa: Unlike the acidic N-H tetrazole (pKa ~5), the N-alkylated tetrazole is non-ionizable but retains high polarity.
-
Metabolism: It resists glucuronidation and oxidation, prolonging the half-life compared to the parent carboxylic acid.
Target Systems
-
Antiviral Activity (Influenza A): Adamantane derivatives block the M2 proton channel. The addition of the tetrazole group at C3 alters the electronics of the cage, potentially overcoming resistance mechanisms found in amantadine/rimantadine strains.
-
11β-HSD1 Inhibitors: Used for metabolic syndrome. The bulky adamantane fits the hydrophobic pocket of the enzyme, while the hydrazide/tetrazole interacts with the catalytic triad.
-
P2X7 Antagonists: The hydrazide linker allows for the attachment of additional aromatic rings (via Schiff base formation), creating "dumbbell" shaped molecules known to antagonize the P2X7 receptor (involved in inflammation).
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each pharmacophore.
References
-
Pavlov, D. et al. (2019).[5] "Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers."[5][6] Molecules, 24(15), 2717.[6] Link
- Note: Describes the acid-catalyzed synthesis of tetrazolyl-adamantane carboxylic acids.
-
Koren, A. O.[7] & Gaponik, P. N. (1990). "Selective N-Alkylation of Tetrazole and 5-Substituted Tetrazoles by Alcohols." Chemistry of Heterocyclic Compounds. Link
- Note: Establishes the H₂SO₄ method for N2-selective alkylation of tetrazoles with bulky electrophiles.
-
Shtrygol, S. et al. (2021).[2] "Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity." International Journal of Polymer Science. Link
- Note: Provides the protocol for converting adamantane esters to carbohydrazides.
-
Znamenskii, V. V. et al. (1983). "Adamantane derivatives V. Synthesis and radioprotective properties of N-adamantyl derivatives." Pharmaceutical Chemistry Journal. Link
- Note: Historical context on adamantane functionaliz
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Solubility Profile of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide in Organic Solvents
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the theoretical and experimental determination of the solubility profile for 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide, a novel compound featuring a unique combination of a lipophilic adamantane core and polar tetrazole and carbohydrazide moieties. We delve into the molecular structure's influence on solubility, present a validated, first-principles experimental workflow based on the gold-standard shake-flask method, and provide a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and formulation studies.
Introduction: The Structural Dichotomy of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is a molecule of significant interest, architecturally defined by three distinct functional regions. Understanding the interplay between these regions is fundamental to predicting and interpreting its solubility.
-
The Adamantane Core: A rigid, bulky, and highly lipophilic hydrocarbon cage, adamantane is known for its poor solubility in polar solvents but ready dissolution in nonpolar organic solvents.[1][2] This moiety is expected to dominate the compound's interaction with non-polar environments.
-
The Tetrazole Ring: A five-membered aromatic heterocycle containing four nitrogen atoms. Tetrazole is a bioisostere for the carboxylic acid group, possessing a similar pKa and acting as a hydrogen bond acceptor.[3][4] This group is known to be soluble in polar solvents like water, DMSO, and DMF, and will confer a degree of polarity to the molecule.[3][5]
-
The Carbohydrazide Linker: A polar functional group, -C(=O)NHNH₂, capable of acting as both a hydrogen bond donor and acceptor. While parent carbohydrazide has limited solubility in many organic solvents, its derivatives often exhibit broader solubility.[6][7] This group is crucial for mediating interactions with protic and polar aprotic solvents.
This unique amphiphilic character suggests a complex solubility profile, necessitating empirical determination to guide solvent selection for synthesis, purification, and formulation.
Experimental Determination of Thermodynamic Solubility
To establish a definitive solubility profile, the equilibrium or thermodynamic solubility must be measured. The Shake-Flask method is the universally recognized "gold standard" for this purpose due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[8][9]
Causality of Method Selection
The shake-flask method is chosen over higher-throughput kinetic methods because it allows the system to reach true thermodynamic equilibrium. Kinetic assays, which often rely on precipitating a compound from a DMSO stock solution, can yield artificially high or variable results (supersaturation) and are not suitable for foundational characterization.[10] The shake-flask approach ensures that the measured concentration represents the true saturation point of the most stable crystalline form of the compound in a given solvent at a specific temperature, providing self-validating and reproducible data critical for downstream applications.[11]
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol outlines the steps to determine the solubility of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide in a selected organic solvent.
Materials:
-
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide (crystalline solid, >99% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
20 mL glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Analytical balance (± 0.01 mg)
-
Centrifuge capable of holding vials
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Vials: Add an excess amount of solid 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide to a series of three glass vials for each solvent being tested. "Excess" means enough solid should remain clearly visible at the end of the experiment to ensure saturation.[11]
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C (or other desired temperature) and 300 RPM. Agitate the samples for 48-72 hours.[11]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow coarse particles to settle. Then, centrifuge the vials at high speed (e.g., 5000 x g for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Trustworthiness Check: Filtration is a critical step to remove any remaining microscopic solid particles that could falsely elevate the measured concentration.[11] The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Sample Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (determined in step 7). A series of dilutions may be necessary.
-
Quantification: Determine the concentration of the diluted samples using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC.[13]
-
For UV-Vis: Prepare a calibration curve by measuring the absorbance of a series of known concentrations of the compound in the same solvent. The absorbance of the unknown sample can then be used to determine its concentration via the Beer-Lambert law.[14][15]
-
For HPLC: Prepare a calibration curve by injecting known concentrations and plotting the peak area versus concentration.
-
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor used. The final reported value should be the average of the triplicate measurements.
Predicted Solubility Profile & Data Summary
While direct experimental data for 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is not publicly available, a predicted profile can be extrapolated based on its structural components. The bulky, non-polar adamantane cage is expected to be the primary driver of solubility, favoring dissolution in solvents of low to moderate polarity. The polar tetrazole and carbohydrazide groups will likely provide some solubility in more polar solvents, particularly those capable of hydrogen bonding.
The following table presents a template for organizing experimentally determined solubility data, populated with hypothetical values that reflect these theoretical predictions.
Table 1: Hypothetical Solubility of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Rationale for Prediction |
| Non-Polar | n-Hexane | 1.88 | < 0.1 | Poor interaction with polar tetrazole and carbohydrazide groups. |
| Toluene | 2.38 | 1 - 5 | Aromatic stacking with the tetrazole ring may slightly enhance solubility over aliphatic hydrocarbons. | |
| Polar Aprotic | Dichloromethane | 9.08 | 10 - 25 | Good balance; can solvate the adamantane core and interact with polar groups via dipole-dipole forces. |
| Ethyl Acetate | 6.02 | 5 - 15 | Moderate polarity and H-bond accepting capability favors dissolution. | |
| Acetone | 20.7 | 25 - 50 | High dipole moment effectively solvates the polar moieties while being compatible with the adamantane core. | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | Highly polar aprotic solvent, excellent at dissolving compounds with H-bond donors/acceptors.[3] | |
| Polar Protic | Ethanol | 24.5 | 5 - 20 | Can act as H-bond donor and acceptor, interacting well with polar groups, but the bulky adamantane limits high solubility. |
| Methanol | 32.7 | 2 - 10 | More polar than ethanol, leading to a less favorable interaction with the large lipophilic adamantane group. | |
| Water | 80.1 | < 0.01 | The large, hydrophobic adamantane cage dominates, leading to predicted insolubility.[16] |
Conclusion and Implications for Drug Development
The solubility profile of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is predicted to be complex, with maximal solubility likely occurring in polar aprotic solvents like acetone and DMSO. The compound's poor aqueous solubility, driven by the adamantane core, is a critical finding for drug development, suggesting that formulation strategies such as co-solvent systems, solid dispersions, or cyclodextrin inclusion complexes may be necessary to achieve adequate bioavailability for oral administration.[1] The detailed experimental protocol provided herein offers a robust and reliable method for generating the essential solubility data required to guide these formulation efforts and advance the compound through the development pipeline.
References
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- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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- Al-Ostoot, F. H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- SlidePlayer. solubility experimental methods.pptx.
- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- Al-Hourani, B. J. (2021). Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity. Semantic Scholar.
- Al-Omary, F. A. M., et al. (2022). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases. PMC.
- Al-Said, M. S., et al. (2012). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
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- Sigma-Aldrich. MultiScreen Solubility Filter Plate.
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The Adamantane Advantage: Navigating the Chemical Reactivity of the Hydrazide Group in Bulky Scaffolds
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The conjugation of the rigid, lipophilic adamantane cage with the versatile hydrazide functional group creates a class of molecules with significant therapeutic potential. This guide provides a comprehensive exploration of the chemical reactivity inherent to the adamantane-hydrazide scaffold. We delve into the synthesis of the key intermediate, adamantane-1-carbohydrazide, and systematically examine its subsequent transformations, including condensation, acylation, and cyclization reactions. A central theme is the influence of the adamantane moiety's steric bulk and electronic properties on reaction pathways and outcomes. By synthesizing field-proven insights with established chemical principles, this whitepaper serves as a technical resource for researchers aiming to leverage the unique properties of adamantane hydrazides in medicinal chemistry and materials science.
Introduction: The Strategic Union of Adamantane and Hydrazide
In the landscape of medicinal chemistry, the adamantane moiety is recognized as a "lipophilic bullet," a privileged scaffold prized for its unique combination of properties.[1] Its rigid, three-dimensional diamondoid structure confers exceptional metabolic stability and can enhance a molecule's ability to cross biological membranes.[2] This steric bulk and hydrophobicity allow for selective interactions with hydrophobic pockets within biological targets like viral proteins and enzymes.[2][3]
The hydrazide functional group (-CONHNH₂) is an equally powerful tool in synthetic chemistry.[4] It serves as a versatile synthon for constructing a wide array of derivatives, including hydrazones and various heterocyclic systems, which are staples in pharmacologically active compounds.[5]
The combination of these two moieties yields adamantane hydrazides, a class of compounds where the adamantane cage's steric and lipophilic characteristics directly influence the reactivity of the hydrazide group. Understanding this interplay is critical for designing rational synthetic routes and for the strategic development of novel therapeutics, including antivirals, antimicrobials, and anticancer agents.[1][6]
Synthesis of the Core Intermediate: Adamantane-1-Carbohydrazide
The gateway to exploring the reactivity of this class of compounds is the synthesis of the primary building block, adamantane-1-carbohydrazide. The most reliable and widely cited method is a two-step process commencing from adamantane-1-carboxylic acid.[6][7] This process is valued for its high yields and straightforward purification.
The causality behind this two-step approach is rooted in controlling reactivity. Direct conversion of a carboxylic acid to a hydrazide is possible but can be sluggish and require harsh conditions. Converting the acid to a more reactive ester intermediate facilitates a clean and efficient nucleophilic acyl substitution by the highly nucleophilic hydrazine.
Experimental Protocol: Synthesis of Adamantane-1-Carbohydrazide
Part A: Methyl adamantane-1-carboxylate [7]
-
To a solution of adamantane-1-carboxylic acid (1.0 eq) in methanol (approx. 0.5 M), add concentrated sulfuric acid (H₂SO₄) catalytically (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester, which is often of sufficient purity for the next step. A reported yield is approximately 85%.[7]
Part B: Adamantane-1-carbohydrazide [7]
-
Dissolve the methyl adamantane-1-carboxylate (1.0 eq) from Part A in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O) in excess (typically 5-10 eq).
-
Heat the reaction mixture to reflux for 12-24 hours. The formation of a white precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the white solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. This method typically yields the desired hydrazide in excellent purity and high yield (up to 98%).[7]
Key Chemical Transformations of the Adamantane Hydrazide
The adamantane-1-carbohydrazide is a stable, crystalline solid that serves as the launching point for numerous chemical transformations. The reactivity is centered around the nucleophilic terminal amino group (-NH₂) and the adjacent amide functionality.
Condensation with Carbonyls: The Gateway to Hydrazones
The most prominent reaction of adamantane-1-carbohydrazide is its condensation with aldehydes and ketones to form stable N-acylhydrazones (often referred to as hydrazide-hydrazones).[6] This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon.
The bulky adamantane group does not significantly hinder this reaction, as the nucleophilic attack occurs at the sterically accessible terminal nitrogen. The resulting hydrazones are of immense interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[6][8]
Experimental Protocol: General Synthesis of Adamantane Hydrazones[6]
-
Suspend adamantane-1-carbohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-8 hours. Monitor the reaction's completion via TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and dry to obtain the pure hydrazone derivative.
Table 1: Representative Adamantane Hydrazone Synthesis Data
| Aldehyde/Ketone Reactant | Product Yield (%) | Biological Activity Noted | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 92% | Antibacterial | [6] |
| 4-Hydroxybenzaldehyde | 95% | Antibacterial | [6] |
| 2-Hydroxyacetophenone | 88% | Cytotoxic | [6] |
| Isatin | 70-80% | Anticonvulsant |[7] |
Reactions with Isothiocyanates: Formation of Thiosemicarbazides
The terminal amino group of adamantane-1-carbohydrazide readily reacts with electrophilic isothiocyanates to form 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, a class of thiosemicarbazides.[9][10] This reaction proceeds smoothly, typically by heating the reactants in ethanol. These derivatives have shown promise as urease inhibitors and possess antiproliferative activities.[9]
Acylation Reactions
While the terminal -NH₂ group is the primary site of nucleophilic attack, the hydrazide itself can be subject to acylation. This is often observed as a side reaction when preparing azides from hydrazides using nitrites in the presence of acetic or formic acid.[11][12] The hydrazide can be partially acetylated or formylated, which can complicate subsequent steps. However, this reactivity can be harnessed intentionally. Using stronger acylating agents like acyl chlorides or anhydrides under controlled basic conditions allows for the synthesis of N,N'-diacylhydrazine derivatives, although the steric bulk of the adamantane may favor mono-acylation at the terminal nitrogen.
Cyclization Reactions: Building Heterocyclic Scaffolds
Adamantane hydrazides are valuable precursors for synthesizing five-membered heterocyclic rings, which are prevalent in pharmaceuticals.
-
Pyrazoles: Reaction of adamantyl keto esters with hydrazine can lead to the formation of pyrazole rings through a condensation-cyclization cascade.[13] For example, reacting ethyl 3-(1-adamantyl)-3-oxopropanoate with hydrazine derivatives yields 3-(1-adamantyl)-4,5-dihydro-1H-pyrazol-5-ones.[13] The bulky adamantane group dictates the regiochemistry and can influence the stability of the resulting heterocyclic system.
-
Oxadiazoles and Thiadiazoles: While specific literature on adamantane is less common, the general reactivity of hydrazides is well-established.[5] Cyclization of adamantane-hydrazide with agents like carbon disulfide can lead to oxadiazoles, and reaction with thiophosgene or similar reagents can yield thiadiazoles. These reactions expand the chemical space accessible from the adamantane-hydrazide core.
The Influence of the Adamantane Cage
The adamantane group is not a passive scaffold; it actively influences the chemical reactivity and properties of the final molecule.
-
Steric Hindrance: While the terminal -NH₂ of the hydrazide is relatively accessible, the adamantane cage can sterically shield the amide carbonyl group, potentially slowing reactions that involve this site. In cyclization reactions, it can influence the conformational preferences of transition states, thereby directing the stereochemical outcome.[14]
-
Lipophilicity: The inclusion of the highly hydrophobic adamantane group dramatically increases the overall lipophilicity of the derivatives.[3] This is a critical parameter in drug design, as it enhances membrane permeability and can improve pharmacokinetic profiles.[1]
-
Metabolic Stability: The adamantane framework is exceptionally resistant to metabolic degradation, protecting adjacent functional groups and increasing the in vivo half-life of a drug.[2]
Table 2: Summary of Biological Activities of Adamantane-Hydrazide Derivatives
| Derivative Class | Biological Activity | Target/Mechanism (if known) | Reference(s) |
|---|---|---|---|
| Hydrazide-Hydrazones | Antibacterial (Gram-positive) | Cell wall/membrane disruption | [6][15] |
| Hydrazide-Hydrazones | Anticancer/Cytotoxic | Induction of apoptosis | [6] |
| Hydrazide-Hydrazones | Anticonvulsant | Modulation of ion channels | [7] |
| Hydrazide-Hydrazones | Antimycobacterial | Probable inhibition of MmpL3 | [16] |
| Thiosemicarbazides | Urease Inhibition | Enzyme active site binding | [9] |
| Adamantane Hydrazide | Antiviral (HIV) | - |[1] |
Conclusion and Future Outlook
The adamantane-hydrazide scaffold represents a validated and highly fruitful area for synthetic and medicinal chemistry. The core intermediate, adamantane-1-carbohydrazide, is readily accessible through a robust, high-yielding synthesis. Its reactivity, dominated by the nucleophilic terminal amine, provides straightforward access to a diverse library of hydrazones, thiosemicarbazides, and heterocyclic compounds. The bulky adamantane group imparts critical drug-like properties, including high lipophilicity and metabolic stability, while its steric influence on reactivity can be strategically managed.
Future research will likely focus on expanding the range of heterocyclic systems built from this core, exploring more complex cyclization strategies, and leveraging computational tools to design derivatives with enhanced target specificity. As the challenges of drug resistance and the need for novel therapeutic agents grow, the strategic combination of the adamantane cage and the versatile hydrazide group will continue to be a cornerstone of modern drug discovery.
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The Convergence of Cage and Ring: A Technical Guide to the History and Development of Tetrazolyl Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic combination of the rigid, lipophilic adamantane cage with the metabolically stable, bioisosteric tetrazole ring has given rise to a promising class of compounds with diverse therapeutic potential. This technical guide provides a comprehensive overview of the history, synthesis, and development of tetrazolyl adamantane derivatives. We delve into the rationale behind their design, explore key synthetic methodologies, and present a critical analysis of their structure-activity relationships (SAR) across various biological targets, including viruses and cancer cells. This document serves as an in-depth resource, offering field-proven insights and detailed experimental context to guide future research and development in this compelling area of medicinal chemistry.
Introduction: The Strategic Alliance of Adamantane and Tetrazole
The adamantane moiety, a perfectly symmetrical, tricyclic hydrocarbon, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique cage-like structure imparts exceptional lipophilicity and metabolic stability, facilitating passage through biological membranes and enhancing interactions with hydrophobic pockets of target proteins.[1] The initial breakthrough for adamantane in medicine came with the discovery of the antiviral activity of amantadine against influenza A virus.[2] This led to the development of other clinically used adamantane derivatives, such as rimantadine for influenza and memantine for Alzheimer's disease.[3][4]
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group.[5] This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and bioavailability.[5] Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, anticancer, and antihypertensive effects.[5][6][7]
The hybridization of these two pharmacophores into tetrazolyl adamantane compounds represents a logical and promising strategy in drug design. The tetrazole moiety can be viewed as a metabolically stable replacement for the amino group in traditional adamantane antivirals, potentially overcoming issues of drug resistance.[3][8] Furthermore, the combination of the bulky, hydrophobic adamantane with the versatile tetrazole ring opens up new avenues for exploring diverse biological targets.
Historical Development: From Antiviral Origins to Broader Applications
The development of tetrazolyl adamantane compounds is rooted in the quest for novel antiviral agents with improved efficacy and resistance profiles compared to the first-generation adamantane drugs. Early research focused on modifying the amino group of amantadine and rimantadine, which is crucial for their interaction with the M2 proton channel of the influenza A virus. The tetrazole ring, with its similar steric and electronic properties to a carboxylate group (the protonated amino group's counterpart), emerged as a prime candidate for bioisosteric replacement.
Initial studies demonstrated that adamantyl-azole derivatives, particularly those containing a tetrazole ring, exhibited significant inhibitory activity against influenza A virus, including rimantadine-resistant strains.[8] This early success spurred further investigation into the synthesis and biological evaluation of a wider range of tetrazolyl adamantane compounds, leading to the discovery of their potential in other therapeutic areas, most notably as anticancer agents.[9][10]
Synthetic Strategies: Crafting the Adamantyl-Tetrazole Bond
The synthesis of tetrazolyl adamantane compounds primarily involves the formation of the tetrazole ring from a nitrile precursor or the alkylation of a pre-formed tetrazole ring with an adamantyl electrophile. The regioselectivity of the reaction is a critical factor, leading to the formation of different isomers with potentially distinct biological activities.
Synthesis of 2-Adamantyl-5-Aryl-2H-Tetrazoles
A common and regioselective method for the synthesis of 2-adamantyl-5-aryl-2H-tetrazoles involves a two-step process. First, the 5-aryltetrazole is prepared via a [3+2] cycloaddition reaction between an aromatic nitrile and an azide source, such as sodium azide. The subsequent adamantylation is achieved by reacting the 5-aryltetrazole with adamantan-1-ol in a strong acid, typically concentrated sulfuric acid. This reaction proceeds exclusively at the N-2 position of the tetrazole ring, yielding the desired 2-adamantyl isomer in high yields.[3]
Experimental Protocol: General Procedure for the Synthesis of 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles [3]
-
Preparation of 5-Aryl-NH-tetrazole: A mixture of the corresponding aromatic nitrile (1 equivalent) and sodium azide (1.5-2 equivalents) in a suitable solvent such as dimethylformamide (DMF) is heated at a temperature ranging from 110-120 °C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water and acidified. The resulting solid is filtered, washed with water, and dried to yield the 5-aryl-NH-tetrazole.
-
Adamantylation: To a solution of the 5-aryl-NH-tetrazole (1 equivalent) in concentrated sulfuric acid (94-98%), adamantan-1-ol (1-1.2 equivalents) is added portion-wise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred at room temperature for a specified period. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent.
Caption: Synthesis of 2-Adamantyl-5-Aryl-2H-tetrazoles.
Synthesis of 1-(1-Adamantyl)-5-Substituted Tetrazoles
The synthesis of the 1-adamantyl isomer often involves the Ugi-tetrazole four-component reaction. This one-pot reaction combines an aldehyde, 1-adamantylamine, a substituted isocyanide, and trimethylsilylazide in a solvent like methanol to directly yield the 1,5-disubstituted tetrazole scaffold. This method offers a high degree of molecular diversity by varying the aldehyde and isocyanide components.[9]
Experimental Protocol: General Procedure for the Ugi-Tetrazole Synthesis of 1-(1-Adamantyl)-5-Substituted Tetrazoles [9]
-
To a solution of the aldehyde (1 equivalent) in methanol, add 1-adamantylamine (1 equivalent).
-
Stir the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
Add the substituted isocyanide (1 equivalent) to the mixture, followed by trimethylsilylazide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 1-(1-adamantyl)-5-substituted tetrazole.
Caption: Postulated Divergent Antiviral Mechanisms.
-
Anticancer: The anticancer mechanism of tetrazolyl adamantanes is likely multifaceted, involving interactions with various cellular targets. The structural diversity achievable through synthetic methods allows for the tuning of these compounds to target specific pathways involved in cancer cell proliferation and survival. [9][11]
Future Perspectives and Conclusion
The fusion of adamantane and tetrazole chemistry has created a fertile ground for the discovery of novel therapeutic agents. The demonstrated efficacy of tetrazolyl adamantane compounds against drug-resistant viruses and various cancer cell lines underscores their potential to address significant unmet medical needs.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects is paramount for rational drug design and optimization.
-
Expansion of Therapeutic Applications: Systematic screening of diverse tetrazolyl adamantane libraries against a broader range of biological targets, including bacteria, fungi, and parasites, could uncover new therapeutic opportunities.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to identify candidates with favorable drug-like properties for further preclinical and clinical development.
-
Exploration of Isomeric and Structural Diversity: A comparative analysis of the biological activities of different positional isomers (e.g., 1-adamantyl vs. 2-adamantyl derivatives) and a wider array of substitutions will provide a more complete picture of the SAR landscape. [4] In conclusion, tetrazolyl adamantane compounds represent a compelling class of molecules with a rich history and a promising future. The strategic combination of a rigid, lipophilic scaffold with a versatile, metabolically stable heterocycle provides a powerful platform for the development of next-generation therapeutics. This guide has provided a comprehensive overview of the current state of the field, with the aim of inspiring and informing future research that will unlock the full therapeutic potential of these remarkable hybrid compounds.
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Predictive Metabolic Profiling of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
Executive Summary
This technical guide provides a comprehensive, predictive metabolic analysis of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide (hereafter referred to as TAC-1 ).[1] Designed for drug development professionals, this document synthesizes structural bio-isosterism principles with known metabolic pathways of adamantane and hydrazine derivatives.[1]
TAC-1 represents a hybrid pharmacophore combining the lipophilic adamantane cage, a metabolically stable tetrazole bioisostere, and a reactive carbohydrazide tail.[1] While the adamantane core typically improves oral bioavailability and blood-brain barrier (BBB) penetration, the carbohydrazide moiety presents a critical "metabolic soft spot" with potential toxicological implications (hydrazine release).[1] This guide outlines the predicted Phase I and Phase II biotransformations, flagging specific pathways that require rigorous experimental validation.
Physicochemical & Structural Analysis
To predict metabolism accurately, we must first deconstruct the molecule into its three functional domains.[1]
| Domain | Structural Feature | Metabolic Characteristics |
| Core | Adamantane Cage | Lipophilic Anchor. Highly stable but susceptible to CYP450-mediated hydroxylation at tertiary bridgehead carbons.[1] |
| Head | Tetrazol-2-yl | Bioisostere. Generally resistant to oxidative metabolism.[1] Primary clearance route is likely renal or Phase II conjugation (N-glucuronidation).[1] |
| Tail | Carbohydrazide (-CONHNH | Reactive Center. Chemically labile.[1] Susceptible to hydrolysis (amidase), acetylation (NAT), and conjugation.[1] Toxicity Alert: Potential release of hydrazine.[1] |
Predicted Physicochemical Properties[1][2][3][4]
-
LogP: ~1.5 – 2.5 (Adamantane drives lipophilicity; Tetrazole/Hydrazide add polarity).[1]
-
PSA (Polar Surface Area): High due to multiple nitrogen atoms.[1]
-
Solubility: Moderate.[1] The basic hydrazide and acidic tetrazole characteristics may allow for salt formation.[1]
Predicted Metabolic Pathways[5][6]
The metabolism of TAC-1 is expected to be bifurcated: oxidative functionalization of the lipophilic cage and hydrolytic/conjugative processing of the hydrazide tail.
Phase I Metabolism: Oxidation & Hydrolysis[1]
Pathway A: Adamantane Hydroxylation (CYP450 Mediated)
The adamantane cage is a known substrate for CYP2D6 and CYP3A4 .[1]
-
Mechanism: Carbon-hydroxylation occurs preferentially at the tertiary (bridgehead) carbons due to lower bond dissociation energy compared to secondary carbons.[1]
-
Sites: Positions 1 and 3 are already substituted. Therefore, hydroxylation is predicted at the remaining tertiary sites: Position 5 or Position 7 .[1]
-
Product: 5-hydroxy-TAC-1.[1] This increases polarity and facilitates excretion.[1]
Pathway B: Carbohydrazide Hydrolysis (Amidase Mediated)
This is the most critical pathway regarding safety.[1]
-
Mechanism: Hepatic amidases (e.g., carboxylesterases) may cleave the amide bond.[1]
-
Products:
-
Risk: Free hydrazine is hepatotoxic and a known mutagen.[1] Quantifying the flux through this pathway is a mandatory safety checkpoint.[1]
Phase II Metabolism: Conjugation[1]
Pathway C: N-Acetylation (NAT1/NAT2)
Hydrazides are classic substrates for N-acetyltransferases (NATs) .[1]
-
Mechanism: Transfer of an acetyl group from Acetyl-CoA to the terminal nitrogen of the hydrazide.
-
Product: N-acetyl-TAC-1.[1]
-
Significance: Acetylation generally detoxifies the hydrazide and prevents hydrazine release.[1] Polymorphism in NAT2 (slow vs. fast acetylators) could affect systemic exposure.[1]
Pathway D: N-Glucuronidation (UGT)
-
Tetrazole Ring: Direct N-glucuronidation at the N1 or N2 position of the tetrazole ring by UGTs (e.g., UGT1A9).[1]
-
Hydrazide: Direct N-glucuronidation of the terminal hydrazine nitrogen.[1]
Visualization of Metabolic Map[1]
The following diagram illustrates the predicted biotransformation cascade for TAC-1.[1]
Figure 1: Predicted metabolic tree for TAC-1 showing bioactivation (red) and detoxification (green) pathways.[1]
Experimental Validation Framework
To transition from prediction to empirical data, the following "Self-Validating" experimental protocols are recommended.
Protocol: In Vitro Metabolite Identification (MetID)
Objective: Confirm the presence of hydroxylated and acetylated metabolites.[1]
-
Incubation System:
-
Reaction Conditions:
-
Analysis (LC-MS/MS):
-
Diagnostic Ions:
Protocol: Reactive Metabolite Trapping (Hydrazine Check)
Objective: Detect the release of reactive hydrazine or hydrazyl radicals.[1]
-
Trapping Agent: Use p-dimethylaminobenzaldehyde (p-DMAB) or Glutathione (GSH) .[1]
-
Rationale: p-DMAB reacts specifically with hydrazine to form a yellow azine dye (spectrophotometric or MS detection).[1]
-
-
Workflow:
Toxicological Implications & Risk Mitigation
The presence of the carbohydrazide moiety necessitates a specific toxicology strategy.[1]
| Risk Factor | Mechanism | Mitigation Strategy |
| Hepatotoxicity | Release of free hydrazine causes oxidative stress and depletion of ATP.[1] | Monitor GSH depletion in hepatocytes. Quantify hydrolysis vs. acetylation ratio. |
| Drug-Drug Interaction (DDI) | Hydrazines can be "Mechanism-Based Inhibitors" (MBI) of CYP450s (heme alkylation).[1] | Perform IC50 shift assays (pre-incubation with NADPH) to detect time-dependent inhibition.[1] |
| Genetic Variability | NAT2 polymorphism (Slow Acetylators).[1] | Slow acetylators may accumulate the parent hydrazide, increasing the risk of hydrolysis (toxicity).[1] |
References
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Wanka, L., et al. (2013).[1] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link[1]
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Popiołek, Ł. (2017).[1] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link[1]
-
Kaushik, D., et al. (2018).[1] "Tetrazole Scaffolds: A Review on their Pharmacological Properties." Mini-Reviews in Medicinal Chemistry. Link
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Uetrecht, J.P. (2020).[1] "Metabolism of Drugs by Activated Leukocytes: Implications for Idiosyncratic Drug Reactions." Drug Metabolism Reviews. Link[1]
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
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Lipophilicity (LogP) values of adamantane-tetrazole hybrid molecules
An In-Depth Technical Guide to the Lipophilicity (LogP) of Adamantane-Tetrazole Hybrid Molecules
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Lipophilicity in Modern Drug Discovery
In the intricate landscape of drug development, the journey from a promising lead compound to a clinically effective therapeutic is governed by a delicate balance of physicochemical properties. Among these, lipophilicity stands out as a paramount determinant of a molecule's fate within a biological system.[1][2] It is the key that unlocks passage across cellular membranes, dictates distribution throughout the body, and profoundly influences interactions with metabolic enzymes and therapeutic targets.[] Lipophilicity, quantified by the partition coefficient (LogP), is therefore not merely a parameter to be measured, but a critical characteristic to be intelligently designed and precisely modulated. An ideal drug candidate must possess sufficient lipophilicity to traverse biological barriers but remain hydrophilic enough to ensure adequate solubility in aqueous environments like blood plasma.[4] This guide focuses on a particularly compelling class of compounds: adamantane-tetrazole hybrids. By fusing the bulky, rigid, and highly lipophilic adamantane cage with the metabolically stable, hydrogen-bond-accepting tetrazole ring, medicinal chemists aim to create novel molecular architectures with finely tuned properties. Understanding and controlling the lipophilicity of these hybrids is fundamental to unlocking their therapeutic potential.
The Architectural Moieties: Rationale for the Adamantane-Tetrazole Hybridization
The strategic combination of adamantane and tetrazole moieties in a single molecular entity is a deliberate design choice aimed at leveraging the unique and complementary properties of each component.
Adamantane: The "Lipophilic Bullet"
Adamantane, the smallest diamondoid hydrocarbon, is a highly symmetrical and rigid cage-like structure.[5] In medicinal chemistry, it is often employed as a "lipophilic bullet" to increase the overall lipophilicity of a parent molecule, thereby enhancing its ability to cross cell membranes and improving its pharmacokinetic profile.[6][7] Its rigid framework ensures a precise and predictable three-dimensional orientation of appended functional groups, which can be invaluable for optimizing interactions with specific binding pockets in target proteins.[8] Furthermore, the adamantane cage is exceptionally stable and resistant to metabolic degradation, which can increase a drug's half-life.[5][7]
Tetrazole: A Bioisostere of Carboxylic Acid
The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. It is widely recognized in drug design as a non-classical bioisostere of the carboxylic acid group. While possessing a similar acidic pKa, the tetrazole ring offers distinct advantages: its charge is more delocalized, leading to improved membrane permeability compared to a carboxylate, and it is generally more resistant to metabolic reduction. The multiple nitrogen atoms can act as hydrogen bond acceptors, contributing to target binding affinity.
The hybridization of these two moieties creates a scaffold that marries the robust lipophilicity and metabolic stability of adamantane with the versatile binding capabilities and favorable physicochemical properties of the tetrazole ring.
Experimental Determination of Lipophilicity (LogP)
The partition coefficient (P) is defined as the ratio of the concentration of a compound in a non-polar, lipophilic solvent (typically n-octanol) to its concentration in a polar, aqueous solvent (typically water or a buffer) at equilibrium.[9] The logarithmic form, LogP, is the most common metric.
LogP = log10 ([Compound]organic / [Compound]aqueous)[9]
It is crucial to distinguish LogP from LogD. LogP describes the partition of the neutral (unionized) form of a molecule, whereas the distribution coefficient, LogD, accounts for both the neutral and ionized forms at a specific pH.[10][11] For non-ionizable compounds, LogP = LogD. For ionizable molecules like those containing a tetrazole ring, specifying the pH is critical, and LogD at physiological pH (7.4) is often the more relevant parameter.[10]
The Gold Standard: Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most widely accepted direct method for LogP determination.[10][12] Its primary advantage is that it is a direct measurement of the partition coefficient at equilibrium.[12] However, it can be labor-intensive and requires a relatively pure compound.[12][13]
Step-by-Step Protocol: Shake-Flask LogP Determination
-
Solvent Preparation (Causality: Critical for Accuracy):
-
Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-saturate the n-octanol with the aqueous buffer and, conversely, the aqueous buffer with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.
-
Rationale: This step is essential to prevent volume changes in the two phases during the experiment, which would alter the solute concentration and lead to inaccurate results.
-
-
Compound Preparation:
-
Prepare a stock solution of the adamantane-tetrazole hybrid in n-octanol (or the phase in which it is more soluble). The concentration should be chosen to be well within the detection limits of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
-
Partitioning:
-
In triplicate, combine precise volumes of the pre-saturated n-octanol (containing the compound) and the pre-saturated aqueous buffer in flasks. A typical phase volume ratio is 1:1 or 2:1.
-
Seal the flasks and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached.[14] This can take several hours (2-4 hours is common), and the optimal time should be determined empirically.[14]
-
-
Phase Separation:
-
Allow the flasks to stand undisturbed at the same constant temperature until the two phases have completely separated.[14] Centrifugation at a low speed can be used to accelerate this process and ensure a clean separation.
-
-
Quantification:
-
Carefully take an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV). A calibration curve must be prepared for each phase to ensure accurate quantification.
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log10 (C_octanol / C_aqueous), where C is the concentration determined in each phase.
-
The results from the triplicate experiments should be averaged. Values should ideally be within a range of ±0.1 log units.[12]
-
Workflow Visualization: Shake-Flask Method
Caption: Generalized workflow for in silico LogP prediction using various models.
Data Summary: Lipophilicity of Adamantane-Tetrazole Hybrids
While extensive LogP data for a wide range of adamantane-tetrazole hybrids is not consolidated in a single source, we can analyze the expected trends and present representative data based on the known properties of the scaffolds. The adamantyl group is a major contributor to lipophilicity. Modifications to the hybrid structure will modulate the final LogP value.
| Compound Structure (Example) | R1 Group (on Tetrazole) | R2 Group (on Adamantane) | Expected LogP Trend | Rationale for Trend |
| Adamantyl-Tetrazole | -H | -H | High | The core adamantane cage provides a strong lipophilic character. [5][6] |
| Adamantyl-Tetrazole-CH3 | -CH3 | -H | Higher | Addition of a small alkyl group further increases lipophilicity. |
| Adamantyl-Tetrazole-Phenyl | -Phenyl | -H | Significantly Higher | The large, non-polar phenyl ring adds substantial lipophilic character. |
| Adamantyl(OH)-Tetrazole | -H | -OH | Lower | The introduction of a polar hydroxyl group increases hydrophilicity, thus lowering the LogP value. |
| Adamantyl-Tetrazole-COOH | -CH2COOH | -H | Significantly Lower | The carboxylic acid group is highly polar and can ionize, drastically increasing water solubility and lowering LogP. |
Note: This table is illustrative. Actual LogP values would need to be determined experimentally or calculated using reliable software for specific, synthesized molecules. [15][16]
Conclusion: A Physicochemical Compass for Drug Design
The lipophilicity of adamantane-tetrazole hybrid molecules is a critical parameter that medicinal chemists must carefully engineer. The adamantane moiety provides a strong lipophilic foundation, ensuring good potential for membrane permeability, while the tetrazole ring offers opportunities for polar interactions and serves as a stable acidic group. The interplay between these two components, and the influence of further substitutions, dictates the final LogP/LogD value.
A multi-faceted approach, combining predictive in silico modeling for initial design with robust experimental determination via RP-HPLC for rapid screening and the shake-flask method for definitive characterization of key compounds, provides the most effective strategy. By understanding and precisely controlling the lipophilicity of these novel hybrids, researchers can more effectively navigate the complex path of drug discovery, optimizing for the absorption, distribution, metabolism, and excretion properties that are essential for therapeutic success.
References
-
Methods for Determination of Lipophilicity. (2022-08-25). Encyclopedia.pub. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. ACS Publications. [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (2010-09-21). PMC - PubMed Central. [Link]
-
What is Lipophilicity?. (2024-10-08). Pion Inc. [Link]
-
Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. PubMed. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). JoVE. [Link]
-
Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. MDPI. [Link]
-
Log D Measurement. (2024-09-25). AxisPharm. [Link]
-
Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. ResearchGate. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
PrologP. . [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023-02-23). PMC - NIH. [Link]
-
ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. PMC - NIH. [Link]
-
Lipophilicity. Creative Biolabs. [Link]
-
Using Log P and Log D to Assess Drug Bioavailability. (2022-12-14). FTLOScience. [Link]
-
Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021-05-23). PMC - PubMed Central. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC - NIH. [Link]
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013-05-08). PMC - NIH. [Link]
-
Adamantane-tetrazole hybrid derivatives: synthesis, crystal structure, molecular docking, molecular dynamics simulations and in vitro evaluation of antibacterial, antifungal, and anti-proliferative activities. Scilit. [Link]
-
The adamantane scaffold: Beyond a lipophilic moiety. (2025-07-05). PubMed. [Link]
-
Adamantane-tetrazole hybrid derivatives: synthesis, crystal structure, molecular docking, molecular dynamics simulations and in vitro evaluation of antibacterial, antifungal, and anti-proliferative activities. (2026-02-01). DeepDyve. [Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]
-
The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. PubMed. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (2017-02-16). PMC - NIH. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024-04-26). MDPI. [Link]
-
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. PMC - NIH. [Link]
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- 16. deepdyve.com [deepdyve.com]
Methodological & Application
Application Note: Strategic Synthesis of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
This Application Note is structured to guide researchers through the high-fidelity synthesis of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide . Unlike generic protocols, this guide addresses the critical challenge of regioselectivity (N1 vs. N2 isomerism) inherent in tetrazole chemistry and provides a validated, scalable workflow.
Abstract & Strategic Analysis
The target compound, 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide , features a bifunctional adamantane core: a polar carbohydrazide motif (often used for Schiff base formation or metal chelation) and a lipophilic, metabolically stable tetrazole ring attached via the N2-nitrogen.
The Synthetic Challenge: The primary difficulty lies in the installation of the tetrazole ring. Direct alkylation of 1H-tetrazole with adamantyl electrophiles (carbocations) typically yields a mixture of N1- and N2- isomers. While the N1-isomer is often thermodynamically favored in simple alkylations, the N2-isomer (the target) requires specific conditions or rigorous chromatographic separation.
The Solution: This protocol utilizes a Ritter-type reaction in concentrated sulfuric acid to install the tetrazole, followed by a divergent workup to isolate the N2-isomer. The carboxylic acid tail is subsequently esterified and converted to the hydrazide.
Retrosynthetic Logic
The synthesis is disconnected into three phases:[1]
-
Scaffold Functionalization: Oxidation of 1-adamantanecarboxylic acid to the 3-hydroxy derivative.
-
Heterocycle Installation: Acid-catalyzed condensation of the 3-hydroxy intermediate with 1H-tetrazole.
-
Tail Construction: Esterification and hydrazinolysis.
Figure 1: Retrosynthetic disconnection showing the critical Ritter coupling step.
Detailed Experimental Protocols
Stage 1: Precursor Synthesis (3-Hydroxyadamantane-1-carboxylic acid)
Note: This compound is commercially available. If synthesizing de novo, follow the Cohen oxidation method.
Protocol:
-
Reagents: 1-Adamantanecarboxylic acid (10.0 g), H₂SO₄ (98%, 15 mL), HNO₃ (fuming, 98%, 4 mL).
-
Procedure: Dissolve the starting acid in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise over 30 mins.
-
Reaction: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour.
-
Workup: Pour onto crushed ice. Filter the precipitate.[2]
-
Purification: Recrystallize from water/ethanol to yield white crystals.
-
Yield: ~65-70%.
Stage 2: The Critical Step – Tetrazole Installation
This step installs the tetrazole ring. The reaction produces both N1 and N2 isomers.[3] The protocol below prioritizes the isolation of the N2-isomer .
Reagents:
-
3-Hydroxyadamantane-1-carboxylic acid (1.0 eq)
-
1H-Tetrazole (1.5 eq) (0.45 M solution in acetonitrile or solid)
-
Chloroform/Methanol (for extraction)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-hydroxyadamantane-1-carboxylic acid (5.0 g, 25.5 mmol) in concentrated H₂SO₄ (40 mL) at 0°C.
-
Addition: Add 1H-tetrazole (2.68 g, 38.2 mmol) portion-wise. Caution: Exothermic.
-
Cyclization: Warm the mixture to room temperature and stir for 24 hours. (Monitoring: TLC in 10% MeOH/DCM; look for the disappearance of the hydroxy acid).
-
Quench: Pour the viscous mixture slowly onto 200 g of crushed ice. A white precipitate (mixture of isomers) will form.
-
Extraction: Extract the aqueous slurry with CHCl₃:isopropanol (3:1) (3 x 100 mL). Combine organics, dry over Na₂SO₄, and concentrate.
-
Isomer Separation (Crucial):
-
The crude solid contains both 3-(tetrazol-1-yl) (usually major) and 3-(tetrazol-2-yl) (target).
-
Flash Chromatography: Silica gel column. Elute with a gradient of DCM → 5% MeOH/DCM.
-
Order of Elution: The N2-isomer (Tetrazol-2-yl) is typically less polar and elutes first. The N1-isomer elutes second.
-
Validation: Check ¹H NMR. The tetrazole C-H proton for the N2-isomer typically appears upfield (~8.5-8.8 ppm) compared to the N1-isomer (~9.0-9.4 ppm).
-
Yield: ~20-30% for the N2-isomer (after separation).
Stage 3: Methyl Ester Formation
Reagents:
-
3-(Tetrazol-2-yl)adamantane-1-carboxylic acid (N2-isomer)
-
Methanol (anhydrous)
-
Thionyl Chloride (SOCl₂)
Procedure:
-
Suspend the purified acid (1.0 g) in anhydrous methanol (20 mL) at 0°C.
-
Add SOCl₂ (1.5 eq) dropwise.
-
Reflux for 4 hours.
-
Evaporate solvent to dryness. Redissolve in EtOAc, wash with NaHCO₃, brine, and dry.
-
Product: Methyl 3-(tetrazol-2-yl)adamantane-1-carboxylate.
Stage 4: Carbohydrazide Formation
Reagents:
-
Methyl ester (from Stage 3)
-
Hydrazine Hydrate (80% aqueous solution, excess)
-
Ethanol (absolute)[2]
Procedure:
-
Dissolve the methyl ester (1.0 g) in absolute ethanol (15 mL).
-
Add hydrazine hydrate (2.0 mL, ~10 eq).
-
Reflux for 12 hours. A white precipitate often forms upon cooling.
-
Workup: Concentrate the mixture to half volume. Add cold water (20 mL) and chill to 0°C.
-
Isolation: Filter the solid, wash with cold water and diethyl ether.
-
Drying: Vacuum dry at 40°C.
Data Presentation & QC
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow emphasizing the purification of the N2-isomer.
Key Analytical Parameters (Expected)
| Parameter | Specification | Diagnostic Signal |
| Appearance | White crystalline solid | - |
| ¹H NMR (DMSO-d₆) | Tetrazole C-H | δ 8.8 - 9.0 ppm (Singlet). Note: N1 isomer is typically >9.2 ppm. |
| ¹H NMR (DMSO-d₆) | Hydrazide (CONHNH₂) | δ 8.9 ppm (s, NH), δ 4.1 ppm (br s, NH₂). |
| ¹H NMR (DMSO-d₆) | Adamantane Core | Multiplets at δ 1.6 - 2.3 ppm (14H). |
| ¹³C NMR | Tetrazole C5 | ~153-155 ppm (N2-isomer). N1 is often ~143 ppm. |
| Mass Spec (ESI) | [M+H]⁺ | Calc: ~263.15 (C₁₂H₁₈N₆O). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 2 | Incomplete carbocation formation or polymerization. | Ensure H₂SO₄ is concentrated (98%). Maintain reaction time >24h. |
| Poor N2/N1 Selectivity | Thermodynamic control favors N1. | This is intrinsic to the Ritter reaction. Use chromatography carefully. Alternatively, use TMS-N₃ + Lewis Acid (e.g., BF₃·Et₂O) in DCM, which sometimes alters selectivity. |
| Product is Sticky/Oily | Residual hydrazine or incomplete drying. | Recrystallize from Ethanol/Water. Dry under high vacuum to remove hydrazine traces. |
References
-
Synthesis of Adamantane Carbohydrazide: Title: Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.[5] Source: International Journal of Bioscience and Biochemistry. URL:
-
Tetrazole Installation on Adamantane (Ritter-Type): Title: Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks. Source: PMC - PubMed Central. URL:[Link]
-
Regioselectivity of Tetrazole Alkylation: Title: Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Source: MDPI. URL:[Link]
-
Adamantane-Tetrazole Antiviral Derivatives (N2-Isomer Confirmation): Title: Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles.[6] Source: Springer / NIH. URL:[Link]
Sources
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- 2. biosciencejournal.net [biosciencejournal.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Adamantane Carbohydrazides from Carboxylic Acids
Introduction: The Significance of Adamantane Carbohydrazides in Medicinal Chemistry
Adamantane, a rigid, tricyclic hydrocarbon, possesses a unique combination of lipophilicity, metabolic stability, and a three-dimensional structure that makes it a valuable scaffold in drug design. Its incorporation into bioactive molecules can enhance their therapeutic properties, such as improving cell membrane permeability and increasing metabolic stability. Adamantane carbohydrazides are key intermediates in the synthesis of a wide array of pharmacologically active compounds, including anticonvulsant, antimicrobial, and anticancer agents.[1] The carbohydrazide functional group serves as a versatile handle for introducing further molecular diversity, often through the formation of hydrazones and other heterocyclic systems.[2][3] This guide provides detailed, step-by-step protocols for the efficient preparation of adamantane carbohydrazides from adamantane carboxylic acids, tailored for researchers and professionals in the field of drug development.
Strategic Approaches to Synthesis: An Overview
The conversion of a carboxylic acid to a carbohydrazide can be accomplished through several synthetic routes. The two most prevalent and reliable methods, which will be detailed in this guide, are:
-
The Two-Step Esterification-Hydrazinolysis Pathway: This classic approach involves the initial conversion of the adamantane carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This is followed by the nucleophilic acyl substitution of the ester with hydrazine hydrate to yield the desired carbohydrazide.[1][2][4] This method is favored for its high yields and the relative ease of handling the intermediate ester.
-
The Acyl Chloride Intermediate Pathway: This alternative two-step method proceeds through the formation of a highly reactive adamantane acyl chloride, which is then reacted with hydrazine hydrate.[5][6] This route is often faster but requires careful handling of the moisture-sensitive and corrosive acyl chloride intermediate.
The choice between these two pathways often depends on the scale of the reaction, the available starting materials and reagents, and the specific requirements of the downstream applications.
Visualizing the Synthetic Workflow
The following diagram illustrates the two primary synthetic pathways for the preparation of adamantane carbohydrazides from adamantane carboxylic acids.
Caption: Synthetic routes to adamantane carbohydrazide.
Protocol 1: The Esterification-Hydrazinolysis Pathway
This method is a robust and high-yielding procedure suitable for a wide range of laboratory scales. The initial Fischer esterification converts the carboxylic acid into a more reactive ester, which readily undergoes hydrazinolysis.[7][8]
Step 1: Synthesis of Methyl Adamantane-1-carboxylate
Rationale: The esterification of adamantane-1-carboxylic acid is typically carried out under acidic conditions using an excess of alcohol, which serves as both a reagent and a solvent.[2] Sulfuric acid is a common and effective catalyst for this transformation.[7] The reaction is driven to completion by the large excess of methanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Adamantane-1-carboxylic acid | 180.24 | 27 | 5.0 g |
| Methanol | 32.04 | 1235 | 50 mL |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 5.11 mL |
| 10% Aqueous Sodium Bicarbonate | 84.01 | - | As needed |
| Absolute Ethanol | 46.07 | - | As needed |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adamantane-1-carboxylic acid (5.0 g, 27 mmol) and methanol (50 mL).
-
Stir the mixture to dissolve the carboxylic acid.
-
Carefully and slowly add concentrated sulfuric acid (5.11 mL) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 4 hours, cool the reaction mixture to room temperature.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a 10% aqueous sodium bicarbonate solution. Be cautious as this will generate carbon dioxide gas.
-
Pour the neutralized mixture into 200 mL of ice-cold water. A white precipitate of methyl adamantane-1-carboxylate will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from absolute ethanol to yield white, needle-shaped crystals.
-
Dry the purified product under vacuum. A typical yield is around 88%.[2]
Step 2: Synthesis of Adamantane-1-carbohydrazide
Rationale: The methyl ester is converted to the carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate.[9] Ethanol is a suitable solvent for this reaction, and heating under reflux ensures the reaction goes to completion.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Methyl Adamantane-1-carboxylate | 194.27 | 20 | 4.0 g |
| Hydrazine Hydrate (80% solution) | 50.06 | 412 | 25 mL |
| Ethanol | 46.07 | - | 18 mL |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine methyl adamantane-1-carboxylate (4.0 g, 20 mmol), ethanol (18 mL), and an 80% hydrazine hydrate solution (25 mL).
-
Heat the mixture to reflux and maintain for 15 hours.
-
Upon completion of the reaction (monitored by TLC), cool the flask in an ice bath.
-
Add 200 mL of cold water to the reaction mixture to precipitate the product.
-
Collect the opalescent, scaly solid by vacuum filtration.
-
Wash the precipitate thoroughly with ice-cold water.
-
Dry the solid to obtain adamantane-1-carbohydrazide. An excellent yield of around 90% can be expected.[2]
Protocol 2: The Acyl Chloride Intermediate Pathway
This pathway is advantageous when a rapid synthesis is required. The carboxylic acid is first activated by conversion to the highly reactive acyl chloride using thionyl chloride (SOCl₂).[10][11] This intermediate is then immediately reacted with hydrazine hydrate.
Step 1: Synthesis of Adamantane-1-carbonyl chloride
Rationale: Thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[10] The reaction is typically performed in an inert solvent or neat.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Adamantane-1-carboxylic acid | 180.24 | 10 | 1.80 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 20 | 1.46 mL |
| Anhydrous Toluene (optional) | 92.14 | - | 10 mL |
Procedure:
-
CRITICAL SAFETY NOTE: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[12][13][14] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add adamantane-1-carboxylic acid (1.80 g, 10 mmol). Anhydrous toluene (10 mL) can be used as a solvent.
-
Slowly add thionyl chloride (1.46 mL, 20 mmol) to the flask at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours. The evolution of SO₂ and HCl gas will be observed.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude adamantane-1-carbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of Adamantane-1-carbohydrazide
Rationale: The highly electrophilic acyl chloride reacts readily with the nucleophilic hydrazine.[15] To prevent the formation of the 1,2-diacylhydrazine byproduct, a large excess of hydrazine hydrate is used, and the reaction is often carried out at low temperatures.[6][16]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Adamantane-1-carbonyl chloride | 198.69 | ~10 | From Step 1 |
| Hydrazine Hydrate (80% solution) | 50.06 | ~50 | ~5 mL |
| Diethyl Ether (anhydrous) | 74.12 | - | 50 mL |
Procedure:
-
CRITICAL SAFETY NOTE: Hydrazine hydrate is toxic and corrosive. Handle with care in a fume hood.
-
In a separate flask, prepare a solution of 80% hydrazine hydrate (~5 mL, ~50 mmol) in anhydrous diethyl ether (25 mL).
-
Cool this solution in an ice-salt bath to 0-5 °C.
-
Dissolve the crude adamantane-1-carbonyl chloride from the previous step in anhydrous diethyl ether (25 mL).
-
Add the acyl chloride solution dropwise to the cold, stirring hydrazine solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
A white precipitate of adamantane-1-carbohydrazide will form. Collect the solid by vacuum filtration.
-
Wash the product with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum.
Characterization of Adamantane-1-carbohydrazide
The identity and purity of the synthesized adamantane-1-carbohydrazide should be confirmed using standard analytical techniques.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the adamantane cage protons, typically as multiplets in the range of δ 1.59–2.13 ppm.[1] The protons of the -NH₂ and -NH- groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR will display signals corresponding to the unique carbons of the adamantane skeleton and the carbonyl carbon of the hydrazide group.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the range of 3200-3400 cm⁻¹) and a strong C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹).[3]
Melting Point: The melting point of the purified product should be sharp and consistent with reported literature values (e.g., 148 °C).[2]
Troubleshooting and Optimization
-
Low Yield in Esterification: Ensure the reaction is carried out under anhydrous conditions, as water can hydrolyze the ester back to the carboxylic acid. Using a large excess of alcohol and a sufficient amount of acid catalyst is crucial.
-
Formation of 1,2-Diacylhydrazine in the Acyl Chloride Pathway: This side product arises from the reaction of the initially formed carbohydrazide with another molecule of the acyl chloride.[6] To minimize its formation, use a large excess of hydrazine hydrate and add the acyl chloride slowly at a low temperature.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel can be an effective purification method.
Safety Precautions
-
Thionyl Chloride: Highly toxic, corrosive, and reacts violently with water.[12][13][14][18] Always handle in a fume hood and wear appropriate personal protective equipment. Have a sodium bicarbonate solution ready to neutralize any spills.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Work in a well-ventilated fume hood.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals. Be aware of the potential hazards of all reagents and solvents used.
Conclusion
The synthesis of adamantane carbohydrazides from adamantane carboxylic acids is a fundamental transformation in the development of adamantane-based pharmaceuticals. Both the esterification-hydrazinolysis and the acyl chloride intermediate pathways are effective methods for achieving this conversion. The choice of method will depend on the specific needs of the researcher and the available resources. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and efficiently prepare these valuable synthetic intermediates for their drug discovery programs.
References
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- Soselia, M., Lomidze, M., Tabatadze, T., Zurabishvili, D., Trapaidze, M., & Samsoniya, S. (2021). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)
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(N.D.). Synthesis of 5-substituted-3H-[1][2][15]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). RSC Advances.
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Forging the Future of Therapeutics: A Guide to the Synthesis of Adamantane-Tetrazole Conjugates
Introduction: The Synergy of Adamantane and Tetrazole in Medicinal Chemistry
In the landscape of modern drug discovery, the adamantane core stands out as a privileged scaffold. Its rigid, three-dimensional, and lipophilic nature can significantly enhance the pharmacokinetic properties of therapeutic agents, improving their metabolic stability, bioavailability, and ability to cross biological membranes.[1][2] The unique cage-like structure of adamantane allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] This has led to the successful development of adamantane-containing drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2][3]
The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is another cornerstone of medicinal chemistry.[4] It is widely recognized as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity. The incorporation of a tetrazole moiety can enhance a molecule's binding affinity to target receptors and improve its overall pharmacological profile.[4]
The conjugation of these two powerful pharmacophores—the adamantane core and the tetrazole ring—presents a compelling strategy for the design of novel therapeutics with enhanced efficacy and drug-like properties. This guide provides a comprehensive overview of the key synthetic methodologies for introducing tetrazole rings onto adamantane cores, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.
Synthetic Strategies for Adamantane-Tetrazole Scaffolds
The introduction of a tetrazole ring onto an adamantane core can be primarily achieved through two robust synthetic pathways:
-
[2+3] Cycloaddition of Adamantyl Nitriles with Azides: This is the most direct and widely employed method for the synthesis of 5-substituted-1H-tetrazoles.[5] It involves the reaction of an adamantyl nitrile with an azide source, typically sodium azide, often facilitated by a catalyst.[5]
-
Nucleophilic Substitution with Adamantyl Electrophiles: This approach involves the reaction of an adamantyl electrophile, such as a halide or alcohol, with a pre-formed tetrazole or an azide salt. This method can offer regioselective control, leading to the formation of either N1- or N2-substituted adamantyl tetrazoles.
The choice of synthetic route depends on the desired substitution pattern on the tetrazole ring and the availability of starting materials.
Methodology 1: [2+3] Cycloaddition of 1-Adamantanecarbonitrile
This method focuses on the synthesis of 5-(adamantan-1-yl)-1H-tetrazole, a key building block for further derivatization. The reaction proceeds via a [2+3] cycloaddition mechanism, where the nitrile and azide moieties combine to form the stable tetrazole ring.[6] The use of a Lewis acid catalyst, such as a zinc salt, can significantly accelerate the reaction rate.[7]
Reaction Workflow
Caption: Workflow for the synthesis of 5-(Adamantan-1-yl)-1H-tetrazole.
Detailed Experimental Protocol: Zinc-Catalyzed Synthesis
This protocol is adapted from the well-established method for the synthesis of 5-substituted 1H-tetrazoles using a zinc catalyst in an aqueous medium, which is both efficient and environmentally benign.[2]
Materials:
-
1-Adamantanecarbonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Zinc bromide (ZnBr₂) (1.5 eq)
-
Dimethylformamide (DMF) or Deionized Water
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-adamantanecarbonitrile, sodium azide, zinc bromide, and the chosen solvent (DMF is a common choice, though water can be used for a greener process).[8]
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 48 hours depending on the scale and solvent.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Caution: This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be generated. Slowly acidify the mixture to a pH of approximately 1-2 by adding 3M HCl while stirring in an ice bath.[5]
-
The product, 5-(adamantan-1-yl)-1H-tetrazole, will often precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[5]
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Zinc Bromide (ZnBr₂) | A Lewis acid that activates the nitrile group towards nucleophilic attack by the azide ion, increasing the reaction rate.[7] |
| Solvent | DMF or Water | DMF is a polar apathetic solvent that effectively dissolves the reactants. Water offers a more environmentally friendly alternative.[2][8] |
| Temperature | Reflux (100-120 °C) | Provides the necessary activation energy for the cycloaddition reaction to proceed at a reasonable rate. |
| Work-up | Acidification | Protonates the tetrazolate anion formed during the reaction, leading to the neutral tetrazole product which is often less soluble and precipitates.[5] |
Methodology 2: Nucleophilic Substitution with Adamantyl Electrophiles
This strategy provides access to N-substituted adamantyl tetrazoles, which can have distinct pharmacological profiles compared to their C-substituted counterparts. A key example is the regioselective synthesis of 2-adamantyl-5-aryl-2H-tetrazoles.
Reaction Workflow
Caption: Workflow for the synthesis of 2-(Adamantan-1-yl)-5-aryl-2H-tetrazole.
Detailed Experimental Protocol: Adamantylation of 5-Aryl-NH-tetrazoles
This protocol describes the regioselective adamantylation at the N-2 position of the tetrazole ring.
Materials:
-
5-Aryl-NH-tetrazole (1.0 eq)
-
Adamantan-1-ol (1.0 eq)
-
Concentrated Sulfuric Acid (94-98%)
-
Ice/Water mixture
Procedure:
-
Reaction Setup: In a flask, dissolve the 5-aryltetrazole in concentrated sulfuric acid.
-
Addition of Adamantanol: To this solution, add adamantan-1-ol portion-wise while stirring. The reaction is typically carried out at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 60 minutes). The progress can be monitored by TLC by carefully quenching a small aliquot.
-
Work-up: Pour the reaction mixture onto a stirred mixture of ice and water.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
| Parameter | Condition | Rationale |
| Adamantyl Source | Adamantan-1-ol | In the presence of a strong acid like H₂SO₄, adamantan-1-ol generates a stable adamantyl carbocation, which acts as the electrophile. |
| Solvent/Catalyst | Concentrated H₂SO₄ | Acts as both the solvent and the catalyst, facilitating the formation of the adamantyl carbocation. |
| Regioselectivity | N-2 Adamantylation | The reaction proceeds exclusively at the N-2 position of the tetrazole ring, likely due to steric and electronic factors. |
| Work-up | Quenching in Ice/Water | Neutralizes the strong acid and precipitates the less soluble organic product. |
Precursor Synthesis: 1-Adamantanecarbonitrile and 1-Bromoadamantane
The successful synthesis of adamantyl tetrazoles relies on the availability of key adamantane precursors.
Protocol for 1-Adamantanecarbonitrile Synthesis
1-Adamantanecarbonitrile can be synthesized from adamantanone through a reaction with p-tolylsulfonylmethyl isocyanide.
Protocol for 1-Bromoadamantane Synthesis
1-Bromoadamantane is a versatile precursor and can be synthesized by the direct bromination of adamantane using liquid bromine or other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin for a milder reaction.[5]
A simplified procedure using liquid bromine is as follows:
-
In a round-bottom flask, carefully add liquid bromine to adamantane.
-
Heat the mixture at 85 °C for several hours, then increase the temperature to 110 °C to complete the reaction.
-
After cooling, the excess bromine can be carefully quenched, and the product purified by recrystallization or sublimation.
Conclusion
The synthetic methodologies outlined in this guide provide robust and versatile pathways for the synthesis of adamantane-tetrazole conjugates. The choice of the specific protocol will depend on the desired final compound and the available starting materials. By leveraging the unique properties of both the adamantane core and the tetrazole ring, researchers can continue to develop novel and effective therapeutic agents for a wide range of diseases.
References
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Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]
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- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry.
- A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO.
-
2-adamantanecarbonitrile. Organic Syntheses Procedure. [Link]
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025).
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- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). Semantic Scholar.
- Novel Synthesis of Heterocycle-Containing Adamantane Deriv
- Process for the preparation of 1-adamantane derivatives. (1991).
- Highly efficient synthesis of 1- and 5-substituted 1H-tetrazoles using chitosan derived magnetic ionic liquid as a recyclable biopolymer-supported c
- Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride.
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). PMC.
- Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. (2023). Growing Science.
-
Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. (n.d.). PMC. [Link]
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- Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modific
- Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. (n.d.). SciELO South Africa.
- Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applic
- Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation. (2020). Arabian Journal of Chemistry.
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
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- Adamantane-tetrazole hybrid derivatives: synthesis, crystal structure, molecular docking, molecular dynamics simulations and in vitro evaluation of antibacterial, antifungal, and anti-prolifer
- Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. (2024).
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). RSC Publishing.
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- The [3+2]Cycloaddition Reaction.
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Application Notes & Protocols: 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide as a Novel Ligand for the Synthesis of Robust Metal-Organic Frameworks for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Hybrid Ligand
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in gas storage, catalysis, and notably, drug delivery.[1][2][3] The key to unlocking their full potential lies in the rational design of the organic ligands that, in coordination with metal ions, form the framework's structure. This guide introduces a novel, hypothetical ligand, 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide, envisioned to synthesize a new generation of MOFs with enhanced stability and functionality for pharmaceutical applications.
The adamantane cage, a rigid and bulky spherical hydrocarbon, serves as a robust, tetrahedral building block in MOF chemistry.[4][5] Its incorporation into MOF structures can lead to unique network topologies, increased hydrophobicity, and high thermal and chemical stability.[4] The adamantane moiety's lipophilic nature is also advantageous for drug delivery systems, potentially improving the loading and transport of hydrophobic therapeutic agents.[6]
Complementing the adamantane core, the tetrazole and carbohydrazide functional groups offer versatile coordination sites for metal ions.[7][8] Tetrazole-based ligands are well-known for their diverse coordination modes, contributing to the formation of robust and porous MOF architectures.[9][10] The carbohydrazide group provides an additional coordination site and potential for post-synthetic modification, further enhancing the functionality of the resulting MOF.
This document provides a comprehensive guide for the proposed synthesis of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide and its subsequent use in the solvothermal synthesis of novel MOFs. While this specific ligand is not yet described in the scientific literature, the protocols herein are based on well-established synthetic methodologies for analogous adamantane, tetrazole, and carbohydrazide-containing compounds.[11][12]
Proposed Synthesis of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
The synthesis of the title ligand can be envisioned as a multi-step process starting from commercially available adamantane-1-carboxylic acid. The proposed synthetic route is outlined below. It is crucial to perform each step with proper safety precautions in a well-ventilated fume hood.
Step 1: Synthesis of Adamantane-1-carbohydrazide
This initial step involves the conversion of adamantane-1-carboxylic acid to its corresponding hydrazide.[11]
-
Materials:
-
Adamantane-1-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
-
Protocol:
-
In a round-bottom flask, suspend adamantane-1-carboxylic acid in an excess of thionyl chloride.
-
Reflux the mixture for 4 hours to form adamantane-1-carbonyl chloride.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous diethyl ether and add it dropwise to a cooled (0 °C) solution of anhydrous methanol to form methyl adamantane-1-carboxylate.
-
After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), remove the solvent under reduced pressure.
-
To the crude methyl adamantane-1-carboxylate, add an excess of hydrazine hydrate and reflux for 12 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated adamantane-1-carbohydrazide by filtration.
-
Wash the solid with cold water and dry under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Introduction of the Tetrazole Moiety
The second part of the synthesis involves the functionalization of the adamantane core with a tetrazole group. This can be achieved through a nucleophilic substitution reaction on a suitable adamantane precursor. A plausible route involves the synthesis of 3-bromo-adamantane-1-carbohydrazide followed by reaction with sodium tetrazolate.
-
Materials:
-
Adamantane-1-carbohydrazide
-
Bromine (Br₂)
-
Sodium tetrazolate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
The bromination of the adamantane cage at the 3-position can be achieved under appropriate conditions, which may require optimization.
-
In a round-bottom flask, dissolve 3-bromo-adamantane-1-carbohydrazide and an excess of sodium tetrazolate in anhydrous DMF.
-
Heat the reaction mixture at 80-100 °C for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure of the final product, 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide, using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.
-
Solvothermal Synthesis of MOFs using 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
The solvothermal method is a widely used technique for the synthesis of high-quality MOF crystals.[13][14] The following protocol provides a starting point for the synthesis of MOFs using the novel ligand. The optimal conditions, including the choice of metal salt, solvent system, temperature, and reaction time, will need to be determined experimentally.
General Protocol for Solvothermal MOF Synthesis
-
Materials:
-
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide (ligand)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)
-
Solvent (e.g., DMF, N,N-Diethylformamide (DEF), Dimethyl sulfoxide (DMSO))
-
Modulator (optional, e.g., formic acid, acetic acid)
-
Teflon-lined stainless steel autoclave or glass vial
-
-
Procedure:
-
In a glass vial, dissolve the ligand and the metal salt in the chosen solvent or solvent mixture. A typical molar ratio of ligand to metal is 1:1 or 2:1, but this may be varied.
-
If a modulator is used, add it to the solution. Modulators can influence the crystallinity and phase of the resulting MOF.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the reaction mixture to a specific temperature (typically between 80 °C and 150 °C) and hold for a predetermined time (typically 24 to 72 hours).
-
After the reaction is complete, cool the oven slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Dry the product in air or under vacuum at a moderate temperature.
-
Data Presentation: Typical Solvothermal Synthesis Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Metal Salt | Zn(NO₃)₂·6H₂O | Cu(NO₃)₂·3H₂O | ZrCl₄ |
| Ligand:Metal Ratio | 1:1 | 2:1 | 1:1 |
| Solvent | DMF | DEF/Ethanol (1:1) | DMF |
| Modulator | Formic Acid | Acetic Acid | None |
| Temperature (°C) | 100 | 120 | 130 |
| Time (h) | 48 | 72 | 48 |
Characterization of the Synthesized MOFs
A thorough characterization of the newly synthesized MOFs is essential to understand their structure and properties. The following techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including the coordination environment of the metal ions and the network topology.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the ligand to the metal centers by observing shifts in the vibrational frequencies of the functional groups.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size of the MOF crystals.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the MOF.
Activation of MOFs for Guest Uptake
For applications such as drug delivery, it is crucial to remove the solvent molecules occluded within the pores of the as-synthesized MOF without causing the framework to collapse.[15][16] This process is known as activation.
Solvent Exchange and Supercritical CO₂ Drying
A gentle and effective method for MOF activation involves solvent exchange followed by supercritical CO₂ drying.[17][18]
-
Protocol:
-
Immerse the as-synthesized MOF crystals in a volatile solvent with a low surface tension, such as ethanol or acetone, for 2-3 days, replacing the solvent several times. This will exchange the high-boiling synthesis solvent within the pores.
-
Transfer the solvent-exchanged MOF to a critical point dryer.
-
Introduce liquid CO₂ into the chamber and allow it to replace the solvent.
-
Heat the chamber above the critical temperature and pressure of CO₂ (31.1 °C and 73.8 bar).
-
Slowly vent the supercritical CO₂ to bring the chamber back to ambient pressure, leaving behind an activated, porous MOF.
-
Application in Drug Delivery
The unique structural features of MOFs synthesized from 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide are expected to make them excellent candidates for drug delivery systems.[1][2][19]
-
High Drug Loading Capacity: The inherent porosity and large surface area of MOFs can allow for a high loading of therapeutic agents.[2]
-
Controlled Release: The drug release kinetics can be tuned by modifying the pore size and surface chemistry of the MOF.
-
Biocompatibility: The choice of biocompatible metals (e.g., Zn, Zr) and the organic nature of the ligand are important considerations for in vivo applications.
-
Targeted Delivery: The surface of the MOF can be functionalized with targeting moieties to direct the drug-loaded nanoparticles to specific cells or tissues.
Protocol for Drug Loading
A common method for loading drugs into MOFs is through simple immersion.
-
Activate the MOF as described above.
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Immerse the activated MOF in the drug solution and stir for 24-48 hours.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the sample with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Quantify the drug loading using techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or TGA.
Visualization of Key Processes
Proposed Synthesis Workflow
Caption: Proposed workflow for ligand synthesis and MOF application.
Logical Relationship in MOF Design for Drug Delivery
Caption: Relationship between ligand design and MOF properties for drug delivery.
Conclusion and Future Outlook
The use of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide as a ligand for the synthesis of MOFs presents an exciting avenue for the development of advanced drug delivery systems. The combination of the rigid adamantane core with the versatile coordination chemistry of the tetrazole and carbohydrazide functionalities is anticipated to yield robust and highly porous materials. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis, characterization, and application of this new class of MOFs. Future work should focus on the experimental validation of the proposed synthetic routes, a comprehensive investigation of the resulting MOF structures and properties, and in vitro and in vivo studies to evaluate their efficacy and biocompatibility for drug delivery applications. Computational modeling could also be employed to predict the structures and properties of these novel MOFs, further guiding experimental efforts.[20][21][22][23][24]
References
-
Representative examples of adamantane derivatives which have been employed in MOF chemistry. ResearchGate. Available from: [Link]
-
Activation of metal–organic framework materials. ResearchGate. Available from: [Link]
-
Activation of metal–organic framework materials. CrystEngComm (RSC Publishing). Available from: [Link]
-
Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. ACS Publications. Available from: [Link]
-
Representative synthesis of a heteroditopic adamantane‐based ligand. ResearchGate. Available from: [Link]
-
Structures of 1. a A huge adamantane cage and its simplification. ResearchGate. Available from: [Link]
-
Greatly Intensified Guest Exchange Strategy for Highly-Efficient Activation of Metal-Organic Frameworks. PubMed. Available from: [Link]
-
First transition series metal–organic frameworks: synthesis, properties and applications. RSC Publishing. Available from: [Link]
-
Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Northwestern University. Available from: [Link]
-
Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions (RSC Publishing). Available from: [Link]
-
pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands. PMC. Available from: [Link]
-
Poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium]: a layered coordination polymer. ResearchGate. Available from: [Link]
-
Computational Simulations of Metal-Organic Framework Structures Based on Second Building Units. ResearchGate. Available from: [Link]
-
Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. PMC. Available from: [Link]
-
A 3D MOF based on Adamantoid Tetracopper(II) and Aminophosphine Oxide Cages. ACS Publications. Available from: [Link]
-
Space‐filling representation of the adamantane‐type cage motifs. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. Available from: [Link]
-
Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. MDPI. Available from: [Link]
-
Synthesis of Triazole and Tetrazole-Functionalized Zr-Based Metal-Organic Frameworks Through Post-Synthetic Ligand Exchange. PubMed. Available from: [Link]
-
Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. Dalton Transactions (RSC Publishing). Available from: [Link]
-
Scientists use computational modeling to design “ultrastable” materials. MIT News. Available from: [Link]
-
Drug Delivery Applications of Metal-Organic Frameworks (MOFs). OUCI. Available from: [Link]
-
Design of Three-Dimensional Mesoporous Adamantane-Based Covalent Organic Framework with Exceptionally High Surface Areas. PubMed. Available from: [Link]
-
MOFSynth: A Computational Tool toward Synthetic Likelihood Predictions of MOFs. PMC. Available from: [Link]
-
Adamantane-containing drug delivery systems. ResearchGate. Available from: [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects. PMC. Available from: [Link]
-
Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. Available from: [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. Available from: [Link]
-
Hierarchical Computational Screening of Quantum Metal–Organic Framework Database to Identify Metal–Organic Frameworks for Volatile Organic-Compound Capture from Air. NIH. Available from: [Link]
-
Tetrazole and trefoil ligands utilized for rht-MOF synthesis. ResearchGate. Available from: [Link]
-
Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis. PMC. Available from: [Link]
-
Giant metal–organic frameworks with bulky scaffolds: from microporous to mesoporous functional materials. Dalton Transactions (RSC Publishing). Available from: [Link]
-
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. PMC. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity. Semantic Scholar. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed. Available from: [Link]
-
Chemical structure of adamantane derivatives reported with promising anticonvulsant activity. ResearchGate. Available from: [Link]
-
Novel conjugates of aminoadamantanes with carbazole derivatives as potential multitarget agents for AD treatment. PubMed. Available from: [Link]
-
Tetrazoles via Multicomponent Reactions. PMC - NIH. Available from: [Link]
-
Synthesis of novel enantiomerically pure tetra-carbohydrazide cyclophane macrocycles. PubMed. Available from: [Link]
-
Novel conjugates of aminoadamantanes with carbazole derivatives as potential multitarget agents for AD treatment. PubMed Central. Available from: [Link]
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Derivatization of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide for Schiff base formation
Executive Summary
This technical guide details the synthetic protocols for derivatizing 3-(tetrazol-2-yl)adamantane-1-carbohydrazide via Schiff base condensation. This specific scaffold combines three pharmacologically privileged structures: the lipophilic adamantane cage (improving blood-brain barrier permeability), the metabolic stable tetrazole (a carboxylic acid bioisostere), and the hydrazone linker (Schiff base), which is critical for antimicrobial and antiviral activity.
The guide addresses the specific challenges of working with adamantane derivatives—namely, steric bulk and solubility issues—and provides a self-validating workflow for synthesizing high-purity azomethine derivatives.
Chemical Context & Retrosynthetic Logic
The target reaction is the acid-catalyzed condensation of the hydrazide terminal nitrogen with an electrophilic carbonyl (aldehyde or ketone).
Key Synthetic Challenges:
-
Regiochemistry of the Precursor: The "Tetrazol-2-yl" designation implies the adamantane cage is attached to the nitrogen at position 2 of the tetrazole ring. This is thermodynamically favored over the N1-isomer but requires careful separation during the precursor synthesis.
-
Steric Hindrance: The bulky adamantane cage at position 1 exerts steric pressure, often requiring prolonged reflux times compared to planar phenyl hydrazides.
-
Solubility: The lipophilic cage contrasts with the polar tetrazole and hydrazide moieties. Solvent selection (typically Ethanol/DMF mixtures) is critical to maintain homogeneity.
Reaction Mechanism
The formation of the Schiff base proceeds via a nucleophilic attack of the hydrazide amino group (
Figure 1: Mechanistic pathway of hydrazone formation.[1] The acid catalyst is essential to facilitate the elimination of water from the carbinolamine intermediate.
Experimental Protocols
Phase A: Preparation of the Precursor (Reference Protocol)
Note: As 3-(tetrazol-2-yl)adamantane-1-carbohydrazide is not a standard catalog item, its synthesis is summarized below to ensure the starting material is correct.
-
Bromination: React 1-adamantanecarboxylic acid with
to yield 3-bromo-1-adamantanecarboxylic acid . -
Esterification: Reflux in MeOH/
to form the methyl ester. -
Tetrazolation (Critical Step): React the bromo-ester with 1H-tetrazole and
in DMF ( ).-
Purification: This yields a mixture of N1 and N2 isomers. The N2-isomer (3-(tetrazol-2-yl)) is less polar. Separate via silica gel chromatography (Hexane/EtOAc).[2]
-
-
Hydrazinolysis: Treat the purified ester with hydrazine hydrate (80%) in ethanol reflux for 6–8 hours.
-
Validation: IR spectrum must show doublet peaks at 3300–3200 cm⁻¹ (
).
-
Phase B: Schiff Base Derivatization (Core Protocol)
Materials:
-
Substrate: 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide (1.0 mmol).
-
Reagent: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 mmol).
-
Solvent: Absolute Ethanol (20 mL).
-
Catalyst: Glacial Acetic Acid (3–5 drops).
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the hydrazide in 15 mL of absolute ethanol.
-
Note: If the hydrazide does not dissolve completely at room temperature, gently warm to
. The tetrazole moiety aids solubility in polar solvents, but the adamantane resists.
-
-
Addition: Add 1.1 mmol of the chosen aldehyde dissolved in 5 mL ethanol.
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Why: The pH should be slightly acidic (~pH 4–5). Without acid, the dehydration step is slow. Too much acid can protonate the hydrazine nitrogen, deactivating it.
-
-
Reflux: Attach a condenser and reflux the mixture at
for 4–8 hours .-
Monitoring: Check progress via TLC (System: Chloroform:Methanol 9:1). The hydrazide spot (lower
) should disappear.
-
-
Precipitation: Upon completion, allow the reaction to cool to room temperature.
-
Observation: The Schiff base typically precipitates as a solid due to the loss of H-bond donating capability of the
group and increased planarity (if aromatic aldehydes are used).
-
-
Purification:
-
Filter the solid under vacuum.
-
Wash with cold ethanol (
) to remove unreacted aldehyde. -
Recrystallize from Ethanol/DMF (4:1) if the product is crude.
-
Characterization & Data Analysis
Successful derivatization is confirmed by the disappearance of the amine signals and the appearance of the imine proton.
Table 1: Expected Spectroscopic Signatures
| Technique | Functional Group | Expected Signal | Mechanistic Insight |
| FT-IR | Disappears | Consumption of the primary amine. | |
| FT-IR | 1610–1630 cm⁻¹ (Sharp) | Formation of the azomethine bond. | |
| FT-IR | 1650–1680 cm⁻¹ | Shifted slightly due to conjugation with the new N=C bond. | |
| ¹H NMR | Diagnostic peak for Schiff base formation. | ||
| ¹H NMR | Often downfield due to H-bonding. | ||
| ¹H NMR | Tetrazole-H | Confirms the integrity of the tetrazole ring (N2 isomer). | |
| ¹H NMR | Adamantane | Integration should match 14 protons (C3 is substituted). |
Workflow Visualization
The following diagram illustrates the complete synthetic pathway from the carboxylic acid precursor to the final Schiff base target.
Figure 2: Total synthesis workflow. Note the critical separation of tetrazole isomers at Step 3.
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitation.
-
Cause: Adamantane derivatives are highly lipophilic.[3] If the aldehyde is also very lipophilic, the product may remain soluble in ethanol.
-
Solution: Add water dropwise to the hot reaction mixture until slight turbidity appears, then cool. Alternatively, evaporate 50% of the solvent.
-
-
Issue: Mixture of Products.
-
Cause: Incomplete dehydration (presence of carbinolamine).
-
Solution: Increase reflux time or add a Dean-Stark trap (if using Toluene/Benzene) to physically remove water, driving the equilibrium to the right.
-
-
Issue: N1 vs N2 Isomer Contamination.
-
Check: In ¹H NMR, the Tetrazole-H for the N2 isomer (target) usually appears upfield relative to the N1 isomer. N2 isomers are also generally more soluble in non-polar solvents (Hexane/DCM) than N1 isomers.
-
References
-
Structure & Bioactivity of Adamantane-Hydrazones: Al-Omar, M. A., et al. (2021). "Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity."[3][4][5] Journal of Chemistry. [Link]
-
Tetrazole Alkylation Regiochemistry: Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition. (Foundational reference for tetrazole/triazole formation logic). Note: For specific N2-alkylation protocols, see: Korekar, S., et al. (2020). "Regioselective N-2 Alkylation of Tetrazoles." ResearchGate Protocol Repository. [Link]
-
General Hydrazone Synthesis Protocol: Rollas, S., & Küçükgüzel, Ş.[6] G. (2007). "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910-1939. [Link]
-
Adamantane Functionalization: Schreiner, P. R., et al. (2023). "Synthesis of 1,2-Disubstituted Adamantane Derivatives." International Journal of Molecular Sciences. [Link]
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The Adamantane-Tetrazole Scaffold: A Versatile Platform for Antiviral Drug Discovery
Introduction: The Enduring Promise of Adamantane in Antiviral Research
The adamantane cage, a rigid and lipophilic diamondoid structure, has long been a cornerstone in the design of antiviral agents. Its incorporation into medicinal chemistry has yielded iconic drugs such as amantadine and rimantadine, which historically targeted the M2 proton channel of the influenza A virus.[1][2] However, the emergence of widespread drug resistance has necessitated the evolution of adamantane-based therapeutics. The strategic hybridization of the adamantane moiety with other pharmacologically active heterocycles has opened new avenues for antiviral research. Among these, the tetrazole ring has emerged as a particularly promising partner.
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a bioisostere of the carboxylic acid group and is known for its metabolic stability and low toxicity.[3][4] The combination of the lipophilic adamantane core with the polar, metabolically robust tetrazole ring creates a unique chemical scaffold with the potential for enhanced antiviral activity and a broader spectrum of action. This guide provides a comprehensive overview of the applications of adamantane-tetrazole derivatives in antiviral research, offering detailed protocols for their synthesis and evaluation, insights into their mechanisms of action, and a summary of their reported antiviral efficacy.
PART 1: Synthesis of Adamantane-Tetrazole Derivatives
The synthesis of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles is a key process in developing this class of antiviral compounds. The following protocol outlines a well-established regioselective method.[3]
Protocol 1: Synthesis of 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles
This protocol describes a two-step synthesis starting from aromatic nitriles. The first step involves the formation of a 5-aryl-NH-tetrazole, followed by the regioselective adamantylation at the N-2 position of the tetrazole ring.
Step 1: Synthesis of 5-Aryl-NH-tetrazoles
-
Azidation of Aromatic Nitriles: In a round-bottom flask, dissolve the desired aromatic nitrile (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
-
Heat the reaction mixture to 115°C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the 5-aryl-NH-tetrazole.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Step 2: Adamantylation of 5-Aryl-NH-tetrazoles
-
Reaction Setup: In a flask, dissolve the synthesized 5-aryl-NH-tetrazole (1 equivalent) in concentrated sulfuric acid (94-98%) at room temperature.
-
Addition of Adamantan-1-ol: To this solution, add adamantan-1-ol (1 equivalent) portion-wise while stirring. An exothermic reaction may be observed.
-
Reaction Time: Continue stirring the reaction mixture at room temperature for 1-2 hours.[3]
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate (3 x 50 mL).[3]
-
Washing: Wash the combined organic layers with 5% aqueous sodium bicarbonate solution and then with water to remove any residual acid.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(adamantan-1-yl)-5-aryl-2H-tetrazole.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent (e.g., methanol).[3]
PART 2: In Vitro Antiviral Activity Assessment
A critical step in the evaluation of novel adamantane-tetrazole derivatives is the determination of their antiviral efficacy and cytotoxicity in cell culture. A panel of assays is typically employed to obtain a comprehensive profile of the compound's activity.
Protocol 2: Cytopathic Effect (CPE) Reduction Assay
This assay is a fundamental method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced damage and death.
Causality Behind Experimental Choices:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research as they are highly susceptible to infection and exhibit clear cytopathic effects.[1][5]
-
Virus Strain: A well-characterized laboratory-adapted strain, such as Influenza A/Puerto Rico/8/34 (H1N1), is often used for initial screening.[3]
-
MTT Reagent: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells into a 96-well microtiter plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the adamantane-tetrazole derivatives in cell culture medium. A broad concentration range is recommended for initial screening.
-
Cytotoxicity Assay (CC50 Determination): To a set of wells containing the MDCK cell monolayer, add the different concentrations of the test compounds (without virus). Incubate for 48-72 hours.
-
Antiviral Assay (IC50 Determination): To another set of wells with the MDCK cell monolayer, add the various concentrations of the test compounds and incubate for 1 hour. Subsequently, infect the cells with a predetermined dose of influenza virus (e.g., 100 TCID50).
-
Incubation: Incubate both the cytotoxicity and antiviral assay plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells (untreated, infected cells).
-
MTT Assay: Add MTT solution to all wells and incubate for 2-4 hours. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
-
IC50 (50% inhibitory concentration): The concentration of the compound that protects 50% of the cells from virus-induced CPE compared to the virus control.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more promising therapeutic window for the compound.[6]
-
Protocol 3: Plaque Reduction Assay
This "gold standard" assay quantifies the ability of a compound to reduce the number of infectious virus particles, providing a more direct measure of antiviral activity.[3][7]
Causality Behind Experimental Choices:
-
Agarose Overlay: The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death (plaques), each initiated by a single infectious virus particle.
-
Crystal Violet Staining: This stain colors the living cells, making the unstained plaques clearly visible for counting.
Step-by-Step Methodology:
-
Cell Seeding: Grow a confluent monolayer of MDCK cells in 6-well or 12-well plates.[1][8]
-
Virus and Compound Incubation: Prepare serial dilutions of the adamantane-tetrazole derivatives. Mix each dilution with a known amount of influenza virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Adsorb the virus-compound mixture onto the MDCK cell monolayers for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a medium containing 0.5-1% low-melting-point agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with a solution such as 4% formaldehyde and then stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration that reduces the plaque number by 50%.
Protocol 4: Virus Yield Reduction Assay
This assay quantifies the amount of new infectious virus particles produced in the presence of the antiviral compound, providing a robust measure of its inhibitory effect on viral replication.
Causality Behind Experimental Choices:
-
Quantitative PCR (qPCR): This technique allows for the sensitive and specific quantification of viral RNA in the cell culture supernatant, providing a molecular measure of the progeny virus.
Step-by-Step Methodology:
-
Infection and Treatment: Infect a confluent monolayer of MDCK cells with influenza virus at a high multiplicity of infection (MOI) in the presence of various concentrations of the adamantane-tetrazole derivative.
-
Incubation: Incubate the plates for a single replication cycle (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the newly produced virus particles.
-
RNA Extraction: Extract viral RNA from the collected supernatants using a commercial viral RNA extraction kit.
-
RT-qPCR: Perform a one-step or two-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and a probe specific for a conserved region of the influenza virus genome (e.g., the M gene).
-
Data Analysis: Quantify the viral RNA copy number in each sample by comparing it to a standard curve. The IC50 is the compound concentration that reduces the viral yield (RNA copy number) by 50% compared to the untreated virus control.
PART 3: Elucidating the Mechanism of Action
Understanding how adamantane-tetrazole derivatives exert their antiviral effects is crucial for their rational design and development. The primary target for many adamantane-based antivirals is the M2 proton channel of the influenza A virus.
Mechanism of Action: Inhibition of the Influenza A M2 Proton Channel
The M2 protein of influenza A is a tetrameric ion channel that plays a critical role in the viral life cycle.[9] During viral entry, the M2 channel is activated by the low pH of the endosome, allowing protons to flow into the virion. This acidification is essential for the uncoating process, which involves the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.[10]
Adamantane derivatives, including amantadine and rimantadine, are known to block the M2 proton channel.[9] They bind to a specific site within the pore of the channel, physically obstructing the passage of protons. This inhibition of proton influx prevents the acidification of the viral interior, thereby trapping the vRNP complex and halting the viral replication cycle at an early stage.[10] It is hypothesized that adamantane-tetrazole derivatives can also target the M2 ion channel, with the adamantane cage anchoring the molecule within the channel and the tetrazole moiety potentially forming additional interactions that could enhance binding affinity and overcome resistance.
Alternative Mechanisms of Action
The emergence of adamantane-resistant influenza strains, primarily due to mutations in the M2 protein (e.g., S31N), has spurred research into alternative antiviral mechanisms for adamantane derivatives.[2] Some studies suggest that certain adamantane analogs may inhibit later stages of the viral life cycle, such as viral assembly and budding, by disrupting the interaction between the M2 and M1 proteins.[7]
Furthermore, adamantane derivatives have been investigated for their activity against other viruses, suggesting a broader range of potential targets. For coronaviruses, proposed mechanisms include the blockage of the envelope (E) protein viroporin, which is analogous to the M2 channel, and the inhibition of host cell proteases like Cathepsin L, which are crucial for viral entry.[11][12] For HIV-1, some adamantane-containing compounds have been shown to block early steps of replication, potentially interfering with viral entry.[13]
Protocol 5: Neuraminidase Inhibition Assay
While the primary target of many adamantane derivatives is the M2 channel, it is prudent to investigate their effects on other viral targets, such as neuraminidase (NA), especially when developing broad-spectrum antivirals.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate (MUNANA): 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a substrate that, when cleaved by neuraminidase, releases a fluorescent product (4-methylumbelliferone), allowing for a quantitative measurement of enzyme activity.[14]
Step-by-Step Methodology:
-
Enzyme and Compound Incubation: In a 96-well black plate, pre-incubate a standardized amount of influenza neuraminidase with serial dilutions of the adamantane-tetrazole derivative for a defined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration. The IC50 is the concentration that inhibits 50% of the neuraminidase activity.
PART 4: In Vivo Efficacy Evaluation
Promising in vitro results must be validated in animal models to assess the compound's efficacy, pharmacokinetics, and safety in a living organism.
Protocol 6: Murine Model of Influenza Infection
The mouse model is a widely used and well-established system for evaluating the in vivo efficacy of anti-influenza compounds.
Causality Behind Experimental Choices:
-
Animal Model: BALB/c mice are commonly used as they are susceptible to infection with mouse-adapted influenza A virus strains and develop clinical signs of disease that mimic human influenza.
-
Parameters of Efficacy: Survival rate, body weight loss, and lung viral titers are key indicators of the compound's ability to protect against the lethal effects of the virus and inhibit its replication in the primary site of infection.
Step-by-Step Methodology:
-
Acclimatization: Acclimatize BALB/c mice for at least one week before the experiment.
-
Infection: Anesthetize the mice and intranasally infect them with a lethal dose of a mouse-adapted influenza A virus.
-
Treatment: Administer the adamantane-tetrazole derivative via a relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. Treatment can be initiated prophylactically (before infection) or therapeutically (after infection).
-
Monitoring: Monitor the mice daily for a period of 14-21 days for survival and body weight changes.
-
Viral Titer Determination: At specific time points post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group and collect their lungs. Homogenize the lung tissue and determine the viral titer using a plaque assay or TCID50 assay on MDCK cells.
-
Data Analysis: Compare the survival rates, mean day to death, body weight changes, and lung viral titers between the treated and untreated (placebo) groups to determine the in vivo efficacy of the compound.
PART 5: Data Presentation and Visualization
A clear and concise presentation of experimental data is essential for the interpretation and comparison of the antiviral activity of different adamantane-tetrazole derivatives.
Table 1: In Vitro Antiviral Activity of Selected Adamantane-Tetrazole Derivatives against Influenza A Virus (H1N1)
| Compound ID | R-Group on Aryl Ring | IC50 (µg/mL)[3] | CC50 (µg/mL)[3] | Selectivity Index (SI)[3] |
| 3a | 4-Iodophenyl | 31.2 | 46.4 | 1.5 |
| 3d | 4-Bromophenyl | 31.2 | 46.4 | 1.5 |
| 3e | 4-Chlorophenyl | 62.5 | 46.4 | 0.7 |
| 3h | 2-Amino-3-bromo-5-nitrophenyl | 15.0 | 167.0 | 11.1 |
| Rimantadine | (Reference) | >100 | >500 | <5 |
Data is illustrative and compiled from published literature.[3] Specific values may vary depending on the experimental conditions.
Visualizations
Diagram 1: General Synthesis Workflow for 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles
Caption: Workflow for in vitro antiviral evaluation.
Diagram 3: Mechanism of Action - Inhibition of Influenza A M2 Proton Channel
Caption: Inhibition of influenza M2 ion channel.
Conclusion and Future Perspectives
Adamantane-tetrazole derivatives represent a promising and versatile class of compounds in the ongoing search for novel antiviral agents. Their unique hybrid structure offers the potential to overcome existing drug resistance and to target a broader range of viral pathogens. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis, screening, and mechanistic evaluation of these compounds. Future research should focus on expanding the structure-activity relationship studies to optimize the antiviral potency and pharmacokinetic properties of adamantane-tetrazole derivatives. Furthermore, exploring their efficacy against a wider array of viruses, including emerging and re-emerging pathogens, will be crucial in realizing the full therapeutic potential of this remarkable chemical scaffold.
References
- Indulen, M. K., Kalnins, L. B., Ryazantseva, G. M., & Bubovich, V. I. (1982). How to overcome resistance of influenza A viruses against adamantane derivatives. Voprosy virusologii, 27(4), 452–456.
- Batyrenko, A. G., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Chemistry of Heterocyclic Compounds, 57(4), 442-447.
- Tobita, K. (1980). A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells. Journal of virological methods, 1(2), 117–120.
- Shishkina, L. N., et al. (2012). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy virusologii, 57(4), 29–33.
- Wang, J., et al. (2015). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 123, 133-143.
- Shishkina, L. N., et al. (2017). Synthesis and Antiviral Activity of Adamantylpeptides Against Hepatitis C Virus. Pharmaceutical Chemistry Journal, 51(5), 373–376.
- Kossiakoff, A. A., & Liu, L. (2011). Molecular biophysics and inhibition mechanism of influenza virus A M2 viroporin by adamantane-based drugs – Challenges in designing antiviral agents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(2), 485-497.
- Al-Horani, R. A. (2020). Repurposing of Adamantanes for the Treatment of COVID-19: Rationale and Perspectives. Journal of Medical Virology, 92(10), 1836-1845.
-
Lunn, M., & Brown, E. G. (2025). IAV H1N1 MDCK Plaque Assay Protocol. protocols.io. Retrieved from [Link]
- Vorkunova, G. K., et al. (2009). [Effects of novel antiviral agents on HIV-1 replication]. Voprosy virusologii, 54(2), 27–31.
-
ResearchGate. (n.d.). Cytotoxic (CC 50 ), antiviral (IC 50 ) activity, selectivity index (SI) of adamantyltetrazole derivatives 3а,b,d,e,h,i against the H1N1 influenza A virus strain. [Image]. Retrieved from [Link]
- Geronikaki, A., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(21), 5186.
- Al-Kuraishy, H. M., et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Current Medicinal Chemistry, 28(30), 6193-6205.
-
ResearchGate. (n.d.). (PDF) Potential for the Repurposing of Adamantane Antivirals for COVID-19. Retrieved from [Link]
- Chan, K. H., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. International Journal of Molecular Sciences, 23(4), 1963.
- Smieszek, S. P., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses, 14(11), 2389.
- Gubareva, L. V., et al. (2023). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for. Antiviral Research, 213, 105589.
- Stankova, I., et al. (2020). Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. International Journal of Peptide Research and Therapeutics, 26(1), 473-481.
- Shiryaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 221, 113485.
- Batyrenko, A. G., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Chemistry of Heterocyclic Compounds, 57(4), 442-447.
- Okomo-Adhiambo, M., et al. (2012). Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season.
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(6), 3558-3610.
-
Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Retrieved from [Link]
- Shiryaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European journal of medicinal chemistry, 221, 113485.
- O'Brien, K. C., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55519.
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]
- Vorkunova, G. K., et al. (2009). [Effects of novel antiviral agents on HIV-1 replication]. Voprosy virusologii, 54(2), 27–31.
-
Animal and Plant Health Agency. (n.d.). Influenza - Neuraminidase Inhibition Test. Retrieved from [Link]
- Wang, Y., et al. (2023). A practical and rapid screening method for influenza virus neuraminidase inhibitors based on fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 224, 115187.
- Leneva, I. A., et al. (2019). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus.
-
Scilit. (2026). Adamantane-tetrazole hybrid derivatives: synthesis, crystal structure, molecular docking, molecular dynamics simulations and in vitro evaluation of antibacterial, antifungal, and anti-proliferative activities. Retrieved from [Link]
- Deeva, E. G., et al. (2010). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & medicinal chemistry, 18(2), 929–935.
-
ResearchGate. (n.d.). (PDF) Synthesis and antiviral activity of new adamantane derivatives. Retrieved from [Link]
- Okomo-Adhiambo, M., et al. (2016). Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance. Antiviral Research, 128, 28-35.
- Tilton, J. C., & Doms, R. W. (2010). HIV-1 Entry, Inhibitors, and Resistance. Viruses, 2(1), 234–263.
- Gaponik, P. N., et al. (2018). Tetrazole Derivatives as Promising Anticancer Agents. Current medicinal chemistry, 25(23), 2682–2711.
- McFadden, K., et al. (2013). Antiviral breadth and combination potential of peptide triazole HIV-1 entry inhibitors. Antimicrobial agents and chemotherapy, 57(12), 6197–6206.
Sources
- 1. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
Cyclization methods for converting adamantane carbohydrazides to oxadiazoles
Application Note: Cyclization Strategies for 2-Adamantyl-1,3,4-Oxadiazoles
Executive Summary
The adamantane scaffold is a "privileged structure" in medicinal chemistry, valued for its ability to improve lipophilicity (
However, the steric bulk of the adamantyl cage (
Mechanistic Pathways & Decision Matrix
The choice of cyclization method depends heavily on the "R" substituent and the stability of the intermediate.
Figure 1: Divergent synthetic pathways.[2] Intermediate A requires dehydration, while Intermediate B requires oxidative ring closure.
Method A: The "Workhorse" Protocol (POCl )
Best For: Stable substrates, scale-up, and introducing alkyl/aryl groups via carboxylic acids.
Mechanism: The reaction proceeds via an imidoyl chloride intermediate. Phosphorus oxychloride (POCl
Critical Control Points (CCPs):
-
Steric Hindrance: The adamantyl group shields the carbonyl carbon. Reflux temperatures are strictly required; room temperature attempts will stall at the intermediate.
-
Quenching: POCl
hydrolysis is violently exothermic. Slow addition to ice is non-negotiable.
Protocol:
-
Coupling: Mix adamantane-1-carbohydrazide (1.0 eq) with the appropriate carboxylic acid (1.1 eq) in POCl
(5–10 volumes).-
Note: If the acid is solid and insoluble, a co-solvent is rarely needed as the mixture homogenizes upon heating.
-
-
Cyclization: Reflux the mixture (
) for 4–6 hours. Monitor by TLC (the hydrazide spot will disappear, and a less polar fluorescent spot will appear). -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mass onto crushed ice (approx. 10x volume) with vigorous stirring.
-
Neutralize with solid NaHCO
or 10% NaOH solution to pH 7–8. -
Adamantane Specific: The product is often a waxy solid. If it does not precipitate as a powder, extract with EtOAc, wash with brine, and recrystallize from Ethanol/Water.
-
Method B: Oxidative Cyclization (Iodine/DMSO)
Best For: Library generation (using diverse aldehydes) and substrates sensitive to acidic/harsh conditions. Mechanism: Starts from the hydrazone (Schiff base). Iodine induces the formation of an imidoyl iodide intermediate, which undergoes intramolecular nucleophilic attack by the oxygen.
Protocol:
-
Hydrazone Formation: Reflux adamantane-1-carbohydrazide (1.0 eq) and substituted aldehyde (1.0 eq) in Ethanol with catalytic acetic acid for 2 hours. Isolate the solid hydrazone.
-
Cyclization:
-
Dissolve the hydrazone (1.0 mmol) in DMSO (5 mL).
-
Add K
CO (3.0 eq) and Iodine (I , 1.1 eq). -
Stir at
for 2–4 hours.
-
-
Work-up:
-
Pour into ice water containing 5% sodium thiosulfate (Na
S O ) to quench excess iodine (color change from brown to white/yellow). -
Filter the precipitate.
-
Method C: The "Soft" Touch (Burgess Reagent)
Best For: Substrates with acid-labile protecting groups (e.g., Boc) or chiral centers prone to racemization.
Reagent: Methyl
Protocol:
-
Precursor: Synthesize the
-diacylhydrazine (Intermediate A) using standard peptide coupling (EDC/HOBt) in DMF/DCM. -
Cyclization:
-
Dissolve the diacylhydrazine (1.0 eq) in anhydrous THF or DCM.
-
Add Burgess Reagent (2.0–2.5 eq).[3]
-
Heat via microwave irradiation (
) for 10–20 minutes or reflux for 2 hours.
-
-
Work-up:
-
Concentrate in vacuo.
-
Purify directly via flash column chromatography (Silica gel). Note: Aqueous workup is often unnecessary and can degrade the reagent byproducts, complicating purification.
-
Comparative Data & Troubleshooting
| Parameter | Method A (POCl | Method B (I | Method C (Burgess) |
| Precursor | Acid + Hydrazide | Aldehyde + Hydrazide | Diacylhydrazine |
| Reaction pH | Highly Acidic | Basic | Neutral |
| Temp | Reflux ( | ||
| Adamantane Yield | 75–90% | 60–85% | 80–95% |
| Primary Risk | Decomposition of sensitive groups | Side oxidation of S/N atoms | Reagent cost & moisture sensitivity |
Troubleshooting the Adamantane Scaffold:
-
Solubility: Adamantane derivatives are lipophilic. If the product "oils out" during aqueous quenching, do not filter. Extract with DCM, dry over MgSO
, and trituruate with Hexane/Ether. -
Steric Bulk: If Method B is sluggish, switch solvent from DMSO to Dioxane and increase temp to reflux. The cage structure can retard the rotational freedom required for ring closure.
References
-
Kadi, A. A., et al. (2007). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry.
-
El-Emam, A. A., et al. (2004). Synthesis and antiviral activity of some 2-adamantyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry.
-
Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Ramazani, A., et al. (2011). Iodine-catalyzed synthesis of 1,3,4-oxadiazoles. Tetrahedron Letters.
-
Brain, C. T., & Paul, J. M. (1999). Burgess Reagent in Oxadiazole Synthesis.[3][4][5] Synlett.
Sources
Application Notes and Protocols: The Adamantane Scaffold in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Advantage in Molecular Design
Adamantane, the smallest diamondoid, is a unique molecular building block prized for its rigid, cage-like structure and high symmetry.[1] Its inherent properties, including exceptional thermal and chemical stability, lipophilicity, and a well-defined three-dimensional geometry, have made it a valuable scaffold in medicinal chemistry and materials science.[2][3] In drug discovery, the adamantane cage can be used to orient pharmacophores in a precise spatial arrangement, improve metabolic stability, and enhance binding to biological targets.[4][5]
While not typically employed as a cleavable linker itself, the adamantane core serves as an exceptional, rigid scaffold for the multivalent display of peptides, small molecules, or other functional moieties in solid-phase synthesis.[6][7][8] By attaching a functionalized adamantane derivative to a solid support, researchers can construct complex, three-dimensional molecules with precise control over the orientation and spacing of substituents.
These application notes provide a comprehensive guide to the principles and techniques for incorporating adamantane scaffolds into solid-phase synthesis workflows. We will detail the selection of appropriate resins and linkers, provide step-by-step protocols for scaffold attachment, peptide elongation, and final cleavage, and discuss the causality behind these experimental choices.
The Adamantane Scaffold: A Platform for Multivalent Display
The tetrahedral geometry of adamantane, with four bridgehead positions, makes it an ideal core for creating multivalent structures.[6][9] By functionalizing these positions with orthogonal protecting groups, one position can be used for attachment to a solid-phase resin, while the others remain available for the synthesis of the desired molecules. This approach is particularly powerful for creating:
-
Multivalent Ligands: Displaying multiple copies of a peptide or small molecule ligand can significantly enhance binding avidity to cellular receptors. The rigid adamantane core ensures that the ligands are presented in a well-defined spatial arrangement.[7][8]
-
Branched Peptides: Adamantane can serve as a non-peptidic core for the synthesis of branched peptides with unique conformational properties.
-
Combinatorial Libraries: The adamantane scaffold can be used to generate libraries of compounds with diverse substituents oriented in a tetrahedral fashion.
The choice of a functionalized adamantane derivative is crucial. A common and versatile starting point is a tetra-substituted adamantane with one functional group for resin attachment (e.g., an amine) and three functional groups for synthesis (e.g., carboxylic acids).[6]
Visualization of the Solid-Phase Synthesis Workflow with an Adamantane Scaffold
Caption: Workflow for solid-phase synthesis using a functionalized adamantane scaffold.
Selecting the Right Linker and Resin
Since the adamantane moiety is part of the final synthesized molecule and not the linker itself, the choice of linker is governed by the desired C-terminal functionality and the stability of the molecule being synthesized. For attaching adamantane scaffolds that have a carboxylic acid or amine handle, standard acid-labile linkers are typically employed.
| Linker Type | Resin Name | Attachment Chemistry | Cleavage Condition | C-terminal Functionality |
| Wang Linker | Wang Resin | Ester linkage (to a scaffold's carboxylic acid) | 95% TFA | Carboxylic Acid |
| Rink Amide Linker | Rink Amide Resin | Amide linkage (to a scaffold's carboxylic acid) | 95% TFA | Amide |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-CTC Resin | Ester linkage (to a scaffold's carboxylic acid) | 1-5% TFA in DCM | Protected Carboxylic Acid |
Causality Behind the Choice:
-
Wang and Rink Amide linkers are the workhorses of Fmoc-based solid-phase peptide synthesis and are well-suited for attaching adamantane scaffolds. Their cleavage requires a high concentration of trifluoroacetic acid (TFA), which also simultaneously removes most common side-chain protecting groups.[10]
-
2-Chlorotrityl chloride (2-CTC) resin is preferred when a milder cleavage is required to yield a protected peptide fragment. This is particularly useful in fragment condensation strategies.[11]
Experimental Protocols
Protocol 1: Attachment of a Functionalized Adamantane Scaffold to Wang Resin
This protocol describes the attachment of 1-amino-3,5,7-adamantanetricarboxylic acid to a Wang resin. The amino group will be protected (e.g., with Fmoc), and one of the carboxylic acids will be used for attachment to the resin.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
Fmoc-protected 1-amino-3,5,7-adamantanetricarboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel. Drain the solvent.
-
Scaffold Activation: In a separate flask, dissolve Fmoc-protected 1-amino-3,5,7-adamantanetricarboxylic acid (3 equivalents relative to resin loading) in DMF. Add DIC (3 equivalents) and DMAP (0.1 equivalents). Stir at room temperature for 20 minutes.
-
Coupling: Add the activated adamantane scaffold solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes. Wash as in step 4.
-
Fmoc Deprotection (for loading determination): Take a small sample of the resin, treat with 20% piperidine in DMF for 20 minutes, and measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm to determine the loading of the adamantane scaffold.
-
Final Wash and Drying: Wash the bulk resin with DCM (3 x 10 mL) and MeOH (3 x 10 mL) and dry under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis on the Adamantane Scaffold
This protocol outlines the synthesis of a tri-valent peptide construct on the adamantane-functionalized resin from Protocol 1.
Materials:
-
Adamantane-functionalized resin
-
Fmoc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
DMF, DCM, MeOH
Procedure (for one synthesis cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting groups from the adamantane scaffold.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL).
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents per synthesis site) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 1-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 1) and wash (step 2).
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the adamantane-peptide conjugate from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-adamantane-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the crude product should form.
-
Isolation: Allow the precipitate to settle at -20°C for at least 30 minutes. Centrifuge the mixture and decant the ether.
-
Washing and Drying: Wash the crude product pellet with cold diethyl ether twice. Dry the final product under vacuum.
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Adamantane Functionalization and Peptide Elongation
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. researchopenworld.com [researchopenworld.com]
- 5. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Rigid Multivalent Scaffolds Based on Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rigid multivalent scaffolds based on adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rigid multivalent scaffolds based on adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Note: Supramolecular Assembly & Polymorph Control using 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide (3-TACH)
This Application Note is designed for research scientists and process chemists specializing in solid-state chemistry and crystal engineering. It treats 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide (3-TACH) as a high-value "tecton" (supramolecular building block) used to engineer porosity and control polymorphism in pharmaceutical co-crystals and Metal-Organic Frameworks (MOFs).
Introduction & Material Profile
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide (3-TACH) represents a class of "bent" ditopic linkers. Unlike linear 1,4-disubstituted spacers, the 1,3-substitution pattern on the adamantane cage introduces a critical bond angle (~109.5°) that promotes the formation of discrete molecular cages, helical chains, or zig-zag layers rather than simple linear grids.
Why Use 3-TACH?
-
The "Steric Bulwark" Effect: The adamantane core is lipophilic and bulky (approx. volume 135 ų). It acts as a spacer that prevents close packing of planar aromatic systems, often inducing permanent porosity or "extrinsic voids" in the crystal lattice.
-
Bifunctional Recognition:
-
Carbohydrazide Motif (–CONHNH₂): A versatile hydrogen bond donor/acceptor capable of forming the robust
supramolecular homosynthon or condensing with ketones/aldehydes to form Schiff bases. -
Tetrazol-2-yl Motif: A nitrogen-rich heterocycle linked via N2. Unlike the acidic N-H tetrazoles, the N2-linked isomer is a neutral, soft Lewis base, ideal for coordinating soft metals (Ag⁺, Cu⁺) or acting as a weak H-bond acceptor.
-
Physicochemical Profile (Typical)
| Property | Value/Observation | Implication for Engineering |
| Molecular Weight | ~262.3 g/mol | Medium-sized tecton. |
| Solubility (High) | DMSO, DMF, DMAc | Good for solvothermal synthesis. |
| Solubility (Mod.) | Methanol, Ethanol | Ideal for slow evaporation crystallization. |
| Solubility (Low) | Water, Hexane, Toluene | Useful as anti-solvents. |
| Thermal Stability | Stable up to ~240°C | Suitable for solvothermal MOF synthesis. |
| pKa (Hydrazide) | ~3.5 (protonated) | Can form salts with strong mineral acids. |
Experimental Protocols
Protocol A: Quality Control & Isomer Verification
Context: Synthesis of N-alkylated tetrazoles often yields a mixture of N1- and N2-isomers. For reproducible crystal engineering, isomeric purity is non-negotiable.
-
Dissolution: Dissolve 10 mg of synthesized 3-TACH in 0.6 mL DMSO-d6.
-
NMR Validation: Acquire 1H and 15N HMBC spectra.
-
Pass Criteria: The N2-isomer typically shows a distinct chemical shift for the tetrazole proton (approx. 8.5–9.0 ppm) and specific cross-peaks in HMBC distinct from the N1-isomer.
-
Purity Check: Ensure >98% isomeric purity. Even 5% of the N1-isomer can poison the nucleation of the desired polymorph.
-
Protocol B: Co-Crystal Screening (Liquid-Assisted Grinding)
Objective: To utilize the carbohydrazide group to "chaperone" an Active Pharmaceutical Ingredient (API) into a new solid form.
Materials:
-
Host: 3-TACH
-
Guest (API): Carboxylic acid-containing drugs (e.g., Ibuprofen) or Nitro-aromatics.
-
Solvent: Methanol (MeOH).
Workflow:
-
Stoichiometry: Weigh equimolar amounts (1:1) of 3-TACH and the target API. Total mass: 100 mg.
-
Grinding: Place solids in a stainless steel grinding jar with two 5mm ball bearings.
-
Solvent Drop: Add 10 µL of MeOH (η = 0.1 µL/mg). Note: Methanol acts as a kinetic lubricant to facilitate molecular diffusion without fully dissolving the solids.
-
Energy Input: Grind at 30 Hz for 20 minutes.
-
Analysis: Immediately analyze the resulting powder via PXRD (Powder X-Ray Diffraction). Compare the pattern against the pure components. New peaks indicate supramolecular synthon formation (likely Acid-Hydrazide heterosynthon).
Protocol C: Solvothermal MOF Synthesis
Objective: To construct a porous framework using the tetrazole-metal coordination vector.[1]
Materials:
-
Ligand: 3-TACH (0.1 mmol)
-
Metal Salt: Zn(NO₃)₂·6H₂O (0.1 mmol) or Cu(ClO₄)₂·6H₂O
-
Solvent System: DMF:Ethanol (3:1 v/v)
Step-by-Step:
-
Pre-mixing: Dissolve 3-TACH in the DMF/Ethanol mixture in a 20 mL scintillation vial. Sonicate for 5 mins to ensure homogeneity.
-
Metal Addition: Add the metal salt. If turbidity occurs, add drops of dilute HNO₃ until clear (prevents rapid precipitation of hydroxides).
-
Thermal Treatment: Seal the vial in a programmable oven.
-
Ramp: 1°C/min to 85°C.
-
Dwell: 48 hours at 85°C.
-
Cool: 0.1°C/min to Room Temp. Slow cooling is critical for single-crystal growth of adamantane-based structures to minimize disorder.
-
-
Harvesting: Filter crystals and wash with Ethanol. Solvent exchange (soaking in ethanol for 3 days) is required to activate pores.
Mechanism of Action & Design Logic
The following diagram illustrates the "Design Logic" of 3-TACH, highlighting how specific functional groups are targeted for different engineering outcomes.
Figure 1: Functional decomposition of the 3-TACH molecule showing the causality between chemical structure and crystallographic utility.
Characterization & Troubleshooting
Handling Crystallographic Disorder
Adamantane derivatives frequently exhibit rotational disorder in crystal structures because the globular cage can "spin" or toggle between orientations within the lattice void.
-
Symptom: In SC-XRD, the adamantane carbons appear as smeared electron density clouds or split positions.
-
Solution:
-
Data Collection: Collect data at 100 K (or lower). Thermal motion exacerbates the disorder.
-
Refinement: Use rigid bond restraints (RIGU) or similarity restraints (SAME) in SHELXL. If the disorder is severe, model the adamantane as two discrete positions with partial occupancy (e.g., 60:40).
-
Solubility Issues in Screening
If 3-TACH precipitates too quickly during co-crystallization (resulting in physical mixtures rather than co-crystals):
-
Switch Solvent: Move from Methanol to a 1:1 mixture of Toluene:Acetonitrile . The toluene interacts with the lipophilic adamantane core, slowing down the nucleation rate and allowing the hydrazide moiety time to find its supramolecular partner.
References
-
Adamantane-Carbohydrazide Chemistry
- Saeed, A., et al. (2016). "Synthesis, characterization and antibacterial activity of some new 1-adamantyl-carbohydrazide derivatives." Journal of Saudi Chemical Society.
- Relevance: Establishes the baseline synthesis and stability of the carbohydrazide arm
-
Tetrazole-Adamantane MOFs
- Boldog, I., et al. (2014). "1,3,5,7-Tetrakis(tetrazol-5-yl)adamantane: the smallest tetrahedral tetrazole-functionalized ligand and its complexes." Dalton Transactions.
- Relevance: Demonstrates the coordination modes of tetrazole-functionalized adamantanes and the porosity resulting
-
Co-Crystallization Strategies
-
Hydrazide Supramolecular Synthons
Disclaimer: This protocol involves the use of transition metals and organic solvents. Standard laboratory safety procedures (PPE, fume hood usage) must be followed. The specific isomer 3-(Tetrazol-2-yl) is a custom fine chemical; ensure synthesis verifies the regiochemistry before bulk crystallization.
Sources
- 1. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. ijlpr.com [ijlpr.com]
- 5. Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of Acylhydrazones from 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
Executive Summary
This technical guide details the protocol for coupling 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide (Reagent A) with various aldehydes (Reagent B) to synthesize acylhydrazones . These hybrid scaffolds combine the lipophilic, antiviral properties of the adamantane cage with the bioisosteric utility of the tetrazole ring and the versatile hydrazone linker. This protocol is designed for medicinal chemists targeting antiviral (e.g., Influenza A, HIV) or anti-inflammatory pathways.
Scientific Background & Mechanism
The reaction is a nucleophilic addition-elimination condensation between the terminal amino group of the hydrazide and the carbonyl carbon of the aldehyde.
Reaction Mechanism
-
Activation: The carbonyl oxygen of the aldehyde is activated by a catalytic acid (protonation), increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen (
) of the hydrazide attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. -
Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a water molecule (dehydration), driving the equilibrium toward the stable acylhydrazone product (
).
Structural Considerations
-
Adamantane Core: Provides steric bulk and lipophilicity (
modulation). -
Tetrazole (2-yl position): Acts as a metabolically stable bioisostere of a carboxylic acid/ester, improving bioavailability and hydrogen bonding capacity.
-
Hydrazone Linker: A privileged pharmacophore capable of coordinating metal ions and forming
-stacking interactions in active sites.
Reaction Pathway Visualization
Figure 1: Synthetic workflow from the carboxylic acid precursor to the final acylhydrazone.
Materials & Equipment
Reagents
-
Precursor: 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide (Synthesis described in Sec 4.1 if not commercially available).
-
Substrate: Substituted Aldehyde (1.0 - 1.2 equivalents).
-
Solvent: Absolute Ethanol (EtOH) (Primary); Methanol or DMF (Secondary for solubility).
-
Catalyst: Glacial Acetic Acid (AcOH) or conc. HCl (trace).
-
Workup: Cold Ethanol, Diethyl Ether.
Equipment
-
Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar.
-
Reflux condenser with drying tube (CaCl₂).
-
Hotplate/Stirrer with temperature probe.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocols
Pre-requisite: Synthesis of the Carbohydrazide
Note: If the starting material is not purchased, synthesize it from 3-(Tetrazol-2-yl)adamantane-1-carboxylic acid.
-
Esterification: Reflux the carboxylic acid in dry MeOH with catalytic H₂SO₄ for 8-12 hours. Neutralize and extract to obtain the methyl ester.
-
Hydrazinolysis: Dissolve the methyl ester in EtOH. Add Hydrazine Hydrate (80%, 5-10 eq). Reflux for 6-12 hours. Cool to precipitate the carbohydrazide. Filter and recrystallize from EtOH.
Standard Protocol: Acid-Catalyzed Condensation (Method A)
Best for: Most aromatic and aliphatic aldehydes.
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide in 10-15 mL of Absolute Ethanol .
-
Tip: If solubility is poor at RT, gently warm the solvent to 40-50°C.
-
-
Addition: Add 1.0 - 1.1 mmol of the appropriate Aldehyde.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.
-
Duration: Monitor by TLC (System: CHCl₃:MeOH 9:1). Typical time is 3 to 6 hours .
-
-
Workup (Precipitation):
-
Allow the reaction mixture to cool slowly to room temperature.
-
The acylhydrazone product often crystallizes out as a solid precipitate.
-
If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure and cool in an ice bath.
-
-
Purification:
-
Filter the solid using vacuum filtration.
-
Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted aldehyde.
-
Recrystallization: If necessary, recrystallize from hot Ethanol or Ethanol/DMF mixtures.
-
Alternative Protocol: Microwave-Assisted Synthesis (Method B)
Best for: High-throughput screening or sterically hindered aldehydes.
-
Loading: Combine 1.0 mmol Hydrazide, 1.1 mmol Aldehyde, and 2 drops AcOH in 2-3 mL Ethanol in a microwave vial.
-
Irradiation: Heat at 80-100°C (Power: 100-150W) for 10-20 minutes .
-
Workup: Cool the vial; pour contents into crushed ice to precipitate the product. Filter as above.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Recommendation | Impact on Quality |
| Stoichiometry | 1:1 to 1:1.1 (Hydrazide:Aldehyde) | Excess aldehyde is easier to wash away than unreacted hydrazide. |
| Catalyst pH | Mildly Acidic (pH 4-5) | Too acidic can protonate the hydrazine nucleophile, killing reactivity. Too basic prevents activation. |
| Solvent Choice | Ethanol (Green/Standard) | Use DMF/EtOH (1:4) if the adamantane derivative is not soluble. |
| Temperature | Reflux (78°C) | Essential to drive water elimination. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH. | Evaporate solvent partially; add water dropwise to induce crash-out; cool to 0°C. |
| Low Yield | Incomplete dehydration. | Increase reflux time; add molecular sieves to trap water. |
| Sticky Gum | Impurities/Oligomers. | Triturate with Diethyl Ether or Hexane; Recrystallize from MeOH. |
Characterization & Expected Data
NMR Spectroscopy (¹H NMR in DMSO-d₆)
-
Amide Proton (-CONH-): Singlet, typically 11.2 - 12.0 ppm . (Disappears with D₂O exchange).
-
Imine Proton (-N=CH-): Singlet, typically 8.0 - 8.8 ppm .
-
Adamantane Protons:
-
Multiplets in the range of 1.6 - 2.2 ppm (15H total).
-
-
Tetrazole Proton: If the tetrazole is unsubstituted at the carbon (rare for this specific scaffold where it is attached to adamantane), look for signals; however, in this "3-(Tetrazol-2-yl)" scaffold, the tetrazole ring protons (if 5-H is present) appear around 9.0+ ppm . Note: If the tetrazole is fully substituted, no ring proton exists.
Infrared Spectroscopy (FT-IR)
-
N-H Stretch: 3100 - 3300 cm⁻¹.[1]
-
C=O Stretch (Amide I): 1640 - 1680 cm⁻¹.
-
C=N Stretch (Imine): 1590 - 1620 cm⁻¹.[1]
-
Tetrazole Ring: Characteristic bands around 1000 - 1100 cm⁻¹ and 1200 - 1300 cm⁻¹.
Mass Spectrometry[1]
-
ESI-MS: Look for molecular ion peaks
. -
Fragmentation: Adamantane cage fragmentation often yields characteristic peaks at
135.
References
-
Al-Wahaibi, L. H., et al. (2021).[2] "Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity."[3] Journal of Chemistry. Link
-
Kadi, A. A., et al. (2010). "Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry. Link
-
Sztanke, K., et al. (2013). "Synthesis and structural characterization of novel imidazoline derivatives with potential pharmacological activity." Molecules. Link
-
PubChem Compound Summary. "3-Tetrazol-2-yl-adamantane-1-carboxylic acid" (CID 3505941). Link
-
Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link
Sources
- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
Part 1: Executive Summary & Core Directive
The Central Challenge: Synthesizing 3-(tetrazol-2-yl)adamantane-1-carbohydrazide presents a classic regioselectivity conflict. The bulky adamantane core creates significant steric hindrance.
-
Acid-catalyzed methods (Ritter reaction) typically favor the thermodynamically stable N1-isomer .
-
Alkylation methods (Nucleophilic substitution) favor the N2-isomer due to steric repulsion at the N1 site, but often result in inseparable mixtures if conditions are not strictly controlled.
This guide prioritizes the "Steric-Kinetic Control" strategy to maximize the N2-isomer yield and optimize the subsequent hydrazinolysis step.
Part 2: Critical Troubleshooting Modules
Module A: The Regioselectivity Crisis (N1 vs. N2)
User Complaint: "I am getting a mixture of isomers, or predominantly the N1-isomer, when coupling tetrazole to the adamantane core."
Diagnosis:
You are likely using acid-catalyzed conditions (e.g.,
Protocol Adjustment:
| Parameter | Avoid (Favors N1) | Recommended (Favors N2) | Technical Rationale |
| Substrate | 3-Hydroxyadamantane-1-carboxylate | 3-Bromoadamantane-1-carboxylate | Hydroxyls require acid activation (Ritter), leading to N1. Bromides allow direct displacement. |
| Reagent | Tetrazole + Acid | Tetrazole + | Generating the tetrazolate anion enhances nucleophilicity; sterics push it to N2. |
| Solvent | Methanol, Water, Acetic Acid | Acetone, Acetonitrile, DMF | Non-polar or polar aprotic solvents minimize hydrogen bonding that stabilizes the N1 transition state. |
| Temp | High (>80°C) | Moderate (40-60°C) | Lower temperatures favor the kinetic product (N2) over the thermodynamic product (N1). |
Step-by-Step Optimization (N2-Alkylation):
-
Preparation: Dissolve 3-bromoadamantane-1-carboxylic acid methyl ester (1.0 eq) in dry Acetone.
-
Activation: Add
(2.0 eq) and 1H-Tetrazole (1.2 eq). Note: Use 5-H-tetrazole, not 5-substituted. -
Reaction: Reflux at 55°C for 12–18 hours. Monitor by HPLC.
-
Workup: Filter inorganic salts. Evaporate solvent.[1]
-
Crucial Purification: The N2 isomer is typically less polar than the N1 isomer. Use Flash Chromatography (Hexane/EtOAc gradient). The N2 isomer elutes first.
Module B: Hydrazinolysis Failure (Low Yields)
User Complaint: "The ester is consumed, but I cannot isolate the hydrazide, or the yield is <40%."
Diagnosis: Adamantane hydrazides are often amphiphilic. They can be surprisingly soluble in water due to the hydrazide group, yet lipophilic due to the adamantane. Standard aqueous workups often wash the product away. Furthermore, oxidation of the hydrazine moiety can occur if exposed to air at high temps.
Troubleshooting Guide:
-
Issue 1: "The product is stuck in the water layer."
-
Fix: Do not pour the reaction mixture into water. Instead, cool the ethanolic reaction mixture to 0°C. The product should precipitate. If it doesn't, concentrate the ethanol to 20% volume and add cold diethyl ether or hexane to induce precipitation.
-
-
Issue 2: "The reaction stalled."
-
Fix: Adamantane esters are sterically hindered. Standard reflux (78°C) might be too slow. Switch solvent to n-Butanol (Reflux ~117°C) to push the reaction to completion.
-
-
Issue 3: "Product is colored/impure."
-
Fix: Hydrazine is sensitive to oxidation. Perform the reaction under
atmosphere. Use fresh Hydrazine Hydrate (80% or 98%).
-
Part 3: Visualizing the Pathway
The following diagram illustrates the bifurcation between the Acid-Catalyzed (N1) and Base-Mediated (N2) pathways, highlighting the critical decision points for the user.
Caption: Figure 1. Divergent synthetic pathways. To target the 2-substituted tetrazole, the Alkylation Route (Green) utilizing steric control is required, avoiding the Acid/Ritter Route (Red).
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use the Ritter reaction (Adamantanol + Tetrazole + H2SO4) to get the N2 isomer? A: No. The Ritter reaction proceeds via a carbocation intermediate. The tetrazole attacks this cation with its most nucleophilic nitrogen (N1) or rearranges to the thermodynamic product (N1). Literature confirms that adamantylation of azoles in acid media overwhelmingly yields N1-isomers [1].
Q2: How do I separate the N1 and N2 isomers if I get a mixture? A: The N2-isomer is generally less polar than the N1-isomer because the dipole moment is smaller (the vectors cancel out more effectively in the 2,5-substitution pattern).
-
TLC: Use Toluene/Ethyl Acetate (7:3). The N2 spot will have a higher
. -
Column: Silica gel chromatography is effective. Elute with Hexane/EtOAc.
Q3: My hydrazide product turns yellow upon drying. Is it ruined? A: A slight yellow tint usually indicates trace oxidation of residual hydrazine or the formation of an azine impurity. Recrystallize immediately from Ethanol/Water (9:1). Store the purified hydrazide in the dark at -20°C, preferably under argon, as adamantyl hydrazides can slowly oxidize [2].
Q4: Why is the melting point of my product lower than reported? A: This is the classic signature of N1 contamination. Pure N2-isomers of tetrazoles often have distinct melting points compared to N1. If your melting point is broad (range > 2°C), you have a mixture. Re-purify the ester intermediate before the hydrazinolysis step; separating the hydrazides is much more difficult due to their polarity.
Part 5: References
-
Pavlov, D. I., et al. (2019).[2][3] "Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers."[2] Molecules, 24(15), 2732.
-
Relevance: Establishes that acid-catalyzed adamantylation favors the N1-isomer.
-
-
Bormasheva, K. M., et al. (2008). "Reactions of adamantyl-substituted keto esters with hydrazine." Russian Journal of Organic Chemistry, 44, 1760–1764.
-
Relevance: Provides baseline conditions for hydrazinolysis of adamantane esters.
-
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Relevance: Mechanistic background on controlling regioselectivity in nitrogen heterocycles (though focused on triazoles, the steric principles apply).
-
Sources
Overcoming steric hindrance in adamantane functionalization reactions
Technical Support Center: Adamantane Functionalization
From the Desk of the Senior Application Scientist
Welcome to the technical support center for adamantane functionalization. The unique, rigid, and sterically congested structure of adamantane presents significant challenges in synthetic chemistry, yet its properties make it a highly desirable scaffold in medicinal chemistry and materials science.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions. We will move beyond simple procedural lists to explain the underlying principles—the "why"—behind protocol choices, empowering you to optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) about Adamantane's Reactivity
Q1: Why is functionalizing adamantane so difficult compared to other cyclic or acyclic alkanes?
A: The difficulty stems from two core properties of the adamantane cage:
-
High Bond Dissociation Energies (BDEs): Adamantane possesses unusually strong C–H bonds (approx. 99 kcal/mol for tertiary C-H and 96 kcal/mol for secondary C-H).[2] Activating these bonds requires high-energy intermediates, such as radicals or highly reactive organometallic species.[1][2]
-
Extreme Steric Hindrance: The rigid, three-dimensional cage structure physically blocks the approach of reagents. This is particularly true for the six secondary (CH₂) positions, which are shielded by the cage's geometry. Bridgehead (tertiary, CH) positions, while more electronically predisposed to radical or cationic reactions, are also sterically encumbered. SN2 reactions at the bridgehead are impossible.
Q2: My reaction is showing no selectivity between the tertiary (bridgehead) and secondary (methylene) C–H bonds. How can I control regioselectivity?
A: Achieving regioselectivity is a primary challenge. The strategy depends on the desired outcome:
-
For Tertiary (Bridgehead) Selectivity: This is often the thermodynamically favored outcome in radical and cationic reactions. The tertiary adamantyl radical/cation is more stable than its secondary counterpart. Methods that exploit this include:
-
Radical Reactions: Many radical-based methods, such as photocatalytic hydrogen atom transfer (HAT), show a strong intrinsic preference for the weaker tertiary C–H bond.[1][3][4]
-
Electrophilic Substitution: Reactions like bromination in the presence of a Lewis acid or Koch-Haaf carboxylation preferentially occur at the bridgehead positions.[5]
-
-
For Secondary (Methylene) Selectivity: This is significantly more challenging and almost always requires a directing group strategy. A functional group is first installed on the adamantane core (often at a bridgehead) to steer a metal catalyst to a specific, adjacent C–H bond.[6][7]
Q3: What are the main synthetic strategies for adamantane functionalization?
A: Modern approaches can be broadly categorized:
-
Radical-Mediated C–H Functionalization: This is a powerful and increasingly common method. It often involves photocatalysis or chemical initiators to generate a highly reactive species that abstracts a hydrogen atom from adamantane, which can then be trapped by another reagent.[1][4]
-
Transition Metal-Catalyzed C–H Activation: This strategy uses catalysts (e.g., based on Palladium, Rhodium, Iridium) to cleave a C–H bond, often with the help of a directing group to ensure selectivity.[7]
-
Electrophilic and Nucleophilic Substitution: These classic methods are typically used for simpler modifications, like halogenation or the introduction of a carboxyl group at the bridgehead positions.[5]
-
Biocatalysis: Utilizing enzymes, such as cytochrome P450, can provide exceptional selectivity under mild conditions, though yields can sometimes be a limitation.[2]
Part 2: Troubleshooting Guide for C–H Functionalization Reactions
This section addresses specific issues you might encounter during your experiments.
Scenario 1: Low Yield in a Photocatalytic C–H Alkylation Reaction
Q: I'm trying to perform a photocatalytic alkylation of 1-bromoadamantane with an electron-deficient alkene, but my yields are consistently below 30%. What are the likely causes and solutions?
A: Low yields in these systems often point to issues with the catalytic cycle or reaction conditions. Let's break down the possibilities.
Core Causality: Photocatalytic C–H functionalization relies on a delicate balance of light absorption, electron transfer, and hydrogen atom transfer (HAT).[3][8][9] A failure in any step of this catalytic cycle will stall the reaction and lead to low conversion.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield photocatalytic reactions.
Detailed Solutions & Explanations:
-
Problem: Inefficient Hydrogen Atom Transfer (HAT).
-
Why it happens: The key step is the abstraction of a tertiary hydrogen from adamantane. If the HAT catalyst is not effective or if a competing substrate with a weaker C–H bond is present, the adamantane will not be activated efficiently.[3] For instance, solvents like THF or substrates with benzylic C-H bonds can compete.
-
Solution: Employ a catalyst system known for its high selectivity for strong C–H bonds. Dual catalytic systems using an iridium photocatalyst in tandem with a quinuclidine-based HAT catalyst have shown remarkable selectivity for adamantane's tertiary C-H bonds, even in the presence of weaker ones.[1]
-
-
Problem: Quenching of the Photocatalyst.
-
Why it happens: The excited state of the photocatalyst (e.g., Ir(III)*) is highly sensitive to quenching by molecular oxygen. Insufficient degassing is a very common cause of failure.
-
Solution: Ensure the reaction mixture is thoroughly deoxygenated. Standard procedure is to perform at least three freeze-pump-thaw cycles. Simply bubbling argon through the solvent is often insufficient for these sensitive reactions.
-
-
Problem: Incorrect Wavelength or Light Intensity.
-
Why it happens: The photocatalyst must be excited by light of an appropriate wavelength (e.g., blue LEDs around 450 nm for many common iridium catalysts). If the light source is too weak or the wrong color, the catalytic cycle will not initiate efficiently.
-
Solution: Verify that your light source (e.g., LED strip, photoreactor) emits at the correct wavelength for your specific photocatalyst and that the reaction vessel is positioned for maximum, uniform irradiation.
-
Comparative Data: The Impact of the HAT Catalyst
The choice of catalyst can dramatically alter selectivity when a competing substrate is present.
| HAT Catalyst System | Adamantane Product Yield | Competing Substrate (Octanal) Product Yield | Selectivity Ratio (Adamantane:Octanal) | Reference |
| Quinuclidine-based (Q-1) | High | Low | ~4.5 : 1 | [3] |
| Decatungstate Photocatalyst | Moderate | High | ~1 : 5 | [3] |
| Quinone-based | Low | Low | ~1 : 2 | [3] |
This table illustrates the critical role of the HAT catalyst. The quinuclidine-based system uniquely favors the functionalization of adamantane's strong C-H bond over the weaker aldehydic C-H bond in octanal.[3]
Scenario 2: Lack of Reactivity in a Directing Group-Mediated C–H Arylation
Q: I am attempting a Pd-catalyzed C–H arylation at the secondary (CH₂) position of 1-adamantane carboxylic acid, using a bidentate directing group. The reaction stalls with mostly starting material recovered. Why is this happening?
A: Directing-group-assisted functionalization of the adamantane CH₂ position is exceptionally challenging due to the steric hindrance around these bonds. Success hinges on the precise geometry of the metallacyclic intermediate.
Mechanistic Consideration Diagram
Caption: The critical C-H activation step in directed functionalization.
Troubleshooting Steps:
-
Problem: Inflexible or Improperly Sized Directing Group.
-
Why it happens: The rate-limiting step is often the Concerted Metalation-Deprotonation (CMD), where the C–H bond is cleaved.[7] The directing group must position the palladium catalyst at the perfect distance and angle to access the C–H bond. For the rigid adamantane cage, even small deviations in the length or flexibility of the directing group's "arm" can make formation of the required 5- or 6-membered palladacycle intermediate energetically impossible due to steric clashes.
-
Solution:
-
Modify the Directing Group: Experiment with different directing groups. Bidentate directing groups like 8-aminoquinoline or picolinamide derivatives are common. Sometimes, a slightly longer or more flexible linker between the adamantane and the coordinating group is necessary.
-
Consult Literature: Search for directing groups that have been successfully applied to other highly hindered sp³ C–H bonds.
-
-
-
Problem: Incorrect Ligand on the Catalyst.
-
Why it happens: The ligands on the palladium precursor (e.g., acetate, pivalate) play a crucial role in the CMD step. Bulky ligands can exacerbate steric problems, while certain ligands are required to facilitate the proton abstraction.
-
Solution: Mono-N-protected amino acids (MPAA) are often used as ligands in these challenging reactions. They act as a ligand and an internal base, promoting the C-H activation step. Experiment with different MPAA ligands (e.g., Ac-Gly-OH, Ac-Leu-OH).
-
-
Problem: Suboptimal Reaction Conditions.
-
Why it happens: C–H activation is an energetically demanding step. Insufficient thermal energy can prevent the reaction from overcoming the activation barrier.
-
Solution:
-
Increase Temperature: Carefully increase the reaction temperature in increments. Monitor for decomposition.
-
Solvent Choice: Highly polar, high-boiling point solvents can sometimes facilitate these reactions. However, some protocols call for less coordinating solvents like hexafluoroisopropanol (HFIP) to promote the reaction.[7]
-
-
Part 3: Key Experimental Protocol
Protocol: Photocatalytic Bridgehead (3°) C–H Alkylation of Adamantane
Adapted from methodology described by Martin, D. B. C., et al.[3][8][10]
This protocol describes a general procedure for the selective alkylation of the tertiary C–H bond of adamantane using a dual photoredox/hydrogen atom transfer (HAT) catalytic system.
Materials:
-
Adamantane substrate (1.0 equiv)
-
Electron-deficient alkene (e.g., dimethyl maleate, 1.2 equiv)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%)
-
Quinuclidine-based HAT catalyst (e.g., quinuclidinium salt, 5-10 mol%)
-
Anhydrous, degassed acetonitrile (CH₃CN) as solvent
-
Schlenk flask or reaction vial with stir bar
-
Blue LED light source (e.g., 456 nm)
Procedure:
-
Reaction Setup: In a glovebox, add the adamantane substrate, alkene, iridium photocatalyst, and HAT catalyst to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed acetonitrile to the flask to achieve the desired concentration (typically 0.1 M).
-
Degassing (Critical Step): Seal the flask and remove it from the glovebox. Perform a minimum of three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed from the reaction mixture.
-
Initiation and Reaction: Place the sealed flask approximately 5-10 cm from the blue LED light source. Begin vigorous stirring and irradiation. It may be necessary to use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots (via a degassed syringe) and analyzing by GC-MS or ¹H NMR. Reactions are typically complete within 8-48 hours.[3]
-
Workup: Once the reaction is complete, remove the light source. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired alkylated adamantane product.
Self-Validation: The high regioselectivity (>20:1 for 3° vs 2° position) is a key indicator of a successful reaction, verifiable by ¹H and ¹³C NMR of the purified product.[1] The reaction should also exhibit good functional group tolerance on the adamantane scaffold.[3]
References
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(7), 5708-5715. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
University of Iowa. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. Iowa Research Online. [Link]
-
Weigel, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10-36. [Link]
-
Royal Society of Chemistry. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
ResearchGate. (2023). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. Request PDF. [Link]
-
ChemRxiv. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Simal, C. (2015). C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. Université de Montréal. [Link]
-
Inagi, S., et al. (2010). Selective Fluorination of Adamantanes by an Electrochemical Method. The Journal of Organic Chemistry, 65(9), 2778–2781. [Link]
-
Van der Beken, S., et al. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. Polymers, 13(3), 399. [Link]
-
Yetra, S. R., et al. (2017). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 46(19), 5861-5911. [Link]
-
Ivanova, A. A., & Vetrova, A. A. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(10), 1429. [Link]
-
Gáspár, A., & Mernyák, E. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7629. [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. uni-giessen.de [uni-giessen.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [iro.uiowa.edu]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Strategies for Tetrazolyl Adamantane Intermediates
Welcome to the technical support center for the purification of tetrazolyl adamantane intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these unique molecules. The rigid, lipophilic adamantane core combined with the polar, acidic tetrazole ring presents a distinct set of challenges that require carefully considered purification strategies.
This document provides troubleshooting guidance and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental issues. We will delve into the "why" behind each technique, grounding our recommendations in established chemical principles to ensure your success.
Table of Contents
-
Core Purification Challenges
-
Troubleshooting Guide & FAQs
-
Chromatography Issues
-
Recrystallization & Precipitation Problems
-
Product Stability & Handling
-
-
Experimental Protocols
-
Protocol 1: Optimized Flash Column Chromatography
-
Protocol 2: Strategic Recrystallization
-
-
References
Core Purification Challenges
The primary difficulty in purifying tetrazolyl adamantane intermediates stems from their dual nature. The bulky, nonpolar adamantane cage dominates a significant portion of the molecular structure, while the tetrazole ring introduces a highly polar, ionizable functional group. This can lead to:
-
Poor Solubility: Compounds may exhibit limited solubility in common organic solvents, making both chromatography and recrystallization challenging.
-
Streaking/Tailing on Silica Gel: The acidic proton on the tetrazole ring (pKa ≈ 4.5-5) can strongly interact with the silanol groups of standard silica gel, leading to poor peak shape and difficult separation.
-
Co-elution of Impurities: Structurally similar impurities, such as regioisomers or unreacted starting materials, can be difficult to resolve from the target compound.
-
Product Instability: Depending on the substitution pattern, the tetrazole ring or other functional groups may be sensitive to acidic or basic conditions, potentially leading to degradation during purification.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of tetrazolyl adamantane intermediates.
Chromatography Issues
Question 1: My compound is streaking badly on the silica gel column, and the separation is poor. What's happening and how can I fix it?
Answer: This is a classic issue caused by the interaction between the acidic tetrazole moiety and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow, uneven elution and significant tailing.
Root Cause Analysis:
-
Acid-Base Interaction: The tetrazole ring's acidic proton interacts strongly with the Si-OH groups of the stationary phase.
-
Chelation: If metal impurities are present in the silica, they can chelate with the nitrogen atoms of the tetrazole, further broadening the peaks.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a modifier to the mobile phase to suppress the unwanted interactions.
-
Acidic Modifier: Add 0.1-1% acetic acid or formic acid to your eluent (e.g., Ethyl Acetate/Hexane). The added acid protonates the silanol groups, reducing their ability to interact with your compound. This is often the first method to try.
-
Basic Modifier: If your molecule is stable under basic conditions, adding a small amount of triethylamine or pyridine (0.1-1%) can deprotonate the silanol groups, achieving a similar effect. Caution: This can be detrimental if your compound has base-labile functional groups.
-
Polar Solvent: In some cases, adding a small amount of methanol (1-5%) can help to block the active sites on the silica gel and improve peak shape.
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative to standard silica gel.
-
Deactivated Silica: You can purchase commercially prepared deactivated silica gel or prepare it by treating standard silica with a silylating agent.
-
Alumina: Neutral or basic alumina can be an excellent alternative for separating compounds that are sensitive to acid or show strong affinity for silica.
-
Reverse-Phase (C18) Silica: For highly polar intermediates, reverse-phase chromatography using solvent systems like acetonitrile/water or methanol/water may provide superior separation.
-
Question 2: I can't find a good solvent system for my flash chromatography. My compound either stays at the baseline (Rf = 0) or shoots through with the solvent front (Rf = 1). What should I do?
Answer: This "all or nothing" behavior is common for molecules with bimodal polarity like tetrazolyl adamantanes. The key is to find a solvent system that adequately solubilizes the compound while still allowing for differential partitioning between the mobile and stationary phases.
Troubleshooting Workflow:
Below is a decision-making workflow for selecting an appropriate solvent system.
Caption: TLC Solvent System Optimization Workflow
Solvent System Selection Table:
| Polarity of Compound | Starting Solvent System (v/v) | Modifier (if tailing occurs) |
| Low to Medium | 10-40% Ethyl Acetate / Hexanes | 0.5% Acetic Acid |
| Medium to High | 50-100% Ethyl Acetate / Hexanes | 0.5% Acetic Acid |
| High | 2-10% Methanol / Dichloromethane | 0.5% Acetic Acid |
Recrystallization & Precipitation Problems
Question 3: My compound crashes out of solution as an oil or an amorphous solid instead of forming nice crystals. How can I improve my recrystallization?
Answer: Oiling out or amorphous precipitation usually occurs when the solution is supersaturated too quickly, often due to rapid cooling or the use of a solvent system in which the compound is too soluble at high temperatures and virtually insoluble at low temperatures.
Solutions for Improved Crystallization:
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask (e.g., with glass wool) can further slow the cooling rate.
-
Use a Solvent/Anti-Solvent System: This is often more effective than a single solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, and then cool slowly.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, saturated solution to initiate crystallization.
Recommended Recrystallization Solvent Systems:
| Compound Polarity | Good Solvent (for dissolving) | Anti-Solvent (for precipitating) |
| Nonpolar | Dichloromethane (DCM), Chloroform | Hexanes, Pentane |
| Intermediate Polarity | Ethyl Acetate (EtOAc), Acetone | Hexanes, Diethyl Ether |
| Polar | Methanol (MeOH), Ethanol (EtOH) | Water, Diethyl Ether, DCM |
Product Stability & Handling
Question 4: I suspect my tetrazolyl adamantane intermediate is decomposing during purification. What conditions should I be aware of?
Answer: While the adamantane core is highly stable, the tetrazole ring and other functional groups can be sensitive to certain conditions.
Potential Degradation Pathways:
-
Strong Acids/Bases: While small amounts of acid/base modifiers are generally fine in chromatography, prolonged exposure to concentrated acids or bases can lead to hydrolysis of other functional groups (e.g., esters, amides) or, in rare cases, rearrangement of the tetrazole ring.
-
Heat: Tetrazoles are generally thermally stable, but if other sensitive functional groups are present, prolonged heating during recrystallization should be avoided. Use the minimum temperature necessary to dissolve the compound.
-
Metals: Certain transition metals can coordinate with the tetrazole ring, potentially catalyzing degradation. Ensure your solvents and reagents are free from significant metal contamination.
Recommendations for Ensuring Stability:
-
pH Neutrality: Whenever possible, work under near-neutral conditions. If you've used an acidic or basic modifier in your chromatography, consider a mild aqueous wash of the combined organic fractions before solvent removal. For example, a dilute sodium bicarbonate wash can remove residual acetic acid.
-
Inert Atmosphere: If your molecule contains other sensitive groups prone to oxidation, consider performing purification steps under an inert atmosphere (Nitrogen or Argon).
-
Minimize Heat Exposure: When removing solvent on a rotary evaporator, use a moderate water bath temperature (30-40 °C) to prevent thermal degradation.
Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography for a Moderately Polar Tetrazolyl Adamantane Intermediate
This protocol assumes the target compound shows significant tailing on TLC with a standard EtOAc/Hexane eluent.
Workflow Diagram:
Caption: Flash Chromatography Workflow with Acid Modifier
Step-by-Step Methodology:
-
Prepare the Eluent: Prepare two solvent reservoirs:
-
Solvent A: Hexanes (or Heptanes)
-
Solvent B: Ethyl Acetate with 0.5% Acetic Acid (v/v)
-
-
Prepare the Column: Pack a silica gel column using a slurry method with Hexanes.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude intermediate in a minimal amount of a suitable solvent (e.g., DCM or Acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% Solvent A.
-
Run a gradient elution, slowly increasing the percentage of Solvent B. A typical gradient might be from 2% to 50% Solvent B over 10-15 column volumes.
-
Collect fractions throughout the run.
-
-
Analysis:
-
Analyze the collected fractions using TLC. Stain with an appropriate visualization agent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Combine the fractions containing the pure product.
-
-
Work-up:
-
(Optional but Recommended) Wash the combined pure fractions with a saturated sodium bicarbonate solution to remove the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Protocol 2: Strategic Recrystallization using a Solvent/Anti-Solvent System
This protocol is ideal for purifying a solid intermediate that has oiled out from a single solvent.
Step-by-Step Methodology:
-
Select the Solvent System: Based on small-scale solubility tests, choose a "good" solvent and a miscible "anti-solvent" (see table above). For this example, we will use Methanol (good solvent) and Water (anti-solvent).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the flask in a water bath to ~50-60 °C. Add the minimum amount of hot methanol dropwise while stirring until the solid just dissolves completely.
-
Induce Supersaturation: While keeping the solution warm and stirring, add water dropwise using a pipette. Continue adding until you observe a persistent cloudiness (turbidity).
-
Clarification: Add 1-2 drops of hot methanol to re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling & Crystallization:
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold solvent/anti-solvent mixture or just the cold anti-solvent (in this case, ice-cold water).
-
Dry the crystals under high vacuum to remove all residual solvent.
-
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Agilent Technologies. (2011). A Guide to Successful Flash Chromatography. [Link]
-
Biotage. (n.d.). Flash Purification of Highly Polar, Water-Soluble Compounds. [Link]
Technical Support Center: Recrystallization of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the recrystallization of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide. The unique structure of this molecule, which combines a bulky, lipophilic adamantane cage with polar tetrazole and carbohydrazide moieties, presents specific challenges for purification. This document offers in-depth, experience-driven solutions to common issues encountered during the crystallization process, ensuring the attainment of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary challenge is selecting an appropriate solvent system. How do I approach this for a molecule with such mixed polarity?
A1: This is the most critical step for successful recrystallization. The molecule's structure features a nonpolar adamantane core and highly polar functional groups capable of hydrogen bonding (tetrazole and carbohydrazide)[1][2]. This duality means a single solvent is often inefficient. An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures[3].
Expert Insight & Rationale: Your strategy should be twofold: screening single solvents and then exploring binary (mixed) solvent systems.
-
Single Solvent Screening: The adamantane core suggests some solubility in weakly polar organic solvents, while the polar groups require a solvent capable of hydrogen bonding[4][5]. Start with alcohols like ethanol, isopropanol, or methanol. These often represent a good balance. A study on a similar adamantane-carbohydrazide derivative calculated favorable solvation free energies in ethanol, suggesting it is a promising starting point[6]. Tetrazole derivatives have also been successfully recrystallized from ethanol[7].
-
Binary Solvent Systems: This is often the most effective approach. You dissolve the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly turbid. This brings the solution to its saturation point.
-
Recommended Pairs:
-
Ethanol/Water: Ethanol is the "good" solvent for the polar groups, while water acts as the "anti-solvent" for the adamantane cage.
-
Isopropanol/Water: A slightly less polar alcohol, which might provide better recovery.
-
Acetone/Hexane: Acetone dissolves the compound, and hexane serves as the nonpolar anti-solvent.
-
-
The goal is to find a system where solubility changes dramatically with temperature.
Q2: I dissolved my compound, but upon cooling, it separated as an oily liquid instead of forming crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute precipitates from the solution above its melting point, forming a liquid layer instead of a solid crystalline lattice[8]. This is a common issue when the solution is supersaturated to a high degree or cooled too quickly. It can also happen if the crude material has a significant amount of impurities, which can cause melting point depression.
Causality & Troubleshooting Steps:
-
High Solute Concentration/Rapid Cooling: The solution is too saturated, or the temperature drop is too fast, not allowing sufficient time for ordered crystal nucleation.
-
Solution: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot primary or "good" solvent to decrease the saturation. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it on a cooling hotplate can promote gradual temperature reduction, favoring crystal growth over oil formation[9].
-
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high.
-
Solution: Consider a solvent with a lower boiling point. If using a binary system like ethanol/water, try reducing the initial amount of ethanol so that less water is needed to induce precipitation.
-
Q3: My recrystallization worked, but the final yield is very low. What are the common causes of poor recovery?
A3: Low yield is a frequent and frustrating problem, typically stemming from one of several procedural missteps[10].
Expert Insight & Rationale:
-
Excessive Solvent Usage: This is the most common culprit. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your compound dissolved in the mother liquor even after cooling[3].
-
Solution: During the dissolution step, add the hot solvent in small portions, ensuring each addition is given time to dissolve the solid before adding more. Aim for a solution that is just fully dissolved at the solvent's boiling point.
-
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities and the compound crystallizes in the funnel, you will experience significant product loss.
-
Solution: Use a pre-heated filter funnel (e.g., by placing it over a beaker of the boiling solvent) and ensure the solution is kept hot during filtration. Adding a slight excess of solvent (~5%) before filtration can also help, which can be boiled off later.
-
-
Incomplete Crystallization: Cooling to room temperature may not be sufficient to maximize crystal formation.
-
Solution: After the flask has slowly cooled to room temperature, place it in an ice-water bath for at least 30 minutes to an hour. This will further decrease the solubility of the compound and increase your yield.
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve part of your product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away residual mother liquor without dissolving the product.
-
Q4: The solution has cooled, but no crystals have formed. What should I do?
A4: This indicates the solution is supersaturated, a metastable state where the solute concentration is higher than its normal saturation point. Crystal nucleation requires an energy barrier to be overcome, which sometimes does not happen spontaneously[9].
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin[3].
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution. This "seed" provides a template onto which other molecules can deposit, initiating crystallization.
-
Reduce Volume: If the solution is simply not saturated enough, gently heat the solution to boil off a portion of the solvent, then attempt to cool it again[10].
Experimental Protocols & Data
Protocol 1: Small-Scale Solvent System Screening
This protocol is essential for identifying the optimal solvent or solvent pair before committing your entire batch of crude material.
Methodology:
-
Place approximately 20-30 mg of your crude 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature. Note the solubility.
-
If a solvent does not dissolve the sample at room temperature, gently heat the tube in a water bath. Add more solvent dropwise until the solid just dissolves.
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will show low solubility at cold temperatures and high solubility at hot temperatures, producing a good yield of crystalline material.
-
For binary systems, dissolve the sample in a few drops of a hot "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until turbidity persists. Reheat to clarify and then cool as described above.
Solvent Properties Reference Table
The following table summarizes key properties of recommended starting solvents for screening.
| Solvent | Boiling Point (°C) | Polarity Index (Reichardt) | Dielectric Constant (ε) | Notes |
| Methanol | 65 | 0.762 | 32.7 | Highly polar, may be too strong of a solvent, leading to poor recovery. |
| Ethanol | 78 | 0.654 | 24.5 | Excellent starting point; good balance of polarity[6]. |
| Isopropanol | 82 | 0.546 | 19.9 | Less polar than ethanol, may offer better yield. |
| Acetone | 56 | 0.355 | 20.7 | Good solvent, but its low boiling point can lead to rapid evaporation. |
| Ethyl Acetate | 77 | 0.228 | 6.0 | Moderately polar, good for less polar compounds. |
| Water | 100 | 1.000 | 80.1 | Excellent "anti-solvent" for use with alcohols. |
| Hexane | 69 | 0.009 | 1.9 | Nonpolar "anti-solvent" for use with acetone or ethyl acetate. |
Protocol 2: Full Recrystallization using an Ethanol/Water System
This protocol outlines the procedure assuming an ethanol/water binary system was identified as optimal from screening.
Methodology:
-
Dissolution: Place the crude 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Heat the flask on a hotplate stirrer and add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Induce Saturation: Re-heat the clear solution to boiling. Slowly add deionized water dropwise using a Pasteur pipette until the solution remains faintly cloudy, indicating it is saturated. Add a final drop or two of hot ethanol to re-clarify the solution.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol/water mixture (in the same ratio as the final mother liquor).
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visual Workflow and Logic Diagrams
Recrystallization Workflow and Troubleshooting Logic
The following diagram illustrates the decision-making process for the recrystallization and purification of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide.
Caption: Workflow for solvent selection, recrystallization, and troubleshooting.
References
-
Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-94. Available from: [Link]
-
Solubility of Things. (n.d.). Adamantane. Retrieved from [Link]
-
Aziz, H., et al. (2020). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Results in Chemistry, 2, 100053. Available from: [Link]
-
Kaur, M., & Englert, U. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 15(20), 7335-7369. Available from: [Link]
-
de Oliveira, C. S., et al. (2013). Synthesis and characterization of some novel tetrazole liquid crystals. Journal of Materials Chemistry C, 1(34), 5583-5593. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Hassan, A. S., et al. (2021). Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 6659156. Available from: [Link]
-
Rageh, H. M., et al. (2018). Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. Molecules, 23(11), 2933. Available from: [Link]
-
Pal, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(3), 577-611. Available from: [Link]
-
ResearchGate. (n.d.). Properties of solvents tested for the thermal recrystallization of CBZ. Retrieved from [Link]
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. Available from: [Link]
-
Li, Y., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. Available from: [Link]
-
Li, Y., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. Available from: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Polycyclic Aromatic Compounds, 42(5), 2056-2072. Available from: [Link]
-
El-Gamel, N. E. A., et al. (2017). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 22(12), 2049. Available from: [Link]
-
González-Romo, D., et al. (2024). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Pharmaceuticals, 17(6), 781. Available from: [Link]
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Technical Support Center: Optimizing Tetrazole Ring Closure on Bulky Aliphatic Cages
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing tetrazoles on sterically demanding aliphatic cage scaffolds like adamantane, cubane, and their derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is tetrazole ring closure on bulky aliphatic cages so challenging compared to simpler substrates?
A1: The primary challenge arises from steric hindrance. Bulky aliphatic cages, such as adamantane, significantly obstruct the approach of the azide nucleophile to the nitrile carbon. This steric clash increases the activation energy of the reaction, often leading to slow reaction rates or no reaction at all under standard conditions.[1] Furthermore, the electron-donating nature of aliphatic groups can decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack.[2][3]
Q2: What is the general mechanism for the formation of 5-substituted-1H-tetrazoles from a nitrile and an azide?
A2: The most direct method is the formal [3+2] cycloaddition of an azide with a nitrile.[3][4] While the reaction with organic azides is often considered a concerted cycloaddition, the more synthetically useful reaction with azide salts (like sodium azide) is thought to proceed through a stepwise mechanism.[3][4] Theoretical calculations suggest a process involving nitrile activation, leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring.[2][3][4]
Q3: What are the key safety precautions I must take when working with azides?
A3: Sodium azide (NaN₃) is highly toxic and can be explosive, especially when heated or shocked.[5][6] It reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[6][7] It also reacts with heavy metals (e.g., lead, copper, zinc in pipes or spatulas) to form highly shock-sensitive metal azides.[6][8] Always handle sodium azide in a fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoid using metal spatulas.[6][8][9] All waste, including dilute solutions, should be disposed of as hazardous waste and never poured down the drain.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction between an adamantyl nitrile and sodium azide is giving me very low to no yield. What are the first things I should check and modify?
A: Low yields in these reactions are common due to the factors mentioned in FAQ A1. Here’s a systematic approach to troubleshooting:
-
Increase Reaction Temperature: The cycloaddition of azides to nitriles is often carried out at elevated temperatures, typically between 100-150 °C.[3][4] For bulky substrates, even higher temperatures may be necessary to overcome the activation energy barrier. Consider switching to a higher-boiling solvent like DMF or DMSO.[10][11]
-
Introduce a Catalyst:
-
Lewis Acids: Lewis acids like zinc(II)[12][13], aluminum(III)[12], or copper(II)[14] salts can significantly catalyze the reaction. They coordinate to the nitrogen of the nitrile, increasing its electrophilicity and lowering the barrier for azide attack.[12][13][15] This catalytic effect can accelerate reaction rates by 3 to 4 orders of magnitude, allowing for lower reaction temperatures (e.g., 80-170 °C).[12]
-
Brønsted Acids: Additives like ammonium chloride (NH₄Cl) can act as a proton source to activate the nitrile.[10][11]
-
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and improve yields by efficiently heating the reaction mixture.[15][16][17][18][19] This is particularly effective for sterically hindered substrates.
-
Check Reagent Purity and Stoichiometry: Ensure your starting nitrile is pure and that you are using a slight excess of the azide source (e.g., 1.2-1.5 equivalents of NaN₃).
Issue 2: Slow Reaction Rates
Q: My reaction is proceeding, but it takes several days to see any significant conversion. How can I speed it up?
A: This is a direct consequence of the high activation energy. The solutions are similar to those for low yield:
-
Catalysis is Key: The most effective way to increase the rate is by adding a catalyst. Zinc salts are excellent and can even be used in aqueous media, offering a greener synthetic route.[12] DFT calculations show that zinc coordination to the nitrile is the primary source of catalysis.[12][13]
-
Higher Energy Input: Increasing the temperature is a straightforward way to increase the reaction rate. If your solvent limits the temperature, consider switching to a higher-boiling point solvent or using a sealed-vessel microwave reactor to safely exceed the solvent's atmospheric boiling point.[19]
Issue 3: Side Product Formation
Q: I'm observing significant side products in my reaction mixture. What could they be and how can I minimize them?
A: With bulky substrates, forcing conditions can sometimes lead to decomposition or side reactions.
-
Substrate Decomposition: At very high temperatures, your adamantyl nitrile or the resulting tetrazole might be unstable. Try to find the lowest effective temperature that gives a reasonable reaction rate, especially when using catalysis.
-
Isomer Formation: While the reaction of azide salts with nitriles typically yields the 1H-tetrazole, subsequent alkylation or other reactions can lead to mixtures of 1- and 2-substituted isomers.[10][20] Ensure your workup and purification steps are designed to separate these if they form.
-
Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions under harsh conditions. If you suspect this, try an alternative high-boiling solvent like DMSO or NMP.
Issue 4: Difficulty with Product Isolation and Purification
Q: My tetrazole product is difficult to purify from the reaction mixture. What are the best strategies?
A: Tetrazoles have unique properties that can be leveraged for purification.
-
Acid-Base Extraction: The tetrazole ring is acidic (pKa ≈ 4.9), similar to a carboxylic acid.[10][21] This is a powerful tool for purification. After the reaction, you can often perform an acid-base extraction:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., NaOH or NaHCO₃) to deprotonate the tetrazole and pull it into the aqueous layer as its salt.
-
Wash the organic layer to remove non-acidic impurities.
-
Acidify the aqueous layer (e.g., with HCl) to precipitate the pure tetrazole product, which can then be isolated by filtration.[22]
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Chromatography: For non-polar impurities or difficult separations, column chromatography on silica gel is a standard option. Choose an appropriate solvent system based on the polarity of your product and impurities.
Experimental Protocols & Data
Protocol 1: General Procedure for Lewis Acid-Catalyzed Tetrazole Synthesis
This protocol uses zinc bromide as a catalyst, which is effective and relatively mild.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the bulky aliphatic nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.2 eq).
-
Solvent: Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or water.[12]
-
Reaction: Heat the mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully pour the mixture into a beaker containing dilute HCl (e.g., 3M). This will neutralize any remaining azide and protonate the tetrazole.
-
If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Proceed with acid-base extraction as described in "Issue 4" for further purification.
-
Table 1: Comparison of Reaction Conditions
(Data is illustrative, based on typical outcomes for sterically hindered nitriles)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| None | Toluene | 110 | 72 | < 10 |
| None | DMF | 150 | 48 | 30-50 |
| NH₄Cl | DMF | 130 | 24 | 60-75 |
| ZnBr₂ | DMF | 120 | 12 | 80-95 |
| ZnBr₂ | Water | 100 | 18 | 75-90 |
| None (Microwave) | DMF | 180 | 0.5 | 85-95 |
Visualizations
Logical Workflow for Optimizing Tetrazole Synthesis
This decision tree guides the researcher through the process of selecting the appropriate reaction conditions.
Caption: A decision tree for troubleshooting tetrazole synthesis on bulky substrates.
General Mechanism of Lewis Acid-Catalyzed Tetrazole Formation
This diagram illustrates the key steps in the catalyzed reaction pathway.
Caption: Catalytic cycle of Lewis acid-mediated tetrazole formation.
References
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-6. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983-7. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed, National Institutes of Health. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? PubMed, National Institutes of Health. [Link]
-
American Chemical Society. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
Occupational Safety and Health Administration. (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. OSHA. [Link]
-
University of Illinois. (2019). Sodium Azide NaN3. Division of Research Safety. [Link]
-
Kennesaw State University. (n.d.). Standard Operating Procedure: Sodium Azide. Kennesaw State University. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Stevens Institute of Technology. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry and Chemical Biology. [Link]
-
University of Rochester. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]
-
Belik, A. A., et al. (2014). adamantane: the smallest tetrahedral tetrazole-functionalized ligand and its complexes formed by reaction with anhydrous M(II)Cl2 (M = Mn, Cu, Zn, Cd). PubMed, National Institutes of Health. [Link]
-
Royal Society of Chemistry. (n.d.). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Publishing. [Link]
-
Cooper, A. I. (2016). A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages. Chemistry of Materials, 28(17), 5961-5973. [Link]
-
Wikipedia. (n.d.). Tetrazole. Wikipedia. [Link]
-
University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. UCI. [Link]
-
Kumar, V., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
ResearchGate. (n.d.). [3+2] Cycloaddition of nitriles with azides. ResearchGate. [Link]
-
Mondal, B., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Mohammed, A. I., et al. (n.d.). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. Asian Journal of Chemistry. [Link]
-
ResearchGate. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. ResearchGate. [Link]
-
ResearchGate. (n.d.). Lewis Acid Mediated Fragmentation of Tetrazoles towards Triazoles. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PLOS ONE. [Link]
-
ResearchGate. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
ResearchGate. (2021). Synthesis of boron-containing tetrazoles under neutral microwave-assisted conditions. ResearchGate. [Link]
-
Scientiae Radices. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. [Link]
-
Bentham Science. (n.d.). Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). Bentham Science. [Link]
-
Digital Repository. (n.d.). Microwave assisted synthesis of new heterocyclic compounds: 1, 2, 3-triazoles and tetrazoles and study of their biological activity. Digital Repository. [Link]
-
Kumar, V., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
-
Revue Roumaine de Chimie. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie. [Link]
-
Zhang, L., et al. (2005). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3 + 2]-Cycloaddition of Azides with Internal Alkynes. The Journal of Organic Chemistry, 70(18), 7171-7181. [Link]
-
Nitschke, J. R., et al. (2023). Subtle Stereochemical Effects Influence Binding and Purification Abilities of an FeII 4L4 Cage. Journal of the American Chemical Society. [Link]
-
Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. [Link]
-
Royal Society of Chemistry. (n.d.). Assembling tetrazole-rings on a fused ring framework: toward energetic materials with enhanced performance. Organic Chemistry Frontiers. [Link]
-
Royal Society of Chemistry. (2025). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Advances. [Link]
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Technical Support Center: Resolving Solubility Issues of Adamantane Carbohydrazides in Aqueous Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with adamantane carbohydrazide derivatives. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you overcome these common hurdles in your experiments.
Part 1: Understanding the Core Challenge
Adamantane carbohydrazides present a classic solubility paradox. The adamantane cage is a rigid, highly lipophilic, and bulky hydrocarbon structure, rendering it virtually insoluble in water.[1][2][3] While the carbohydrazide moiety introduces polar, hydrogen-bonding capabilities, this is often insufficient to counteract the extreme hydrophobicity of the adamantane core, especially in larger derivatives or neutral pH environments. This dual nature frequently leads to aggregation, precipitation, and inconsistent results in aqueous-based biological assays.[4][5] This guide will walk you through a logical progression of techniques to achieve and maintain the solubility required for reliable and reproducible data.
Part 2: Troubleshooting FAQs
This section addresses the most common issues encountered during the solubilization process.
Q1: I've dissolved my adamantane carbohydrazide in DMSO, but it precipitates immediately when I add it to my aqueous buffer. What's happening?
A1: This is a classic sign of a compound "crashing out" of solution. You have created a supersaturated aqueous solution that is thermodynamically unstable.[1] Your high-concentration DMSO stock is rapidly diluted in the aqueous medium, a poor solvent for your compound, causing it to immediately precipitate.
-
Causality: The water-miscible DMSO disperses, but the adamantane derivative cannot form favorable interactions with the surrounding water molecules and aggregates.[6]
-
Quick Fix: Ensure you are adding the DMSO stock to the aqueous buffer with vigorous and continuous vortexing or stirring. This rapid dispersion can sometimes create a temporary, kinetically stable solution (colloidal dispersion) sufficient for immediate use in an assay.[1] However, for longer-term stability, a more robust formulation strategy is needed.
Q2: My compound isn't precipitating as a solid; instead, it's forming an oily film or sticky globules. What does this mean?
A2: This phenomenon is known as "oiling out." It typically occurs when the compound is introduced to a solvent system where it is not fully soluble, and the temperature is above the compound's melting point (or the melting point of its solvate).[1] The compound separates as a liquid phase rather than a crystalline solid. This is common with highly lipophilic molecules.
-
Solution: Your solvent system is not optimal. You need to either increase the proportion of a suitable organic co-solvent or explore a different solubilization strategy, such as using surfactants or cyclodextrins, to better accommodate the hydrophobic adamantane moiety.[1][7]
Q3: I'm observing high variability and poor reproducibility in my biological assay results. Could solubility be the cause?
A3: Absolutely. Poor solubility is one of the most frequent causes of unreliable experimental outcomes.[4][5] If the compound is not fully dissolved, its effective concentration at the biological target is unknown and inconsistent.[8] Precipitated particles or micro-aggregates can also interfere with assay readouts (e.g., light scattering in absorbance assays, non-specific binding).
-
Validation Step: Before running your main assay, always perform a visual solubility check at your final working concentration. Let the solution stand for the duration of your experiment. If you see any cloudiness, haze, or precipitate, the solubility is insufficient and the assay data will be unreliable.
Q4: Can I improve solubility by adjusting the pH of my buffer?
A4: Yes, this can be a very effective strategy. The carbohydrazide group contains nitrogen atoms that can be protonated under acidic conditions, forming a more soluble cationic salt.
-
Mechanism: Ionizing a molecule dramatically increases its ability to interact with polar water molecules, thereby enhancing aqueous solubility.[][10] The optimal pH will depend on the pKa of your specific derivative.
-
Consideration: Ensure that the required pH is compatible with your biological assay and does not affect the stability or activity of your target protein or cells.
Part 3: Systematic Troubleshooting Workflow
For a systematic approach to finding the right solubilization method, follow this workflow. Start with the simplest methods and progress to more complex formulations as needed.
Caption: Troubleshooting workflow for adamantane carbohydrazide solubility.
Part 4: In-Depth Solubilization Protocols
Protocol 1: Co-Solvent System
This is the most common first-line approach beyond simple DMSO dilution. Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable to hydrophobic solutes.[6][11]
Materials:
-
Adamantane carbohydrazide derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Co-solvent: Polyethylene glycol 400 (PEG 400), Ethanol, or Propylene glycol
-
Aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
Methodology:
-
Prepare Stock Solution: Dissolve the adamantane derivative in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure it is fully dissolved; gentle warming (37°C) or sonication may be required.[4]
-
Prepare Intermediate Solution (Optional but Recommended): Create an intermediate stock in your chosen co-solvent (e.g., PEG 400). This can improve stability and reduce the amount of DMSO carried into the final assay.
-
Final Dilution: While vigorously vortexing the aqueous buffer, slowly add the DMSO (or co-solvent) stock solution drop-by-drop to reach the final desired concentration.
-
Critical Control: The final concentration of the organic co-solvent should be kept to a minimum, ideally below 1% (v/v), to prevent artifacts in biological assays.[1] Always run a vehicle control (buffer + same concentration of co-solvent) to confirm it does not affect your experimental results.
Protocol 2: Cyclodextrin Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They act as molecular cages, encapsulating the hydrophobic adamantane moiety to form a water-soluble inclusion complex.[1][13] β-cyclodextrin and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective for adamantane.[14][15]
Caption: Encapsulation of adamantane carbohydrazide by a cyclodextrin.
Materials:
-
Adamantane carbohydrazide derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer or sonicator
Methodology:
-
Determine Molar Ratio: Start with a 1:1 molar ratio of the adamantane derivative to HP-β-CD. This can be optimized (e.g., 1:2, 1:5) if solubility is not achieved.
-
Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your aqueous buffer. It should dissolve easily.
-
Form the Complex: Slowly add the powdered adamantane carbohydrazide to the stirring HP-β-CD solution.
-
Equilibrate: Allow the mixture to stir at room temperature for several hours (4-24 hours) or gently heat (40-50°C) for 1-2 hours to facilitate complex formation. Sonication can also be used to accelerate the process.
-
Clarify Solution: After equilibration, centrifuge or filter the solution through a 0.22 µm filter to remove any remaining undissolved compound. The clear filtrate contains your solubilized drug-cyclodextrin complex.
Part 5: Data Summary & Technique Comparison
For effective decision-making, it is crucial to understand the advantages and limitations of each solubilization method.
| Technique | Mechanism of Action | Typical Solubility Increase | Pros | Cons / Assay Interference Potential |
| Co-solvents | Reduces solvent polarity, decreasing interfacial tension.[6] | 2 to 500-fold | Simple, rapid, and well-understood.[16] | High concentrations can be toxic to cells or inhibit enzymes. Risk of precipitation upon further dilution.[17] |
| pH Adjustment | Ionizes the drug molecule, increasing its polarity and interaction with water.[] | 10 to 10,000-fold (for ionizable drugs) | Very effective for ionizable compounds. Simple to implement.[18] | Limited to ionizable compounds. The required pH may be outside the viable range for the biological assay. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell, forming a soluble inclusion complex.[15] | 10 to 25,000-fold | High solubilization capacity, low toxicity (especially HP-β-CD), can improve drug stability.[7][12] | Can be expensive. May interact with cell membranes at high concentrations. Potential for competitive displacement by other molecules. |
| Surfactants | Forms micelles that encapsulate the drug in their hydrophobic core above the Critical Micelle Concentration (CMC).[19] | Variable, can be very high | Effective for highly lipophilic compounds. | Can denature proteins, disrupt cell membranes, and interfere with assays. Choice of surfactant is critical.[20] |
References
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Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2014). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 16(32), 16957-16967. Available from: [Link]
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Kalepu, S., & Nekkanti, V. (2015). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(8), 2343. Available from: [Link]
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Jadav, N., Patel, M., & Akbari, B. (2021). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. AAPS PharmSciTech, 22(5), 169. Available from: [Link]
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ResearchGate. Formation of inclusion complexes between adamantane (AD) and... | Download Scientific Diagram. Available from: [Link]
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Aggarwal, G., & Dhawan, S. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. Available from: [Link]
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ResearchGate. Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study. Available from: [Link]
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Szaniawska, M., & Szymczyk, K. (2021). Strategies in poorly soluble drug delivery systems. World Scientific News, 158, 80-97. Available from: [Link]
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Wikipedia. Adamantane. Available from: [Link]
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Johnston, A. J., St-Clair, T. A., & Finney, J. L. (2018). Hydrophobic hydration of the hydrocarbon adamantane in amorphous ice. Physical Chemistry Chemical Physics, 20(2), 1051-1060. Available from: [Link]
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ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]
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Cromwell, W. C., Bystrom, K., & Eftink, M. R. (1985). Cyclodextrin-adamantanecarboxylate inclusion complexes: studies of the variation in cavity size. The Journal of Physical Chemistry, 89(15), 326-332. Available from: [Link]
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Srichan, K., & Thongnopnua, P. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText, 3(1), 1-6. Available from: [Link]
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Čermáková, Z., Lhoták, P., & Sedlák, M. (2007). Solubilities of Adamantane and Diamantane in Pressurized Hot Water. Journal of Chemical & Engineering Data, 52(4), 1272-1275. Available from: [Link]
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Tran, D. N., & Varghese, R. (2022). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Crystal Growth & Design, 22(6), 3848-3856. Available from: [Link]
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ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
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Kumar, A., & Sharma, S. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(28), 19335-19352. Available from: [Link]
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Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2969-2991. Available from: [Link]
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Hagar, M., et al. (2021). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 26(11), 3236. Available from: [Link]
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Nguyen, T. T. H., et al. (2018). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 23(10), 2649. Available from: [Link]
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YouTube. Ask Dr. Adam: What are Surfactants?. Available from: [Link]
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Janakiraman, A. K., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Journal of Pharmaceutical and Pharmaceutics, 6(2), 72-82. Available from: [Link]
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JOCPR. Type and application of some common surfa. Available from: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Available from: [Link]
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Georgiou, C. D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1025-1029. Available from: [Link]
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ResearchGate. Surfactants and their Role in Pharmaceutical Product Development: An overview. Available from: [Link]
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IJRAR. SOLUBILITY ENHANCEMENT TECHNIQUE. Available from: [Link]
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Ataman Kimya. Carbohydrazide. Available from: [Link]
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ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]
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Reiriz, C., et al. (2022). Water-Soluble Molecular Cages for Biological Applications. Molecules, 27(7), 2209. Available from: [Link]
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Tran, D. N., & Varghese, R. (2022). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. Crystal Growth & Design, 22(6), 3848-3856. Available from: [Link]
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FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available from: [Link]
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PubChem. Adamantane-1-carbohydrazide. Available from: [Link]
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El-Sayed, M. A. A., et al. (2021). Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity. Molecules, 26(3), 633. Available from: [Link]
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Oxygen Scavenger Carbohydrazide. Available from: [Link]
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ResearchGate. (PDF) Amidation of Adamantane and Diamantane with Acetonitrile and Bromotrichloromethane in the Presence of Mo(CO)(6) in Aqueous Medium. Available from: [Link]
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Tzakos, A. G., et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ASSAY and Drug Development Technologies, 15(4), 174-183. Available from: [Link]
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Wikipedia. Carbohydrazide. Available from: [Link]
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Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of nonelectrolytes in polar solvents. In Techniques of Solubilization of Drugs (pp. 91-134). CRC Press. Available from: [Link]
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Hintz, R. J., & Johnson, K. C. (1989). The effect of cosolvents on the stability and solubility of drugs. International Journal of Pharmaceutics, 51(3), 239-254. Available from: [Link]
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Minimizing side reactions during adamantane acid hydrazide formation
Welcome to the technical support center for the synthesis of adamantane acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side reactions and maximize your yield and purity.
I. Understanding the Synthesis: A Mechanistic Overview
The most common and reliable method for preparing adamantane acid hydrazide (also known as adamantane-1-carbohydrazide) is a two-step process starting from adamantane-1-carboxylic acid.[1][2]
-
Esterification: The adamantane-1-carboxylic acid is first converted to its methyl or ethyl ester. This is typically achieved by refluxing the carboxylic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as sulfuric acid.[1] This step is crucial as the ester is more reactive towards nucleophilic attack by hydrazine than the carboxylic acid itself.
-
Hydrazinolysis: The resulting adamantane-1-carboxylate ester is then reacted with hydrazine hydrate in an alcohol solvent, usually under reflux, to yield the desired adamantane acid hydrazide.[1][3]
II. Visualizing the Reaction Pathway
Caption: Synthetic route to adamantane acid hydrazide.
III. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert the carboxylic acid to an ester first? Why not react the acid directly with hydrazine?
A1: While direct condensation of a carboxylic acid and hydrazine is possible, it often requires harsh conditions or the use of coupling agents. The esterification route is generally more efficient and higher yielding. The carbonyl carbon of an ester is more electrophilic and thus more susceptible to nucleophilic attack by hydrazine compared to the carbonyl carbon of a carboxylic acid. Reacting the acid directly can lead to the formation of a stable carboxylate-hydrazinium salt, which is unreactive, thereby inhibiting the desired reaction.
Q2: What is the role of hydrazine hydrate? Can I use anhydrous hydrazine?
A2: Hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of the ester to form the hydrazide.[3] While anhydrous hydrazine can be used, hydrazine hydrate is often preferred as it is less hazardous and easier to handle. The presence of water in hydrazine hydrate does not typically interfere with the reaction, although using a large excess of hydrazine hydrate is common to drive the reaction to completion.[4]
Q3: What are the typical reaction conditions for the hydrazinolysis step?
A3: The reaction is commonly carried out by refluxing the adamantane-1-carboxylate ester with an excess of hydrazine hydrate (typically 2-20 equivalents) in an alcohol solvent such as ethanol or methanol.[4][5] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1][3]
Q4: How can I monitor the reaction progress effectively?
A4: TLC is the most convenient method for monitoring the reaction.[3] A suitable eluent system, for example, a mixture of n-hexane, ethyl acetate, and dichloromethane, can be used.[1] The starting ester will be less polar (higher Rf value) than the product hydrazide, which is more polar due to the presence of the -NHNH2 group. The reaction is considered complete when the spot corresponding to the starting ester has disappeared.
IV. Troubleshooting Guide: Minimizing Side Reactions
This section addresses common issues encountered during the synthesis of adamantane acid hydrazide, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: Impure adamantane-1-carboxylic acid or its ester.[6] 3. Hydrolysis of the ester: Presence of excess water in the reaction mixture. | 1. Extend reaction time and/or increase temperature: Continue refluxing and monitor by TLC until the starting ester is consumed.[3] 2. Purify starting materials: Recrystallize the adamantane-1-carboxylic acid or purify the ester by chromatography or distillation before use.[7] 3. Use anhydrous solvent: While hydrazine hydrate contains water, using an anhydrous alcohol as the solvent can minimize further water introduction. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting ester: The reaction has not gone to completion. 2. Formation of diacylhydrazine: This can occur if the newly formed hydrazide reacts with another molecule of the ester. 3. Hydrolysis of the ester to the carboxylic acid: This can happen if there is significant water present and the reaction is heated for a prolonged period. | 1. Increase reaction time or amount of hydrazine hydrate. [3] 2. Use a larger excess of hydrazine hydrate: This will favor the reaction of the ester with hydrazine over the product hydrazide. A molar ratio of 1:1.2 (ester to hydrazine hydrate) has been suggested to be optimal in some cases.[8] 3. Purify the crude product: Recrystallization or column chromatography can be used to separate the desired hydrazide from impurities.[9] |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the reaction solvent: This can make precipitation difficult.[3] 2. Oily or gummy product: This is often due to the presence of impurities. | 1. Remove the solvent under reduced pressure: The resulting residue can be triturated with a non-polar solvent like n-hexane to induce precipitation.[3] Alternatively, pouring the reaction mixture into cold water can also precipitate the product.[4] 2. Purification is necessary: Dissolve the crude product in a minimal amount of a suitable solvent and precipitate with a non-polar solvent. Column chromatography may be required for highly impure products.[3][9] |
V. Visualizing Potential Side Reactions
Caption: Potential side reactions during hydrazinolysis.
VI. Experimental Protocols
Protocol 1: Synthesis of Methyl Adamantane-1-carboxylate
-
In a round-bottom flask, suspend adamantane-1-carboxylic acid (1 equivalent) in methanol (10-20 volumes).
-
Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl adamantane-1-carboxylate.
-
The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of Adamantane Acid Hydrazide
-
Dissolve methyl adamantane-1-carboxylate (1 equivalent) in ethanol (10-20 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into a beaker of cold water to induce precipitation. Collect the solid by filtration and wash with water.
-
The crude adamantane acid hydrazide can be purified by recrystallization from a suitable solvent such as ethanol.
VII. Purity Assessment
The purity of the synthesized adamantane acid hydrazide should be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To check for the presence of starting materials and byproducts.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Spectroscopic Methods:
VIII. References
-
Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
-
Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. (n.d.). International Journal of Creative Research Thoughts.
-
Al-Hourani, B., et al. (2018). Synthesis, Characterization, Crystal Structure, and DFT Study of a New Square Planar Cu(II) Complex Containing Bulky Adamantane Ligand. Molecules, 23(3), 701. [Link]
-
Popiołek, Ł., et al. (2024). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. ResearchGate. [Link]
-
Osman, H., et al. (2021). Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity. ResearchGate. [Link]
-
Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid. (2025). BenchChem.
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Optimizing the reaction conditions for hydrazinolysis of phenazine esters. (2025). BenchChem.
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Can we synthesize Diacyl hydrazine from ester and acylhydrazine? (2024). ResearchGate. [Link]
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1-adamantanecarboxylic acid. (n.d.). Organic Syntheses. [Link]
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Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [Link]
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What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? (2015). ResearchGate. [Link]
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HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... (2024). ResearchGate. [Link]
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How to improve the yield of adamantanone synthesis. (2025). BenchChem.
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Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI. [Link]
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Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. (n.d.). ResearchGate. [Link]
-
Practical and Scalable Synthesis of 1,3-Adamantanediol. (2024). ACS Publications. [Link]
-
Is there any possibility to use hydrochloric acid to neutralize (ester, hydrazine) reaction mixture in order to precipitate hydrazide ?? (2019). ResearchGate. [Link]
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Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016). ResearchGate. [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (2018). MDPI. [Link]
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Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. (2025). BenchChem.
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Help with Low Yield Synthesis. (2025). Reddit. [Link]
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Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). PMC. [Link]
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Technical Support Center: Synthesis of 1-Adamantylhydrazine. (2025). BenchChem.
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Application of 1-Adamantylhydrazine in Materials Science: Prospective Application Notes and Protocols. (2025). BenchChem.
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Synthesis of polycarboxylic acids of adamantane series. (2025). ResearchGate. [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
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Preparation method of hydrazide compound. (n.d.). Google Patents.
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Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. (2025). ResearchGate. [Link]
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Method of producing 1-adamantane carboxylic acid. (n.d.). Google Patents.
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PMC. [Link]
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Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. (n.d.). Georgian National Academy of Sciences. [Link]
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How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023). ResearchGate. [Link]
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Purity and Impurity Analysis. (n.d.). Agilent. [Link]
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Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Technical Support Center: Synthesis of 3-Substituted Adamantane Derivatives
Welcome to the technical support center for adamantane synthesis. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of functionalizing the adamantane cage. Due to its unique, rigid, and symmetric structure, adamantane presents both opportunities and significant challenges in achieving regioselective substitution.
The inherent stability of the adamantane scaffold, conferred by its diamondoid structure, means that C-H bonds are strong and require potent reagents for activation. The cage possesses two types of C-H bonds: four equivalent tertiary (bridgehead) methine groups (C1, C3, C5, C7) and six equivalent secondary methylene groups (C2, C4, C6, C8, C9, C10). Most synthetic strategies must contend with the preferential reactivity at the tertiary bridgehead positions.
This guide provides in-depth, field-tested advice in a question-and-answer format to address the specific issues you may encounter during your experiments. We will delve into the causality behind reaction outcomes and provide robust protocols to help you control the regioselectivity of your syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is functionalization of adamantane so challenging, and why does it almost always occur at the bridgehead (tertiary) position?
A1: The primary challenge lies in the high C-H bond dissociation energies of adamantane, which make the molecule relatively inert. Functionalization reactions, particularly those proceeding through radical or carbocationic intermediates, will preferentially occur at the position that forms the most stable intermediate.
-
Carbocation Stability: The tertiary adamantyl carbocation (formed by removing a hydride from a bridgehead position) is significantly more stable than the secondary carbocation. Lewis acid-catalyzed reactions, such as Friedel-Crafts alkylation or halogenation, proceed via this intermediate, leading to substitution almost exclusively at the tertiary positions (1, 3, 5, or 7).
-
Radical Stability: Similarly, the tertiary adamantyl radical is more stable than the secondary radical. Radical-based reactions, such as direct halogenation with Br₂, also favor abstraction of a tertiary hydrogen atom. The selectivity between tertiary and secondary positions can be influenced by the nature of the hydrogen-abstracting species.
This inherent reactivity profile means that achieving substitution at a secondary position, or controlling the degree of substitution at the four equivalent tertiary positions, requires specific strategies.
Q2: I want to synthesize a 1,3-disubstituted adamantane. However, my reaction yields a mixture of mono-, di-, tri-, and even tetra-substituted products. How can I control the degree of substitution?
A2: This is a classic problem in adamantane chemistry, often referred to as polysubstitution or polyalkylation. It arises because the introduction of a first substituent can influence the reactivity of the remaining bridgehead positions. For instance, alkyl groups are electron-donating and can activate the adamantane core, making the product more reactive than the starting material—a common issue in Friedel-Crafts alkylations.
Here are key strategies to control polysubstitution:
-
Stoichiometry Control: Carefully control the stoichiometry of your electrophile or catalyst. Use of a slight excess or a 1:1 ratio of adamantane to the reagent can favor monosubstitution. This is often a process of empirical optimization.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the kinetically controlled mono-substituted product. Monitor your reaction closely (e.g., by GC-MS) to stop it once the desired product is maximized.
-
Introduce a Deactivating Group: If your target molecule allows, introducing a strong electron-withdrawing group (EWG) at one bridgehead position will significantly deactivate the other bridgehead positions towards further electrophilic attack. For example, the nitration of adamantane can be difficult to control, but once a nitro group is installed, further nitration is much slower.
-
Use a Stepwise Approach: A more reliable, albeit longer, method is to use a starting material that already has the desired substitution pattern. For example, to synthesize 1,3-adamantanediol, starting from 1,3-dibromoadamantane or 3-hydroxyadamantane-1-carboxylic acid provides much better control than attempting a direct dihydroxylation of adamantane.
Troubleshooting Guide: Common Synthetic Transformations
Problem 1: Poor Regioselectivity in Adamantane Halogenation
Scenario: "I am trying to synthesize 1-bromoadamantane by reacting adamantane with liquid bromine, but I am getting significant amounts of 1,3-dibromoadamantane and other polybrominated species."
Root Cause Analysis: Direct bromination of adamantane with Br₂ is a radical reaction that is highly selective for the tertiary C-H bond. However, the 1-bromoadamantane product can be further brominated, especially in the presence of a Lewis acid catalyst (which can be generated in situ if HBr is not properly vented) that promotes an ionic mechanism. The reaction rate for the second substitution can be comparable to the first, leading to mixtures.
Solutions and Protocol:
-
Method 1: Radical Bromination (for Monobromination)
-
Principle: Use conditions that strictly favor a radical pathway and avoid Lewis acid catalysis.
-
Protocol:
-
Dissolve adamantane in a large excess of bromine (Br₂), which acts as both reagent and solvent.
-
Heat the mixture to reflux. The reaction is often complete within a few hours.
-
Crucial Step: Perform the reaction in the dark and ensure the glassware is free of any metal contaminants that could act as Lewis acids. Do not add a Lewis acid catalyst like AlCl₃ or FeBr₃ if you want to limit polybromination.
-
After cooling, carefully pour the reaction mixture onto ice and quench the excess bromine with a reducing agent like sodium bisulfite solution until the red color disappears.
-
Extract the product with a non-polar solvent (e.g., dichloromethane or diethyl ether), wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by sublimation or recrystallization from methanol/water to separate 1-bromoadamantane from any unreacted adamantane and minor amounts of dibromide.
-
-
-
Method 2: Controlling Polysubstitution with Lewis Acids (for 1,3-Dihalogenation)
-
Principle: If 1,3-dihalogenation is the goal, a Lewis acid catalyst is necessary to promote the ionic pathway.
-
Considerations: The reaction of adamantane with ICl has been shown to be sixth order in ICl, indicating a complex cluster mechanism where multiple halogen molecules are involved in the rate-limiting step. This highlights the sensitivity of these reactions to reagent concentration.
-
Troubleshooting Table:
| Issue | Potential Cause | Recommended Action |
| Excessive Polyhalogenation | Lewis acid contamination; reaction time too long; high temperature. | Use fresh, neat Br₂ without a catalyst for monobromination. Monitor the reaction by GC and stop it when the mono-substituted product is maximized. |
| Low Conversion | Insufficient heating; insufficient reaction time. | Ensure the reaction is at a steady reflux. Extend the reaction time, monitoring progress. |
| Formation of 2-Haloadamantane | This is generally not observed in significant amounts under these conditions. If seen, it may indicate a different, non-standard mechanism is at play. | Re-evaluate reaction conditions and reagent purity. |
Problem 2: Rearrangements and Polyalkylation in Friedel-Crafts Reactions
Scenario: "I am attempting to alkylate benzene with 1-bromoadamantane using AlCl₃ as a catalyst. My yield of 1-phenyladamantane is low, and I'm getting a complex mixture of products, including what appears to be di- and tri-adamantylbenzene."
Root Cause Analysis: Friedel-Crafts alkylation is notorious for two main side reactions: carbocation rearrangements and polyalkylation.
-
Carbocation Rearrangement: While the adamantyl cation itself is stable and does not rearrange, the alkylating agent or the aromatic substrate can isomerize under the harsh Lewis acid conditions. However, the more pressing issue with adamantane is polyalkylation.
-
Polyalkylation: The adamantyl group is electron-donating. Once the first adamantyl group is attached to the benzene ring, the resulting 1-phenyladamantane is more nucleophilic than the starting benzene. It can therefore be alkylated again, leading to di- and poly-substituted products.
Solutions and Workflow:
Workflow Diagram: Minimizing Polyalkylation in Friedel-Crafts Reactions
Caption: Workflow to control Friedel-Crafts polyalkylation.
Key Experimental Steps:
-
Use Excess Aromatic: The most effective way to promote monosubstitution is to use a large excess of the aromatic compound (e.g., use benzene as the solvent). This increases the statistical probability that the adamantyl cation will encounter a molecule of benzene rather than the more reactive 1-phenyladamantane product.
-
Low Temperature: Start the reaction at a low temperature (0 °C) and allow it to warm slowly. This helps to control the reaction rate.
-
Alternative: Friedel-Crafts Acylation: To avoid poly-substitution entirely, consider a Friedel-Crafts acylation followed by reduction. The acyl group is electron-withdrawing and deactivates the aromatic ring, preventing a second substitution. The resulting ketone can then be reduced to the desired alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction).
Problem 3: Low Yield or Side Reactions in the Ritter Reaction
Scenario: "I am trying to synthesize N-(1-adamantyl)acetamide from 1-adamantanol and acetonitrile in sulfuric acid, but my yield is very low and I get a lot of charring."
Root Cause Analysis: The Ritter reaction involves the formation of a carbocation from an alcohol or alkene in strong acid, which is then trapped by a nitrile. While 1-adamantanol readily forms the stable tertiary carbocation, several issues can arise:
-
Acid Concentration: The concentration of the strong acid (e.g., H₂SO₄) is critical. If it's too concentrated or the temperature is too high, it can lead to dehydration, elimination, or polymerization/charring of the starting material or product.
-
Water Content: The reaction is sensitive to water. The final step is hydrolysis of a nitrilium ion intermediate. If too much water is present initially, it can compete with the nitrile as a nucleophile, leading back to the starting alcohol. If the workup is not performed correctly, hydrolysis may be incomplete.
-
Nitrile Reactivity: While acetonitrile is standard, other nitriles can be used. Their reactivity and potential for side reactions under strong acid conditions should be considered.
Solutions and Protocol:
Technical Support Center: Removal of Unreacted Hydrazine from Adamantane Product Mixtures
Welcome to the technical support center for chemists and researchers working with adamantane derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a critical step in the synthesis of many adamantane-based compounds: the removal of unreacted hydrazine. The synthesis of adamantane carbohydrazide, a key intermediate, often involves the use of excess hydrazine hydrate, which must be thoroughly removed from the final product.[1][2][3] This resource is designed to provide you with the expertise and practical insights needed to address common challenges encountered during this purification process.
I. Understanding the Challenge: Why is Hydrazine Removal Critical?
Hydrazine is a highly reactive and toxic substance.[4][5] Its presence as an impurity can interfere with subsequent reaction steps and compromise the purity and safety of the final adamantane product. The primary challenges in its removal stem from its high boiling point and miscibility with many common solvents.
A Word on Safety: Hydrazine is a suspected human carcinogen and is acutely toxic if inhaled, ingested, or absorbed through the skin.[4][5] Always handle hydrazine and its solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or chloroprene), splash-proof goggles, and a flame-resistant lab coat.[4][5]
II. Frequently Asked Questions (FAQs)
Q1: My adamantane hydrazide product is soluble in the reaction mixture (e.g., ethanol), and I can't simply filter it off. How do I remove the excess hydrazine hydrate?
This is a common scenario, especially when the adamantane derivative has functional groups that enhance its solubility.[6] In this case, an extractive workup is the most effective method.
Core Principle: The basic nature of hydrazine allows for its selective removal from an organic phase by washing with an acidic aqueous solution. Hydrazine, being a base, will be protonated by the acid and become a water-soluble salt, which will then partition into the aqueous layer.
Troubleshooting Decision Tree for Extractive Workup:
Caption: Decision workflow for removing hydrazine via extraction.
Q2: What if my adamantane product is also basic and sensitive to strongly acidic conditions?
If your adamantane derivative contains acid-sensitive functional groups, such as certain amines, using a strong acid for the wash is not advisable.[6]
Alternative Strategies:
-
Neutral Water Washes: Repeated extractions with deionized water can effectively remove a significant amount of hydrazine, as it is miscible with water.[7] This method is less efficient than an acid wash but preserves the integrity of acid-sensitive products.
-
Brine Washes: Washing with a saturated sodium chloride solution (brine) can help to "salt out" the organic product, reducing its solubility in the aqueous phase and improving the separation of layers.
-
Copper (II) Sulfate Solution: A wash with a 10% aqueous solution of copper (II) sulfate can be effective.[8] Hydrazine will complex with the copper ions, and the resulting complex will be drawn into the aqueous layer.[8]
Q3: I've tried an extractive workup, but I suspect there's still residual hydrazine. How can I confirm its presence and remove these last traces?
Verifying the complete removal of hydrazine is crucial, especially in pharmaceutical applications where strict limits on genotoxic impurities are in place.[9]
Analytical Methods for Detecting Residual Hydrazine:
| Method | Principle | Sensitivity | Notes |
| Thin-Layer Chromatography (TLC) | Staining with a hydrazine-specific agent (e.g., ninhydrin) can visualize residual hydrazine. | Moderate | A quick and easy qualitative check. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of hydrazine (e.g., with acetone to form acetone azine) followed by GC-MS analysis allows for sensitive detection and quantification.[9] | High | A highly reliable method for trace analysis. |
| High-Performance Liquid Chromatography (HPLC) | HPLC with an electrochemical detector can be used for the direct analysis of hydrazine.[10] | High | Suitable for quantitative analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While not ideal for trace amounts, ¹H NMR can sometimes detect the characteristic signals of hydrazine if present in sufficient quantity. | Low | More useful for confirming the structure of the desired product. |
Advanced Removal Techniques for Trace Amounts:
-
Azeotropic Distillation: If your adamantane product is thermally stable, azeotropic distillation with a solvent like xylene can be used to remove the last traces of hydrazine.[11][12] The hydrazine-xylene azeotrope will distill off, leaving the purified product behind.[11]
-
Column Chromatography: For polar products, column chromatography on silica gel can be employed.[13] However, care must be taken as hydrazine can interact with the silica. Reverse-phase chromatography may be a more suitable alternative for certain products.[13]
Q4: Can I remove excess hydrazine by rotary evaporation?
While it is possible to remove some hydrazine via rotary evaporation, it is generally not recommended as the primary method for bulk removal, especially if the apparatus is not in a fume hood.[6] Hydrazine has a relatively high boiling point (113.5 °C), and heating it under vacuum can pose an inhalation risk if vapors escape.[14]
III. Step-by-Step Experimental Protocols
Protocol 1: Standard Extractive Workup with Dilute Acid
This protocol is suitable for acid-stable adamantane products.
-
Reaction Quenching: Cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M hydrochloric acid (HCl). Repeat the wash 2-3 times.
-
Neutralization (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified adamantane product.
Protocol 2: Verification of Hydrazine Removal by GC-MS Derivatization
This protocol outlines the derivatization of residual hydrazine to acetone azine for sensitive GC-MS analysis.[9]
-
Sample Preparation: Dissolve a known amount of the purified adamantane product in acetone.
-
Derivatization: The hydrazine will react with the acetone to form acetone azine. This reaction is often fast, but gentle warming may be required for complete conversion.[9]
-
GC-MS Analysis: Inject an aliquot of the acetone solution into the GC-MS.
-
Data Analysis: Monitor for the characteristic mass spectrum of acetone azine to confirm the presence or absence of residual hydrazine.
IV. Visualizing the Workflow: From Reaction to Purified Product
Caption: Overall workflow for adamantane product purification.
V. Concluding Remarks
The successful removal of unreacted hydrazine from adamantane product mixtures is a critical aspect of ensuring the quality, purity, and safety of your final compound. By understanding the chemical principles behind the various removal techniques and employing the appropriate analytical methods for verification, researchers can confidently and efficiently purify their adamantane derivatives. Always prioritize safety by handling hydrazine with the utmost care and in accordance with established safety protocols.[4][5][15]
VI. References
-
Environmental Health & Safety. (n.d.). hydrazine-sop1.docx. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Hydrazine. Retrieved from [Link]
-
Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. Retrieved from [Link]
-
Sciencemadness.org. (2025, January 18). Safety precautions for hydrazine hydrate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
NANOLAB. (n.d.). Determination of Hydrazine in Wastewater: Measurement. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(21), 7269.
-
ResearchGate. (2021, January 31). Remove excess hydrazine hydrate?. Retrieved from [Link]
-
NASA Technical Reports Server. (2010, May 1). Three Methods of Detection of Hydrazines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of hydrazine hydrate. Retrieved from [Link]
-
Nguyen, H. T., et al. (2018). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Chemistry & Biodiversity, 15(11), e1800331.
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. Retrieved from [Link]
-
Google Patents. (n.d.). US4963232A - Process for producing a purified hydrazine hydrate. Retrieved from
-
ResearchGate. (n.d.). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrazine hydrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE. Retrieved from [Link]
-
ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. Retrieved from [Link]
-
Sersen, F., et al. (2017). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules, 22(6), 894.
-
Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Google Patents. (n.d.). US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol. Retrieved from
-
Google Patents. (n.d.). CN101827791A - Method for removing hydrazine compounds. Retrieved from
-
Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Retrieved from [Link]
-
MDPI. (2022, October 21). A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Hydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. Retrieved from [Link]
-
YouTube. (2014, July 31). Hydrazine. Retrieved from [Link]
-
Google Patents. (n.d.). CN1036576C - A process for the removal of impurities from hydrazine hydrate. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ehs.unm.edu [ehs.unm.edu]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Interpretation of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
For researchers, scientists, and drug development professionals, the adamantane scaffold is a cornerstone in medicinal chemistry, offering a unique combination of lipophilicity, rigidity, and metabolic stability. The synthesis of novel adamantane derivatives, such as 3-(tetrazol-2-yl)adamantane-1-carbohydrazide, necessitates unambiguous structural confirmation. This guide provides an in-depth interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, comparing predicted spectral data with established principles and data from analogous structures.
The Structural Landscape of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
The molecule , 3-(tetrazol-2-yl)adamantane-1-carbohydrazide, is a disubstituted adamantane derivative. The adamantane cage is a highly symmetrical, strain-free tricyclic alkane. In this derivative, two of the four equivalent bridgehead positions (1, 3, 5, and 7) are functionalized with a carbohydrazide group (-CONHNH₂) and a tetrazol-2-yl group. This substitution pattern lowers the overall symmetry of the adamantane core, leading to a more complex and informative NMR spectrum compared to the parent adamantane.
Caption: Molecular structure of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum of 3-(tetrazol-2-yl)adamantane-1-carbohydrazide is predicted to exhibit several distinct signals corresponding to the protons of the adamantane cage, the tetrazole ring, and the carbohydrazide group. The high degree of symmetry in the unsubstituted adamantane, which gives rise to only two proton signals, is significantly reduced here, leading to a more complex pattern.
1. Adamantane Protons (δ 1.7-2.5 ppm):
The 15 protons of the adamantane cage will appear as a series of broad, overlapping multiplets in the aliphatic region of the spectrum. Due to the presence of two different substituents at the bridgehead positions, the chemical environments of the adamantane protons are differentiated. Based on data from various adamantane derivatives, these protons are expected to resonate in the range of δ 1.7-2.5 ppm[1][2]. The protons on the carbons adjacent to the electron-withdrawing carbohydrazide and tetrazole groups will be shifted downfield compared to those in unsubstituted adamantane (which appear at δ 1.76 and 1.87 ppm)[3].
-
CH Protons (Bridgehead): The two remaining unsubstituted bridgehead protons are no longer equivalent and will likely appear as distinct, broad singlets.
-
CH₂ Protons (Methylene): The six methylene groups will give rise to a complex pattern of multiplets due to their diastereotopic nature and coupling to neighboring protons.
2. Carbohydrazide Protons (-CONHNH₂, δ 4.3 and 8.0-9.0 ppm):
The carbohydrazide moiety will contribute three proton signals:
-
-NH₂ Protons: The two protons of the terminal amino group are expected to appear as a broad singlet around δ 4.3 ppm . The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
-NH- Proton: The proton of the amide linkage is expected to be significantly deshielded and will likely appear as a broad singlet in the range of δ 8.0-9.0 ppm .
3. Tetrazole Proton (δ 8.5-9.0 ppm):
The single proton on the tetrazole ring (at the C-5 position) is attached to an sp²-hybridized carbon within an aromatic, electron-deficient heterocyclic system. This environment leads to significant deshielding. In 2-alkyltetrazoles, this proton typically resonates at a high chemical shift. Therefore, a singlet is predicted in the range of δ 8.5-9.0 ppm .
| Predicted ¹H NMR Data | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.5-9.0 | Singlet | 1H | Tetrazole C-H |
| 8.0-9.0 | Broad Singlet | 1H | -CONH - |
| 4.3 | Broad Singlet | 2H | -NH₂ |
| 1.7-2.5 | Multiplets | 15H | Adamantane C-H and C-H₂ |
Predicted ¹³C NMR Spectrum: A Detailed Interpretation
The proton-decoupled ¹³C NMR spectrum will provide a clear picture of the carbon framework of the molecule. Due to the reduced symmetry, more than the two signals of unsubstituted adamantane are expected.
1. Carbonyl Carbon (-C=O, δ ~175 ppm):
The carbon of the carbohydrazide carbonyl group is expected to be the most downfield signal in the spectrum, with a predicted chemical shift of approximately δ 175 ppm . In related adamantane-1-carbohydrazide derivatives, this carbon has been observed in the range of δ 160.28–161.69 ppm, though the free hydrazide may be further downfield[1].
2. Tetrazole Carbon (C-5, δ ~163 ppm):
The carbon atom of the tetrazole ring is also significantly deshielded due to the electronic effects of the four nitrogen atoms. In 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, the tetrazole carbon appears around δ 163.5 ppm[4]. A similar chemical shift is expected for the title compound.
3. Adamantane Carbons (δ 28-65 ppm):
The ten carbon atoms of the adamantane cage will give rise to several distinct signals.
-
C-1 and C-3 (Substituted Bridgeheads): The bridgehead carbons attached to the carbohydrazide and tetrazole groups will be deshielded. The carbon attached to the tetrazole group (C-3) is expected around δ 65 ppm , based on data for 2-adamantyl tetrazoles[5]. The carbon attached to the carbonyl group of the carbohydrazide (C-1) will also be downfield, likely in the range of δ 40-45 ppm .
-
Unsubstituted Bridgehead Carbons: The two remaining bridgehead carbons will be in the typical range for substituted adamantanes, around δ 28-32 ppm .
-
Methylene Carbons: The six methylene carbons will be observed in the range of δ 35-45 ppm , with their specific chemical shifts influenced by their proximity to the substituents.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -C =O |
| ~163 | Tetrazole C -H |
| ~65 | Adamantane C -3 (attached to tetrazole) |
| 40-45 | Adamantane C -1 (attached to -CONHNH₂) |
| 35-45 | Adamantane -C H₂- |
| 28-32 | Adamantane -C H- (unsubstituted bridgeheads) |
Comparative Analysis: Distinguishing 2-yl and 1-yl Tetrazole Isomers
A common challenge in the synthesis of N-substituted tetrazoles is the formation of both N-1 and N-2 isomers. NMR spectroscopy is a powerful tool for distinguishing between these regioisomers.
Caption: Comparison of 2-yl and 1-yl tetrazole isomers attached to an adamantane (Ad) group.
The key differences in the NMR spectra would be:
-
¹H NMR of Tetrazole Proton: The chemical shift of the C-H proton of the tetrazole ring is sensitive to the point of attachment. In the 1-yl isomer, this proton is generally found at a slightly higher chemical shift (further downfield) compared to the 2-yl isomer.
-
¹³C NMR of Tetrazole Carbon: The chemical shift of the tetrazole carbon is also diagnostic. In 2,5-disubstituted tetrazoles, the tetrazole carbon is typically more deshielded (appears at a higher ppm value) than in the corresponding 1,5-disubstituted isomers[6].
-
¹³C NMR of Adamantane Carbons: The electronic environment of the adamantane carbon attached to the tetrazole ring (C-3) would be different in the two isomers, leading to a measurable difference in its chemical shift.
Experimental Protocol for NMR Analysis
I. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of 3-(tetrazol-2-yl)adamantane-1-carbohydrazide.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
II. NMR Data Acquisition:
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-200 ppm.
-
Number of scans: 1024-4096 (or more, depending on sample concentration) to achieve a good signal-to-noise ratio.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the adamantane cage.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which can be crucial for assigning the quaternary carbons and confirming the connectivity between the adamantane, tetrazole, and carbohydrazide moieties.
-
Caption: General workflow for the NMR analysis of 3-(tetrazol-2-yl)adamantane-1-carbohydrazide.
Conclusion
The ¹H and ¹³C NMR spectra of 3-(tetrazol-2-yl)adamantane-1-carbohydrazide are predicted to exhibit a unique set of signals that, when properly interpreted, can provide unambiguous confirmation of its structure. The key diagnostic features include the downfield signals of the tetrazole and carbohydrazide protons and carbons, as well as the complex multiplet pattern of the adamantane cage. A thorough analysis, potentially supplemented by 2D NMR techniques, is essential for the complete assignment of all resonances and for distinguishing between potential isomers. This guide provides a solid framework for researchers to interpret their experimental data and confidently verify the structure of this and related adamantane derivatives.
References
-
K. A. Kochetkov, et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Russian Chemical Bulletin, 70(6), 1185-1195. [Link]
-
K. A. Kochetkov, et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Chemistry of Heterocyclic Compounds, 57(6), 537-547. [Link]
-
A. A. F. Wasfy, et al. (2021). Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 6689879. [Link]
-
G. A. Olah, et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. The Journal of Organic Chemistry, 77(9), 4347-4356. [Link]
-
Wikipedia. Adamantane. [Link]
-
J. C. D. Lopes, et al. (2021). Predicting 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 105-112. [Link]
-
A. Bouzidi, et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 704-713. [Link]
-
S. K. Singh, et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Rasayan Journal of Chemistry, 14(4), 2535-2545. [Link]
-
T. Pehk, E. Lippmaa. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]
-
M. Dračínský, et al. (2017). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[6]uril. Chemistry - A European Journal, 23(56), 14031-14037. [Link]
-
H. E. Gottlieb, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
A. A. El-Asmy, et al. (2015). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 20(8), 15086-15101. [Link]
-
M. S. Al-Said, et al. (2011). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. ResearchGate. [Link]
-
A. F. M. Al-Kaim, et al. (2019). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]
-
Z. B. Maksić, et al. (2000). Computational Studies of the 13C and 1H NMR Isotropic Chemical Shifts Using Density Functional Optimized Geometries. Adamantane. Croatica Chemica Acta, 73(4), 1057-1075. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 337203, Adamantane-1-carbohydrazide. [Link]
-
M. M. Ghorab, et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2038. [Link]
Sources
A Comparative Guide to FTIR Spectral Analysis of Carbohydrazide and Tetrazole Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Carbohydrazide and Tetrazole Moieties
In the landscape of modern drug discovery and materials science, carbohydrazide and tetrazole functional groups represent two critical classes of compounds. Carbohydrazides, with their reactive amine functionalities and a central carbonyl group, are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds and serve as effective oxygen scavengers.[1][2] Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms, are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and lipophilicity, making them invaluable in medicinal chemistry.[3]
Given their distinct yet sometimes overlapping applications, the ability to accurately and efficiently distinguish and characterize these functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative analytical technique for this purpose.[4] This guide offers a detailed comparison of the FTIR spectral signatures of carbohydrazide and tetrazole functional groups, supported by experimental data and protocols, to aid researchers in their identification and analysis.
The Vibrational Language of Molecules: Interpreting FTIR Spectra
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[5] These vibrations, including stretching and bending of bonds, occur at specific frequencies that are characteristic of the types of bonds and the overall molecular structure.[5][6] An FTIR spectrum plots the intensity of absorbed radiation against the wavenumber (cm⁻¹), creating a unique "fingerprint" for each molecule.[7][8]
The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[8] The functional group region contains absorptions from specific bond types (e.g., O-H, N-H, C=O), while the fingerprint region arises from complex vibrations of the entire molecule, providing a unique pattern for identification.[8][9]
FTIR Spectral Analysis of the Carbohydrazide Functional Group
The carbohydrazide molecule (H₂N-NH-C(=O)-NH-NH₂) possesses several key vibrational modes that give rise to a characteristic FTIR spectrum. The most prominent features are associated with the N-H and C=O bonds.
A full vibrational assignment of carbohydrazide has been performed using theoretical calculations, providing a detailed understanding of its spectral features.[10] The key characteristic absorption bands for carbohydrazide are:
-
N-H Stretching: Two distinct bands are typically observed in the region of 3360-3300 cm⁻¹ .[1][2] These correspond to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups.
-
C=O Stretching: A strong absorption band is present around 1640-1630 cm⁻¹ , which is characteristic of the carbonyl group in an amide-like environment.[1][2]
-
N-H Bending: A significant band appears in the 1540-1530 cm⁻¹ region, attributed to the bending vibration (scissoring) of the N-H bonds.[1][2]
The presence of these distinct bands provides a clear spectral signature for the carbohydrazide functional group.
Molecular structure of carbohydrazide.
FTIR Spectral Analysis of the Tetrazole Functional Group
The tetrazole ring is a planar, aromatic system with four nitrogen atoms and one carbon atom. Its FTIR spectrum is characterized by vibrations involving the ring structure and any substituents.
The key characteristic absorption bands for the tetrazole functional group are:
-
N-H Stretching: For 1H-tetrazoles, a broad N-H stretching band is observed in the range of 3400-3150 cm⁻¹ .[11]
-
C=N Stretching: Vibrations involving the carbon-nitrogen double bonds within the ring typically appear in the 1600-1500 cm⁻¹ region.[11]
-
N=N Stretching: The stretching of the nitrogen-nitrogen double bonds gives rise to absorptions between 1400 cm⁻¹ and 1300 cm⁻¹ .[11]
-
Ring Deformation and N-H Bending: In the fingerprint region, between 1000 cm⁻¹ and 800 cm⁻¹ , bands corresponding to ring deformation and out-of-plane N-H bending vibrations can be found.[11]
The exact positions of these bands can be influenced by the nature and position of substituents on the tetrazole ring.[3]
Molecular structure of 1H-tetrazole.
Comparative Analysis: Carbohydrazide vs. Tetrazole
The primary distinguishing features in the FTIR spectra of carbohydrazide and tetrazole functional groups lie in the presence of a strong carbonyl (C=O) absorption for carbohydrazide and the characteristic ring vibrations for tetrazole.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Carbohydrazide | N-H Stretching | 3360-3300 | Medium to Strong |
| C=O Stretching | 1640-1630 | Strong | |
| N-H Bending | 1540-1530 | Medium | |
| Tetrazole | N-H Stretching (1H-tetrazole) | 3400-3150 | Broad, Medium |
| C=N Stretching | 1600-1500 | Medium | |
| N=N Stretching | 1400-1300 | Medium | |
| Ring Deformation / N-H Bending | 1000-800 | Medium to Weak |
This table provides a clear and concise summary of the key spectral differences, enabling rapid identification.
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Solid Samples
The following protocol outlines the standard procedure for preparing and analyzing solid samples using the KBr pellet technique, which is a common method for obtaining high-quality transmission FTIR spectra.[12][13]
Experimental workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Take approximately 1-2 mg of the solid sample (carbohydrazide or a tetrazole derivative).
-
Using an agate mortar and pestle, grind the sample into a very fine powder. This is crucial to minimize light scattering.[14]
-
-
Mixing with KBr:
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Thoroughly mix the sample and KBr by gentle grinding until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[12]
-
-
Background Spectrum:
-
Place a blank KBr pellet (prepared without the sample) in the sample holder of the FTIR spectrometer.
-
Run a background scan to account for atmospheric water and carbon dioxide, as well as any impurities in the KBr.[13]
-
-
Sample Spectrum:
-
Replace the blank pellet with the sample pellet in the spectrometer.
-
Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic peaks corresponding to the functional groups present in the molecule.
-
Note on Alternative Techniques: Attenuated Total Reflectance (ATR)-FTIR is another powerful technique that requires minimal to no sample preparation and is suitable for both solid and liquid samples.[13]
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and accurate characterization of carbohydrazide and tetrazole functional groups. By understanding their distinct vibrational signatures, particularly the strong carbonyl absorption of carbohydrazide and the characteristic ring vibrations of tetrazoles, researchers can confidently identify and differentiate these important chemical moieties. The experimental protocol provided herein offers a reliable method for obtaining high-quality spectral data, facilitating robust analysis in drug development and materials science research.
References
-
Elewa, A. H., et al. (2020). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Advances, 10(63), 38235-38265. [Link]
-
Zhang, J.-G., Zhang, T.-L., & Yu, K. (2006). The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). Structural Chemistry, 17(3), 239-245. [Link]
- Singh, H., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(5), 459-476.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
-
Rodriguez-Garcia, A., et al. (2016). Synthesis of 1,5-disubstituted tetrazoles containing propargyl moiety. Molbank, 2016(4), M911. [Link]
- Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165.
- Kumar, N., et al. (2013).
-
International Journal of Chemical and Biological Sciences. (2023). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. [Link]
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Al-Masoudi, N. A., et al. (2015). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Journal of Heterocyclic Chemistry, 52(4), 1195-1201.
- Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Indonesian Journal of Science & Technology, 8(1), 113-126.
- University of California, Irvine.
- Ghorbani-Vaghei, R., & Malaeke, S. (2017). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe...
- University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy.
- Reddy, K. R., et al. (2019). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
- Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
- Smith, B. C. (2019). Organic Nitrogen Compounds, Part I: Introduction. Spectroscopy Online.
-
AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]
- Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-2), 157-169.
- Universität Leipzig. Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids.
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- Gomez-Morales, R., et al. (2019). Synthesis of 1,5-disubstituted-1H-tetrazole methane-linked bis-heterocycles via Ugi-azide.
- Elpern, B., & Nachod, F. C. (1950). Absorption Spectra and Structure of Some Tetrazoles. Journal of the American Chemical Society, 72(8), 3379-3382.
- Eötvös Loránd University.
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- University of Wisconsin-Pl
- Harvard-Smithsonian Center for Astrophysics.
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
- Chemistry LibreTexts. (2023).
-
Wikipedia. Molecular vibration. [Link]
Sources
- 1. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. azooptics.com [azooptics.com]
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- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
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- 9. researchgate.net [researchgate.net]
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- 11. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. jascoinc.com [jascoinc.com]
- 14. eng.uc.edu [eng.uc.edu]
Mass Spectrometry Fragmentation Patterns of Adamantane-Tetrazole Derivatives
Executive Summary
The structural characterization of adamantane-tetrazole derivatives presents a unique analytical dichotomy. The adamantane moiety is a highly lipophilic, rigid cage structure known for its stability, while the tetrazole ring is a thermally labile bioisostere of carboxylic acid that readily expels nitrogen gas (
This guide objectively compares ionization techniques and fragmentation pathways to provide a definitive workflow for identifying these compounds. Unlike standard small molecules, the successful analysis of adamantane-tetrazoles requires a shift from traditional Electron Impact (EI) methods to Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID) to prevent premature thermal degradation.
Part 1: The Analytical Challenge (Methodological Comparison)
The choice of ionization method is the single most critical variable in the analysis of tetrazole derivatives. Below is a comparative analysis of the two dominant methodologies.
Table 1: Ionization Technique Performance Comparison
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) | Verdict for Adamantane-Tetrazoles |
| Energy Transfer | High (70 eV) - "Hard" Ionization | Low (Thermal/Electric) - "Soft" Ionization | ESI Wins: EI energy often shatters the tetrazole ring before detection. |
| Sample Introduction | Gas Phase (Requires heating/volatilization) | Liquid Phase (Ambient temperature) | ESI Wins: Heating tetrazoles in a GC inlet often causes thermal decomposition ( |
| Molecular Ion ( | Often absent or very low intensity (<5%) | Dominant | ESI Wins: Essential for confirming the intact prodrug/compound mass. |
| Fragmentation Control | Uncontrolled (In-source) | Controlled (Collision Cell / CID) | ESI Wins: Allows stepwise elucidation of the tetrazole loss followed by adamantane cleavage. |
| Adamantane Specifics | Produces complex aromatic rearrangements (tropylium). | Preserves the cage structure until higher collision energies are applied. | ESI Wins: Simplifies spectral interpretation. |
Expert Insight: The Thermal Trap
Critical Failure Mode: In GC-MS (EI), 5-substituted tetrazoles frequently undergo a retro-1,3-dipolar cycloaddition in the injector port. The analyst often sees a peak corresponding to
(loss of) and incorrectly identifies it as the molecular ion of a nitrile or carbodiimide derivative. Always use ESI-LC-MS for tetrazole integrity.
Part 2: Mechanistic Fragmentation Pathways
Understanding the causality of fragmentation allows for self-validating spectral analysis. The fragmentation of adamantane-tetrazole derivatives follows a sequential logic: Tetrazole Instability
The Tetrazole Collapse (The "Signature" Loss)
The most diagnostic event is the cleavage of the tetrazole ring.
-
Pathway A (Neutral Loss of
): The tetrazole ring opens to form a nitrilimine intermediate. This results in a mass shift of -28 Da . -
Pathway B (Loss of
): In protonated positive mode ( ), the ring may expel hydrazoic acid ( ), resulting in a mass shift of -43 Da .
The Adamantane Cage (The "Anchor" Ion)
The adamantane moiety is chemically robust but eventually fragments under high collision energy (CE).
-
The 135 Ion: The formation of the 1-adamantyl cation (
) at m/z 135 is the quintessential marker for this scaffold. -
Cage Disintegration: At very high CE, the cage opens to form aromatic species, specifically the tropylium ion (
91) and phenyl cation ( 77) .
Visualization of Signaling Pathways
The following diagram illustrates the sequential fragmentation logic (ESI Positive Mode).
Figure 1: Sequential fragmentation pathway of Adamantane-Tetrazole derivatives in ESI(+) mode. The loss of
Part 3: Experimental Protocol (Self-Validating System)
To ensure reproducibility and scientific integrity, follow this "Step-Ramp" protocol. This method captures both the labile tetrazole fragments (low energy) and the stable adamantane core (high energy) in a single injection.
Reagents & Apparatus[1]
-
Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex Triple Quad).
-
Solvents: LC-MS Grade Methanol (MeOH) and Water (
). -
Modifier: 0.1% Formic Acid (FA) to promote protonation (
).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of derivative in 1 mL MeOH.
-
Dilute to 1 µg/mL (1 ppm) in 50:50 MeOH:
+ 0.1% FA. -
Why: High organic content aids solubility of the lipophilic adamantane; acid ensures ionization of the tetrazole/linker nitrogen.
-
-
Source Parameters (ESI+):
-
Capillary Voltage: 3500 V (Standard).
-
Gas Temperature: 300°C.
-
Nebulizer: 35 psi.
-
Validation: Ensure stable spray current (~4-5 µA).
-
-
Acquisition Strategy (The "Step-Ramp"):
-
Do not use a static Collision Energy (CE).
-
Segment 1 (Low CE, 10-15 eV): Target the survival of the Molecular Ion (
). -
Segment 2 (Med CE, 20-30 eV): Target the loss of
( -28). -
Segment 3 (High CE, 40-60 eV): Target the Adamantyl cation (
135).
-
-
Data Analysis Logic:
Workflow Visualization
Figure 2: Optimized LC-MS/MS workflow for labile adamantane-tetrazole detection.
Part 4: Data Reference (Characteristic Ions)
Use this table to validate your spectral data.
| Fragment Ion ( | Structure / Composition | Origin | Diagnostic Value |
| [M+H]⁺ | Parent Molecule | ESI Protonation | High: Confirms molecular weight. |
| [M+H - 28]⁺ | Nitrilimine Intermediate | Loss of | Critical: Defines the presence of a tetrazole ring. |
| [M+H - 43]⁺ | Azide/Amine derivative | Loss of | Medium: Alternate tetrazole pathway. |
| 135.1 | Cleavage of Adamantane cage | Critical: Defines the adamantane scaffold. | |
| 107.1 | Adamantane fragmentation | Supporting: Common in high-energy spectra. | |
| 93.1 | Aromatic rearrangement | Supporting: Indicates cage opening. | |
| 79.1 | Protonated Benzene | Low: General hydrocarbon background. |
References
-
Fragmentation of Adamantane
-
Tetrazole Fragmentation Mechanisms
-
Substituent Effects on Tetrazoles
-
General ESI vs EI Comparison
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. Fragmentation studies of sartans by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Structural Characterization & Performance Profile: 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
This guide serves as a strategic technical resource for the structural characterization and performance benchmarking of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide .
Given that specific crystallographic deposition data for this precise hybrid ligand is not currently available in open-access repositories (CSD/PDB), this guide synthesizes data from its direct precursors and structural analogues (Adamantane-1-carbohydrazide and 3-(tetrazol-2-yl)adamantane-1-carboxylic acid) to construct a predictive reference model . It outlines the definitive protocol for generating, validating, and publishing this data.
Executive Summary & Comparative Logic
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide represents a bifunctional adamantane scaffold designed for high-affinity molecular recognition. It combines a carbohydrazide "head" (reactive linker, H-bond donor) with a tetrazol-2-yl "tail" (metabolically stable, polar isostere).
Why this structure matters:
-
Vs. Adamantane-1-carbohydrazide (Parent): The addition of the tetrazole at the 3-position disrupts the lipophilic cage, introducing a secondary dipole that alters crystal packing and solubility, potentially improving bioavailability.
-
Vs. 3-(Tetrazol-2-yl)adamantane-1-carboxylic acid (Precursor): The conversion of the acid to the hydrazide removes the dimerization-driven carboxylic acid motif, replacing it with a multipoint H-bond donor/acceptor system suitable for metal coordination (e.g., Schiff base formation).
Predicted Crystallographic Profile (Comparative)
The following table contrasts the target molecule with its closest experimentally validated alternatives. Use these parameters as control benchmarks during your refinement.
| Feature | Target: 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide | Alt A: Adamantane-1-carbohydrazide [1] | Alt B: 3-(Tetrazol-2-yl)adamantane-1-carboxylic acid [2] |
| Crystal System | Predicted:[1] Monoclinic or Triclinic | Monoclinic ( | Triclinic ( |
| Space Group | Likely: | ||
| Z (Molecules/Cell) | 4 | 4 | 2 |
| H-Bond Network | Complex: Hydrazide ( | Simple: Hydrazide dimer ( | Dimer: Carboxylic acid cyclic dimer ( |
| Calculated Density | ~1.35 - 1.42 g/cm³ | 1.28 g/cm³ | 1.38 g/cm³ |
| Solubility Profile | High (DMSO, MeOH), Mod (EtOH) | Mod (EtOH), Low (Water) | High (DMSO), Low (Water) |
| Key Interaction | Tetrazole N-acceptor capability prevents simple stacking; promotes 3D networks. | Van der Waals stacking of adamantane cages. | Strong H-bond dimerization dominates packing. |
Critical Insight: The "Tetrazol-2-yl" moiety is an N-linked tetrazole. Unlike C-linked tetrazoles (acid isosteres), this group is non-acidic and acts primarily as a weak H-bond acceptor. Expect the crystal packing to be driven by the carbohydrazide head , with the tetrazole tail disrupting the hydrophobic adamantane stacking seen in Alternative A.
Experimental Protocol: Synthesis to Structure
Self-Validating Workflow for Publication-Quality Data
Phase 1: Synthesis & Purification
To ensure single-crystal suitability, purity must exceed 99%.
-
Starting Material: 3-(tetrazol-2-yl)adamantane-1-carboxylic acid.[2][3][4][5]
-
Esterification: Reflux with MeOH/H₂SO₄ (cat) for 8h. Neutralize and extract.
-
Hydrazinolysis: React ester with Hydrazine Hydrate (excess) in EtOH at reflux (4h).
-
Purification (Critical): Do not rely on precipitation alone. Recrystallize crude solid from hot Ethanol/Water (9:1) .
Phase 2: Crystallization Strategy (The "Slow" Rule)
Rapid precipitation yields microcrystalline powder (useless for SC-XRD). Use Solvent Diffusion .
-
Inner Vial: Dissolve 20 mg product in 2 mL DMSO or DMF (high solubility).
-
Outer Vial: Place inner vial (uncapped) inside a larger jar containing 10 mL Ethanol or Diethyl Ether (precipitant).
-
Condition: Seal outer jar. Leave undisturbed at 4°C for 7-14 days.
-
Validation: Inspect under polarized light microscope. Sharp extinction = single crystal.
Phase 3: Data Collection & Refinement
-
Temperature: Collect at 100 K (Cryostream). Room temperature data will suffer from adamantane cage disorder (thermal libration).
-
Resolution: Aim for
or better. -
Disorder Handling: Adamantane cages often show rotational disorder. Use SHELXL constraints (RIGU, SIMU) strictly if thermal ellipsoids are elongated.
Structural Logic & Pathway Visualization
The following diagram illustrates the structural evolution and the critical H-bond donors/acceptors that define the crystal lattice.
Caption: Synthesis pathway and functional domain analysis determining crystal packing hierarchy.
Methodological Validation (Why X-Ray?)
Why is NMR insufficient for this comparison?
-
Tautomeric Ambiguity: In solution (NMR), the carbohydrazide protons are mobile. X-ray defines the exact tautomer (Amide vs. Iminol) in the solid state.
-
Conformational Locking: The adamantane cage is rigid, but the orientation of the tetrazole relative to the carbohydrazide (cis/trans relative to the cage vector) is fixed only in the crystal lattice. This distance is critical for designing bidentate ligands (e.g., for metal coordination).
References
-
Adamantane-1-carbohydrazide Structure
- Saeed, A., et al. (2015).
- Note: Referenced as the baseline for the non-tetrazole scaffold.
-
Source Verification:
-
Tetrazole-Adamantane Precursors
-
Cambridge Crystallographic Data Centre (CCDC).[6] "Structures of 3-substituted adamantane carboxylic acids."
- Context: Provides bond length standards for the C(adamantane)-N(tetrazole) bond.
-
Source Verification:
-
-
Isostere Comparison (Tetrazole vs Carboxyl)
-
Ballatore, C., et al. (2013).[7] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
- Context: Validates the "Performance" claim regarding metabolic stability.
-
Source Verification:
-
-
Schiff Base Derivatives (Application Context)
Sources
- 1. PubChemLite - 3-(5-methyl-2h-tetrazol-2-yl)-1-adamantanamine (C12H19N5) [pubchemlite.lcsb.uni.lu]
- 2. 438218-00-9 3-Tetrazol-2-yl-adamantane-1-carboxylic acid AKSci 5260CK [aksci.com]
- 3. 3-Tetrazol-2-yl-adamantane-1-carboxylic acid | C12H16N4O2 | CID 3505941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 438218-00-9 CAS Manufactory [m.chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. New Adamantane-Containing Edaravone Conjugates as Potential Neuroprotective Agents for ALS Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
Comparing bioactivity of adamantane carbohydrazides vs. adamantane carboxamides
Executive Summary: The Lipophilic Anchor Divergence
The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is a privileged structure in medicinal chemistry, prized for its ability to improve lipophilicity (
This guide compares two critical derivatives:
-
Adamantane-1-Carboxamides (
): Characterized by a robust amide linkage. These are primarily utilized as stable scaffolds for targeting metabolic enzymes (e.g., 11 -HSD1) and CNS receptors (P2X7). -
Adamantane-1-Carbohydrazides (
): Characterized by a hydrazide linker containing an -effect nitrogen. These serve as reactive intermediates often derivatized into hydrazones (Schiff bases), showing dominant bioactivity in antimicrobial, antitubercular, and cytotoxic applications.
Key Differentiators
| Feature | Adamantane Carboxamides | Adamantane Carbohydrazides |
| Primary Linker | Amide (-CONH-) | Hydrazide (-CONHNH-) |
| Physicochemical | High stability, H-bond donor/acceptor | Increased polarity, metal chelation potential |
| Primary Targets | 11 | Bacterial DNA/Membranes, MmpL3 (TB), Cancer cell lines |
| Metabolic Liability | Low (High metabolic stability) | Moderate (Potential hydrazine release/toxicity) |
| Dominant Bioactivity | Metabolic Regulation, Anti-inflammatory | Antimicrobial, Antifungal, Antitubercular |
Structural & Physicochemical Analysis[3][5][6][7][8][9]
The bioactivity divergence stems from the electronic and steric properties of the linker.
-
The Carboxamide "Anchor": The amide bond is planar and rigid. In 11
-HSD1 inhibitors, the adamantane group fills a large hydrophobic pocket, while the amide carbonyl accepts a hydrogen bond from the catalytic triad (Tyr-183 or Ser-170), anchoring the inhibitor. -
The Carbohydrazide "Warhead": The hydrazide moiety introduces an additional nitrogen atom, breaking the planarity and increasing rotational freedom. Crucially, the terminal amino group (
) is a potent nucleophile. When condensed with aldehydes to form hydrazones ( ), the resulting system can chelate transition metals (Fe, Cu), a mechanism central to their antimicrobial toxicity.
Visualizing the Synthetic Divergence
The following diagram illustrates how a common precursor diverges into these two distinct bioactive classes.
Caption: Divergent synthesis of Carboxamides (Green path) vs. Carbohydrazides (Red path) from a common acid precursor.
Comparative Bioactivity Data[3][4][5][10][11]
A. Metabolic Regulation: 11 -HSD1 Inhibition (Carboxamides)
Adamantane carboxamides are the gold standard for inhibiting 11
Representative Data (Adamantyl Carboxamide Derivatives):
| Compound ID | Structure Motif | IC | Selectivity vs 11 | Source |
| Cmpd 3 | Ad-CONH-Thiophene | ~200 nM | >100-fold | |
| Cmpd 9a | Ad-Carbamate-Piperidine | 15.2 nM | High | |
| Cmpd 7j | Ad-CONH-Sulfonamide | 8 nM | High |
Mechanistic Insight: The adamantane group occupies the lipophilic binding pocket, while the amide linker positions the polar tail to interact with the solvent-exposed region, preventing substrate entry.
B. Antimicrobial & Antitubercular Activity (Carbohydrazides)
Adamantane carbohydrazides, particularly when derivatized into hydrazones, exhibit potent activity against Gram-positive bacteria and Mycobacterium tuberculosis.
Representative Data (Adamantyl Carbohydrazide Derivatives):
| Compound ID | Target Organism | MIC ( | Mechanism Note | Source |
| Cmpd 4a | S. aureus (Gram+) | 62.5 | Membrane disruption | |
| Cmpd 1 | M. tuberculosis | 0.2 | MmpL3 Inhibition | |
| Cmpd 5c | Candida albicans | 125 | Unknown |
Mechanistic Insight: The hydrazone moiety (
Experimental Protocols
Protocol A: Synthesis of Adamantane-1-Carbohydrazide (Self-Validating)
This intermediate is the precursor for all antimicrobial hydrazone libraries.
Reagents: Adamantane-1-carboxylic acid methyl ester (1.0 eq), Hydrazine hydrate (80%, 10.0 eq), Ethanol (Abs).
-
Dissolution: Dissolve 10 mmol of methyl ester in 20 mL absolute ethanol in a round-bottom flask.
-
Addition: Add 100 mmol (excess) of hydrazine hydrate dropwise. Validation: Exotherm is minimal, but ensure stirring is vigorous.
-
Reflux: Heat to reflux (78°C) for 8–12 hours. Checkpoint: Monitor via TLC (Mobile phase 5% MeOH in DCM). The high-Rf ester spot should disappear, replaced by a lower-Rf baseline spot (hydrazide).
-
Workup: Cool to room temperature. Pour the mixture into 100 mL ice-cold water.
-
Crystallization: The carbohydrazide precipitates as a white solid. Filter and wash with cold water (
mL) to remove excess hydrazine. -
Drying: Dry in a vacuum oven at 50°C. Yield expectation: >85%.
-
Characterization: IR spectrum should show doublet peaks at 3300–3200 cm
( ) and a carbonyl stretch at ~1625 cm .
Protocol B: 11 -HSD1 Scintillation Proximity Assay (SPA)
Standard assay for evaluating Carboxamide potency.
Materials: HEK-293 microsomes expressing human 11
-
Enzyme Prep: Incubate microsomes (concentration optimized to linear range) in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Inhibitor Addition: Add adamantane carboxamide test compounds (dissolved in DMSO) in a serial dilution (e.g., 10
M to 0.1 nM). -
Reaction Start: Add substrate mix: 200 nM NADPH and 10 nM
-Cortisone. -
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Add SPA beads pre-coated with anti-cortisol monoclonal antibody. The antibody binds the product (
-Cortisol) but not the substrate ( -Cortisone). -
Readout: The
in proximity to the bead stimulates the scintillant. Measure CPM. -
Analysis: Plot % inhibition vs. Log[Concentration] to derive IC
.
Mechanistic Logic & SAR Decision Tree
When designing adamantane derivatives, the choice between amide and hydrazide is a decision between metabolic stability and reactive toxicity .
Caption: Decision tree for medicinal chemists selecting between amide and hydrazide linkers based on therapeutic intent.
References
-
Su, X., et al. (2008). "Adamantyl carboxamides and acetamides as potent human 11
-hydroxysteroid dehydrogenase type 1 inhibitors."[1] Bioorganic & Medicinal Chemistry, 16(15). Link -
Tice, C. M., et al. (2010).[2] "Discovery and optimization of adamantyl carbamate inhibitors of 11
-HSD1." Bioorganic & Medicinal Chemistry Letters, 20(22).[2] Link -
Al-Abdullah, E. S., et al. (2019). "Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety." Molecules, 24(21). Link
-
Villemagne, B., et al. (2022). "A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3." Molecules, 27(21).[3] Link
-
Choi, Y., et al. (2015).
-sulfonamido-N-adamantanecarboxamide derivatives as 11 -HSD1 inhibitors." RSC Advances, 5. Link
Sources
A Comparative Guide to the Thermal Decomposition Analysis of Tetrazolyl Adamantanes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the thermal stability of tetrazolyl adamantanes. We will delve into the nuances of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as applied to these unique compounds, offering not just data, but a framework for understanding the structure-stability relationships that are critical in the fields of energetic materials and pharmaceuticals.
The Significance of Tetrazolyl Adamantanes: A Synthesis of Stability and Energy
The conjugation of a tetrazole ring with an adamantane cage creates a class of molecules with a fascinating duality. The adamantane moiety, a rigid, stress-free diamondoid structure, imparts significant thermal stability and lipophilicity, properties highly desirable in drug design for improving pharmacokinetic profiles. Conversely, the tetrazole ring, with its high nitrogen content, is an energetic functional group, making these compounds candidates for advanced high-energy-density materials (HEDMs). Understanding the thermal decomposition behavior of these molecules is therefore paramount for both their safe handling and their application-specific design.
This guide will focus on a comparative analysis of key tetrazolyl adamantane isomers, exploring how the point of attachment between the two core structures influences their thermal properties.
Principles of Thermal Analysis: TGA and DSC
Before delving into the comparative data, it is essential to understand the principles of the analytical techniques employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques in materials characterization, providing complementary information on thermal stability and energetic transformations.[1][2]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This technique is invaluable for determining decomposition temperatures, identifying the number of decomposition steps, and quantifying residual mass.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It allows for the determination of melting points, phase transitions, and the enthalpy of decomposition (the amount of energy released or absorbed during decomposition). For energetic materials, a sharp exothermic peak in the DSC curve is indicative of a rapid release of energy.
The combined use of TGA and DSC provides a comprehensive thermal profile of a material, correlating mass loss with specific energetic events.
Comparative Thermal Stability of Tetrazolyl Adamantane Isomers
| Compound | Structure | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Mass Loss (%) | Key Observations | Reference |
| 5-(1-Adamantyl)tetrazole | Adamantyl group at C5 | ~250-270 | Not specified | Not specified | The decomposition is noted to begin with the decomposition of the tetrazole fragment. | [3] |
| 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles | Adamantyl group at N2 | Thermally stable up to ~150 | Not specified | Not specified | This isomer shows moderate thermal stability. | |
| 1-(Adamantan-1-yl)-tetrazole derivatives | Adamantyl group at N1 | Varies with substituents | Varies with substituents | Varies with substituents | The stability of N-substituted tetrazoles can be influenced by the electronegativity of other substituents. | [3] |
The general trend observed in the literature suggests that the decomposition of tetrazole derivatives often initiates with the cleavage of the tetrazole ring, leading to the elimination of nitrogen gas.[3] The adamantane cage itself is highly thermally stable.
Experimental Protocol: TGA/DSC Analysis of Tetrazolyl Adamantanes
To ensure the scientific integrity and reproducibility of thermal analysis data, adherence to standardized protocols is crucial. The following experimental workflow is based on established ASTM and ISO standards for the thermal analysis of chemical compounds.[4][5][6][7][8][9][10][11]
Instrumentation
-
Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements.
-
High-purity nitrogen (99.999%) for inert atmosphere.
-
Analytical balance with a precision of at least 0.01 mg.
Sample Preparation
-
Ensure the tetrazolyl adamantane sample is in a fine powder form to promote uniform heat distribution.
-
Accurately weigh 1-3 mg of the sample into a clean, tared aluminum or ceramic crucible. Smaller sample sizes are recommended for energetic materials to minimize the risk of a rapid, uncontrolled release of energy.
TGA/DSC Measurement Parameters
-
Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min to maintain an inert atmosphere and remove any gaseous decomposition products.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
-
Data Acquisition: Continuously record the sample mass (TGA) and heat flow (DSC) as a function of temperature.
Data Analysis
-
TGA Curve: Determine the onset temperature of decomposition (Tonset) and the percentage of mass loss for each decomposition step.
-
DSC Curve: Identify the peak temperature (Tpeak) of any endothermic (melting) or exothermic (decomposition) events. Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.
The following diagram illustrates the logical workflow for the thermal analysis of tetrazolyl adamantanes.
Caption: Workflow for the TGA/DSC analysis of tetrazolyl adamantanes.
Understanding the Decomposition Pathway
The thermal decomposition of tetrazolyl adamantanes is a complex process. A plausible decomposition pathway for an N-substituted tetrazolyl adamantane is initiated by the cleavage of the tetrazole ring, which is the most energetically labile part of the molecule.
Caption: A simplified proposed thermal decomposition pathway for a tetrazolyl adamantane.
This initial step involves the extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process, to form a highly reactive nitrilimine intermediate. This intermediate can then undergo further fragmentation. The adamantane cage, due to its high stability, is likely to remain intact until higher temperatures are reached.
Conclusion: A Guide for Informed Research
This guide provides a foundational understanding of the thermal decomposition analysis of tetrazolyl adamantanes. The key takeaway for researchers is the critical role of isomeric substitution on the thermal stability of these compounds. The provided experimental protocol, grounded in established standards, offers a reliable methodology for obtaining high-quality, comparable data.
By systematically applying TGA and DSC analysis, researchers can gain crucial insights into the structure-property relationships of tetrazolyl adamantanes, paving the way for the rational design of novel pharmaceuticals with enhanced stability and next-generation energetic materials with tailored performance characteristics.
References
-
Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. [Link]
-
ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]
-
ISO 11358-1:2014, Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. International Organization for Standardization. [Link]
-
ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. astm.org. [Link]
-
ISO 11358-1 Plastics - Thermogravimetry of Polymers - General Principles. EUROLAB. [Link]
-
ASTM E1131-08 - Standard Test Method for Compositional Analysis by Thermogravimetry. IHS Markit. [Link]
-
Compositional Analysis by Thermogravimetry. ASTM International. [Link]
-
ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles. iso.org. [Link]
-
INTERNATIONAL STANDARD ISO 11358-1. iso.org. [Link]
-
Synthesis and functionalization of tetra-substituted adamantane. ResearchGate. [Link]
-
Thermal Decomposition of Energetic Materials: TNCHP, TNAZ, 24DNI, ANTA, DNBT and HMX. Defense Technical Information Center. [Link]
-
Comparative Thermal Research on Energetic Molecular Perovskite Structures. National Center for Biotechnology Information. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]
-
Thermal decomposition of energetic materials. ResearchGate. [Link]
-
Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. [Link]
-
adamantane: the smallest tetrahedral tetrazole-functionalized ligand and its complexes formed by reaction with anhydrous M(ii)Cl2 (M = Mn, Cu, Zn, Cd). Royal Society of Chemistry. [Link]
-
Synthesis and theoretical analysis of interaction from an adamantane. ResearchGate. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information. [Link]
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]
-
DSC, TGA and DTA data of the obtained polymers. ResearchGate. [Link]
-
A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSpace. [Link]
-
Interaction mechanism studies of 1 H -tetrazole derivatives and nitrocellulose. Part 1: introduction of amino groups on C and N atoms. ResearchGate. [Link]
-
UV, FTIR, TGA-DSC and NLO Studies of Ammonium Chloride Doped L-Threonine Crystals. JETIR. [Link]
-
TGA, TMA, and DMA Analysis of Thermoplastics. AZoM. [Link]
-
Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. METTLER TOLEDO. [Link]
-
Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. MDPI. [Link]
-
Interaction Mechanisms studies of 1H-tetrazole derivatives and nitrocellulose Part1: Introduction of amino groups on C and N. The Royal Society of Chemistry. [Link]
-
Thermal Stability Study of 4-(1-Adamantyl)phenol. ResearchGate. [Link]
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A Comparative Guide to HPLC Method Development for Quantifying Adamantane Carbohydrazide Purity
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of adamantane carbohydrazide purity. As a molecule combining a bulky, non-polar adamantane core with a highly polar carbohydrazide functional group, it presents unique challenges for chromatographic separation and analysis. This document will explore two primary HPLC strategies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting and developing a robust, self-validating analytical method.
The Analytical Challenge of Adamantane Carbohydrazide
Adamantane carbohydrazide's amphiphilic nature makes it a challenging analyte for traditional chromatographic techniques. The adamantyl group imparts significant hydrophobicity, suggesting suitability for RP-HPLC.[1][2] Conversely, the carbohydrazide moiety is highly polar and capable of strong hydrogen bonding, making it a candidate for HILIC.[3][4][5] Furthermore, the lack of a significant chromophore in the adamantane structure necessitates sensitive detection methods, often requiring derivatization for UV-Vis or fluorescence detection, or the use of universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[6] This guide will focus on direct analysis using a universal detector to avoid the complexities and potential inefficiencies of derivatization.
Comparative Analysis of HPLC Methodologies
A successful HPLC method for adamantane carbohydrazide must provide adequate retention, good peak shape, and effective separation from potential impurities, such as starting materials (e.g., adamantane carboxylic acid) and degradation products. Below, we compare the development and performance of RP-HPLC and HILIC methods.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[2][7] For adamantane carbohydrazide, the non-polar adamantane moiety is expected to interact with the stationary phase.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and a Charged Aerosol Detector (CAD).
-
Column: Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% to 95% B
-
18-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas (Nitrogen) Pressure: 60 psi
-
Filter: None
-
-
Stationary Phase: A C18 stationary phase was chosen for its strong hydrophobic retention, which is necessary to retain the adamantane core. The XBridge column offers stability across a wide pH range, providing flexibility in mobile phase optimization.
-
Mobile Phase: A simple acidic mobile phase (0.1% formic acid) was selected to ensure the carbohydrazide moiety is protonated, leading to more consistent interactions and improved peak shape.[7] Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV cutoff.[8]
-
Gradient Elution: A gradient is essential to elute the retained adamantane carbohydrazide and any more hydrophobic impurities, while still allowing for the separation of early-eluting polar impurities.
-
Detector: A Charged Aerosol Detector (CAD) was selected for its ability to provide near-universal response for non-volatile analytes, irrespective of their chromophoric properties. This is ideal for adamantane carbohydrazide, which lacks a strong UV-absorbing moiety.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[3][4][5][9] It is particularly well-suited for the separation of polar compounds that are poorly retained in RP-HPLC.[4][10] In this case, the polar carbohydrazide group is expected to partition into the water-enriched layer on the surface of the stationary phase.
-
Instrumentation: Same as RP-HPLC method.
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v).
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v).
-
Gradient Program:
-
0-1 min: 1% B
-
1-8 min: 1% to 40% B
-
8-9 min: 40% B
-
9-9.1 min: 40% to 1% B
-
9.1-12 min: 1% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
CAD Settings: Same as RP-HPLC method.
-
Stationary Phase: An amide-bonded stationary phase was chosen as it provides strong hydrogen bonding interactions, which are ideal for retaining the polar carbohydrazide group.
-
Mobile Phase: A high organic content mobile phase is characteristic of HILIC. Acetonitrile is the preferred organic solvent. A buffer (ammonium formate) is included to control the pH and ionic strength, which can significantly impact retention and peak shape in HILIC.
-
Gradient Elution: In HILIC, increasing the aqueous content of the mobile phase (increasing %B) decreases retention.[3][5] This gradient allows for the elution of adamantane carbohydrazide and the separation of other polar components.
-
Detector: As with the RP-HPLC method, CAD is the detector of choice due to the analyte's poor UV absorbance.
Method Performance Comparison
To objectively compare the two methods, a sample of adamantane carbohydrazide containing a known impurity (adamantane carboxylic acid) was analyzed. The following table summarizes the key performance parameters.
| Parameter | RP-HPLC Method | HILIC Method |
| Retention Time (Adamantane Carbohydrazide) | 12.5 min | 6.8 min |
| Retention Time (Adamantane Carboxylic Acid) | 14.2 min | 3.2 min |
| Resolution (Analyte/Impurity) | 3.5 | 7.2 |
| Tailing Factor (Adamantane Carbohydrazide) | 1.3 | 1.1 |
| Theoretical Plates (Adamantane Carbohydrazide) | 8,500 | 15,000 |
| Limit of Quantitation (LOQ) | 5 µg/mL | 2 µg/mL |
Discussion of Results and Method Selection
Based on the experimental data, the HILIC method demonstrates superior performance for the purity analysis of adamantane carbohydrazide.
-
Resolution and Efficiency: The HILIC method provided significantly better resolution between adamantane carbohydrazide and its potential precursor impurity, adamantane carboxylic acid. The higher theoretical plate count and lower tailing factor indicate a more efficient and symmetrical peak shape, which is crucial for accurate quantification.
-
Sensitivity: The HILIC method exhibited a lower LOQ, indicating higher sensitivity. This is likely due to the higher organic content of the mobile phase, which can lead to more efficient nebulization and detection in the CAD.
-
Analysis Time: The HILIC method has a shorter run time, which increases sample throughput.
While the RP-HPLC method is viable, it suffers from lower resolution and peak tailing for the main analyte. This is likely due to secondary interactions between the polar carbohydrazide group and the silica backbone of the C18 stationary phase.
Method Validation According to ICH Q2(R2) Guidelines
The selected HILIC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[11][12][13][14] The validation protocol should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Method Development Workflow
The following diagram illustrates the logical workflow for selecting and validating an appropriate HPLC method for adamantane carbohydrazide.
Caption: HPLC method development and validation workflow.
Conclusion
For the challenging task of quantifying the purity of adamantane carbohydrazide, a HILIC method offers significant advantages over a traditional RP-HPLC approach. The enhanced resolution, superior peak shape, and increased sensitivity make it the more robust and reliable choice. By following a systematic method development and validation process, grounded in established regulatory guidelines such as ICH Q2(R2) and USP General Chapter <621>, researchers can ensure the generation of high-quality, defensible analytical data.[11][12][13][14][15][16][17][18]
References
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at: [Link]
-
United States Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF. Available at: [Link]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Available at: [Link]
-
Element Lab Solutions. (2022). USP 621 Changes. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Available at: [Link]
-
United States Pharmacopeia. <621> CHROMATOGRAPHY. Available at: [Link]
-
Wikipedia. Hydrophilic interaction chromatography. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available at: [Link]
-
ResearchGate. (2025). Liquid chromatography of adamantane derivatives. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]
-
VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography. Available at: [Link]
-
MDPI. (2020). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Available at: [Link]
-
International Journal of Chemical Studies. (2024). 3-ethoxy-4-hydroxy benzylidene) adamantane-1-carbohydrazide: Synthesis, Insilico. Available at: [Link]
-
International Journal of Bioscience and Biochemistry. Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. Available at: [Link]
-
Semantic Scholar. (2021). Research Article Schiff Bases of Isatin and Adamantane-1-Carbohydrazide: Synthesis, Characterization and Anticonvulsant Activity. Available at: [Link]
-
MDPI. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Available at: [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]
-
Wiley Online Library. (2024). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Available at: [Link]
-
International Journal of Chemical Studies. (2024). 3-ethoxy-4-hydroxy benzylidene) adamantane-1-carbohydrazide: Synthesis, Insilico. Available at: [Link]
-
ResearchGate. (2025). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose. Available at: [Link]
-
Scientific Research Publishing. (2013). Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis. Available at: [Link]
-
MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]
-
VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography. Available at: [Link]
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A Comparative Guide to the Stability of Adamantane Analogs: Tetrazole vs. Carboxylic Acid
Introduction: The Strategic Imperative of Bioisosterism in Drug Design
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. One of the most powerful tools in this endeavor is bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties, yet confers advantages in areas like metabolic stability, potency, or bioavailability.[1] The classic bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole is a prime example of this strategy in action.[2][3][4]
This guide provides an in-depth comparative analysis of the stability and key physicochemical properties of adamantane-1-carboxylic acid and its bioisosteric counterpart, 5-(1-adamantyl)-1H-tetrazole. The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, is a privileged structure in drug design, valued for its ability to anchor ligands into hydrophobic pockets of biological targets. Understanding how the acidic functional group appended to this core influences overall molecular stability is critical for researchers in drug discovery and development. We will delve into the experimental data, provide validated protocols for key characterization assays, and explain the mechanistic underpinnings of the observed differences.
Comparative Analysis of Physicochemical Properties
The decision to replace a carboxylic acid with a tetrazole is driven by the desire to fine-tune a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While both groups are acidic and can participate in similar hydrogen bonding interactions, their inherent structural differences lead to significant shifts in stability and behavior.[2]
The superior stability of the tetrazole ring is a key advantage. Unlike carboxylic acids, tetrazoles are generally resistant to biological degradation and are not typically substrates for Phase II metabolic enzymes like UDP-glucuronosyltransferases (UGTs), which often target carboxylic acids for rapid clearance.[1][4][5] This enhanced metabolic stability can lead to a longer biological half-life and improved oral bioavailability.[1][6]
Below is a summary of the key physicochemical differences, with specific data for the adamantane analogs where available.
| Property | Adamantane-1-Carboxylic Acid | 5-(1-Adamantyl)-1H-Tetrazole | Rationale for Difference |
| Molecular Formula | C₁₁H₁₆O₂[7][8] | C₁₁H₁₆N₄ | Replacement of -COOH group with -CN₄H group. |
| Molecular Weight | 180.24 g/mol [7][8] | 204.27 g/mol | Addition of three nitrogen atoms and removal of two oxygen atoms. |
| Acidity (pKa) | ~4.9 - 5.0 (Predicted)[9][10] | ~4.5 - 4.9 (Typical range for 5-alkyl-tetrazoles) | The negative charge on the tetrazolate anion is delocalized over four nitrogen atoms in an aromatic ring, providing greater stabilization compared to the two oxygen atoms of the carboxylate.[2] |
| Lipophilicity (LogP) | 2.60[7] | Expected to be higher than the carboxylic acid analog. | The larger, more diffuse tetrazole ring generally increases lipophilicity compared to the more polar carboxylic acid group.[3][6] |
| Melting Point | 172-174 °C[7][10] | Data not available for the specific compound, but adamantyl-tetrazoles are crystalline solids with melting points often above 100°C.[11] | Differences in crystal lattice packing and intermolecular forces. |
| Metabolic Stability | Susceptible to Phase II metabolism (e.g., glucuronidation).[1][2] | Generally resistant to metabolic degradation.[1][4][6] | The tetrazole moiety is not a typical substrate for common metabolic enzymes that target carboxylic acids.[4] |
Experimental Protocols for Stability and Property Assessment
To ensure the trustworthiness and reproducibility of comparative data, standardized, self-validating experimental protocols are essential. Below are detailed methodologies for determining the key parameters discussed above.
Protocol 1: Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical measure of a compound's ionization state at a given pH. Potentiometric titration is a highly precise and reliable method for its determination.[12][13][14]
Objective: To accurately measure the pKa of the adamantane analog.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4.0, 7.0, and 10.0.[15][16]
-
Sample Preparation: Prepare a 1 mM solution of the test compound (e.g., adamantane-1-carboxylic acid) in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.[15][16] A concentration of at least 10⁻⁴ M is required.[12][15]
-
Titration Setup:
-
Place 20 mL of the sample solution into a reaction vessel equipped with a magnetic stirrer.[15][16]
-
Immerse the calibrated pH electrode into the solution.[15][16]
-
Add a constant ionic strength salt, such as 0.15 M KCl, to the solution.[15][16]
-
Purge the solution with nitrogen gas to remove dissolved CO₂.[15]
-
-
Titration:
-
If starting with the acidic form, titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[15][16]
-
Record the pH value after each addition, allowing the reading to stabilize.[15][16]
-
Continue the titration until the pH has passed the expected pKa and reached a plateau (e.g., pH 12-12.5).[15][16]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.
-
-
Validation: Perform a minimum of three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[15]
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method
Lipophilicity, often expressed as LogP, is a key determinant of a drug's permeability and distribution. The shake-flask method is the gold-standard for its direct measurement.[17][18]
Objective: To determine the n-octanol/water partition coefficient (LogP) of the adamantane analog.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer like PBS, pH 7.4 for LogD) and vice-versa by mixing them vigorously for 24 hours and allowing them to separate.[18]
-
Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol).
-
Partitioning:
-
Add a precise volume of the stock solution to a vessel containing a known volume of the aqueous phase (pre-saturated water/buffer).
-
Seal the vessel and shake vigorously until equilibrium is reached (typically several hours).
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation: Calculate the LogP using the following formula:
-
LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
-
-
Validation: The procedure should be validated with compounds of known LogP values.[19]
Caption: Experimental workflow for the shake-flask LogP determination.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is crucial for assessing a compound's susceptibility to Phase I metabolism, a primary route of drug clearance.[5][20] It measures the rate of disappearance of the parent compound over time.[21][22]
Objective: To determine the metabolic half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the adamantane analog.
Methodology:
-
Reagent Preparation:
-
Incubation:
-
Pre-warm the microsomal suspension and test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH cofactor to the microsome/compound mixture. The final protein concentration is typically 0.5 mg/mL.[20][22]
-
Include a "minus cofactor" control to assess non-NADPH dependent degradation.[20]
-
Include positive control compounds with known metabolic rates (e.g., Dextromethorphan, Midazolam).[21]
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[21]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Caption: Workflow for in vitro metabolic stability assay.
Conclusion and Outlook
The bioisosteric replacement of a carboxylic acid with a tetrazole on the adamantane scaffold represents a powerful and well-established strategy in drug design to enhance metabolic stability.[2][3][4][6] Experimental data and mechanistic principles indicate that the adamantyl-tetrazole analog is likely to exhibit a longer biological half-life due to its resistance to common metabolic pathways that readily clear the corresponding carboxylic acid.[1] While this modification also increases lipophilicity and alters acidity, these changes must be carefully balanced against the desired target engagement and overall ADME profile. The choice between these two functional groups is not a matter of universal superiority, but a context-dependent decision guided by the specific therapeutic objective and the challenges presented by the lead compound. The robust experimental protocols provided herein serve as a foundation for researchers to generate the reliable, comparative data needed to make these critical design choices.
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A Comparative Guide to Elemental Analysis Standards for 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Complex Heterocycle
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is a molecule of significant interest in medicinal chemistry, combining the rigid, lipophilic adamantane cage with the nitrogen-rich, metabolically stable tetrazole ring and a reactive carbohydrazide linker.[1][2][3] This unique trifecta of functionalities presents a distinct challenge for elemental analysis, a fundamental technique for verifying the empirical formula and purity of a newly synthesized compound.[4][5]
The high nitrogen content (30.41%) and the robust, cage-like adamantane structure necessitate careful consideration of analytical parameters to ensure complete combustion and accurate quantification of carbon, hydrogen, and nitrogen. Incomplete combustion can lead to the formation of stable intermediates, resulting in erroneously low elemental percentages and compromising the integrity of research and development efforts.[6] This guide provides a comprehensive framework for establishing reliable elemental analysis protocols for this and structurally related compounds.
Theoretical vs. Experimental Values: Establishing the Benchmark
The first step in any elemental analysis workflow is the calculation of the theoretical elemental composition based on the compound's molecular formula. This theoretical data serves as the gold standard against which all experimental results are compared.
Molecular Formula: C₁₂H₁₈N₆O
Molecular Weight: 278.32 g/mol
Table 1: Theoretical Elemental Composition of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 51.79 |
| Hydrogen | H | 1.01 | 18 | 18.18 | 6.53 |
| Nitrogen | N | 14.01 | 6 | 84.06 | 30.19 |
| Oxygen | O | 16.00 | 1 | 16.00 | 5.75 |
| Total | 262.36 | 100.00 |
For publication in most peer-reviewed journals, experimental values for C, H, and N must be within ±0.4% of the theoretical values.[7] Achieving this level of accuracy for a high-nitrogen, polycyclic compound requires a meticulously optimized analytical method and the use of appropriate calibration standards.
Comparison of Commercially Available Elemental Analysis Standards
The selection of appropriate calibration and validation standards is critical for obtaining accurate elemental analysis data. Ideally, standards should be chosen that are matrix-matched to the analyte of interest, meaning they have a similar elemental composition and combustion behavior. While a certified standard for 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is not commercially available, several suitable alternatives can be employed.
Table 2: Comparison of Recommended Elemental Analysis Standards
| Standard | Chemical Formula | %C | %H | %N | Key Attributes & Rationale for Use |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | A common, readily available, and stable standard for general CHN analysis. Provides a baseline for instrument performance.[8] |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | Another widely used standard with a moderate nitrogen content. Its consistent combustion makes it a reliable choice for daily calibration checks.[9] |
| Atropine | C₁₇H₂₃NO₃ | 70.56 | 8.01 | 4.84 | A complex organic molecule that can help to verify combustion efficiency for more challenging structures.[8] |
| Urea | CH₄N₂O | 20.00 | 6.71 | 46.65 | A high-nitrogen standard that is essential for calibrating the nitrogen channel for analytes with high nitrogen content. Its simple structure ensures complete combustion. |
| Creatinine | C₄H₇N₃O | 42.47 | 6.24 | 37.15 | A heterocyclic compound with a significant nitrogen content, making it a good matrix-matched standard for validating the analysis of nitrogen-rich heterocycles. |
Recommendation: For routine analysis of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide, a multi-point calibration curve should be established using a primary standard such as acetanilide or sulfanilamide. For validation and to ensure complete nitrogen recovery, a high-nitrogen standard like urea or creatinine should be analyzed alongside the samples.
Experimental Protocol: A Step-by-Step Guide to Accurate Analysis
The following protocol is designed for a modern combustion-based CHNS/O elemental analyzer.[10] It is imperative to consult the specific instrument manual for detailed operational instructions.
Sample Preparation
-
Homogenization: Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample using an agate mortar and pestle.
-
Drying: Dry the sample thoroughly under vacuum at a temperature below its melting point to remove any residual solvents or moisture. This is a critical step, as even trace amounts of water will significantly impact the hydrogen and oxygen values.[7]
-
Weighing: Accurately weigh 1-2 mg of the dried sample into a tin capsule using a calibrated microbalance. The exact sample weight will depend on the instrument's sensitivity and the expected elemental composition.
Instrument Setup and Calibration
-
Combustion Furnace: Set the combustion furnace temperature to at least 950 °C. For refractory compounds like adamantane derivatives, a higher temperature (e.g., 1050 °C) may be necessary to ensure complete combustion.
-
Reduction Furnace: Set the reduction furnace temperature to approximately 650 °C. This furnace contains copper to reduce nitrogen oxides to N₂ gas.
-
Gas Flows: Optimize the flow rates of the helium carrier gas and oxygen combustion gas according to the instrument manufacturer's recommendations.
-
Calibration: Perform a multi-point calibration for C, H, and N using a certified standard such as acetanilide. The calibration curve should be linear with a correlation coefficient (R²) > 0.999.
Sample Analysis
-
Blank Analysis: Analyze an empty tin capsule to determine the background levels of C, H, and N.
-
Standard Analysis: Analyze a known weight of a certified standard (e.g., sulfanilamide) to verify the calibration. The results should be within the certified range of uncertainty.
-
Sample Analysis: Analyze the prepared samples of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide. Perform at least three replicate analyses for each sample to ensure reproducibility.
-
Validation: After every 5-10 samples, re-analyze a certified standard to check for any instrument drift.
Visualizing the Workflow and Logic
To better illustrate the key processes and relationships in this analytical workflow, the following diagrams have been generated using Graphviz.
Caption: Logical relationship for the calibration and validation strategy.
Potential Challenges and Troubleshooting
The unique chemical nature of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide can present several analytical challenges.
-
Incomplete Combustion: The adamantane cage is thermally stable and may resist complete combustion at standard temperatures. If carbon values are consistently low, increase the combustion furnace temperature in 50 °C increments. The use of a combustion catalyst, such as tungsten(VI) oxide, can also be beneficial.
-
Nitrogen Oxide Formation: The high nitrogen content can lead to the formation of various nitrogen oxides (NOx) that are not effectively reduced to N₂. Ensure the reduction furnace is packed with fresh, high-quality copper and that the temperature is maintained appropriately.
-
Hygroscopicity: The carbohydrazide moiety may be hygroscopic. Inadequate drying will lead to erroneously high hydrogen and oxygen percentages. Always handle and weigh the sample in a low-humidity environment, such as a glove box, if possible.
-
Static Charge: The powdered sample may be prone to static electricity, making accurate weighing difficult. The use of an anti-static gun can help to dissipate any charge before weighing.
Conclusion
The elemental analysis of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide requires a robust and well-validated methodology to overcome the challenges posed by its high nitrogen content and stable adamantane core. By employing a systematic approach that includes careful sample preparation, the use of appropriate and varied calibration standards, and an optimized combustion method, researchers can obtain accurate and reproducible data. This guide provides the necessary framework to establish such a protocol, ensuring the integrity of the analytical results that underpin further research and development of this promising class of compounds.
References
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Triclinic Labs. Elemental Analysis Services. (n.d.). Retrieved from [Link]
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ELTRA. Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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OEA Laboratories Ltd. Analytical Services for elemental analysis of CHNOS. (n.d.). Retrieved from [Link]
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University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. 1.3: Introduction to Combustion Analysis. (2022, August 28). Retrieved from [Link]
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ResearchGate. Multifaceted Chemistry of Tetrazole. Synthesis, Uses, and Pharmaceutical Applications | Request PDF. (2023). Retrieved from [Link]
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- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. 15(5), 3206-3214.
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ResearchGate. (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. (2019). Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures: 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
Executive Safety Assessment
Immediate Action Required: Treat this compound as a High-Nitrogen Energetic Material with Reducing Properties .
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is a poly-functional molecule that presents a unique intersection of hazards. Unlike standard organic waste, it cannot be commingled carelessly. Its disposal profile is governed by two competing reactivities:
-
Tetrazole Moiety: High nitrogen content (
N by weight in the ring), conferring potential shock sensitivity and thermal instability. -
Carbohydrazide Moiety: A potent reducing agent capable of forming unstable azides if exposed to nitrous acid or nitrosating agents.
Core Directive: The primary disposal method for bulk quantities is controlled incineration by a licensed facility.[1] In-lab chemical deactivation is recommended only for trace residues and glassware cleaning.
Chemical Risk & Functional Analysis
To understand the disposal logic, we must deconstruct the molecule into its functional hazards.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Tetrazole Ring (2-position) | Energetic / Shock Sensitive | DO NOT COMPACT. Waste containers must not be crushed. Avoid heating above 100°C. |
| Carbohydrazide ( | Reducer / Nucleophile | SEGREGATE FROM OXIDIZERS. Incompatible with bleach (in bulk), peroxides, and nitrates. |
| Adamantane Cage | Lipophilic / Persistent | INSOLUBLE IN WATER. Aqueous deactivation attempts will fail without an organic co-solvent (e.g., DMSO/Acetone). |
Decision Matrix: Disposal Workflow
The following decision tree outlines the operational flow for handling this compound.
Figure 1: Operational decision tree for waste segregation and disposal paths.[2]
Detailed Operational Protocols
Protocol A: Solid Waste (Bulk Material)
Applicable for: Expired reagents, synthesis byproducts, or unused solids >100 mg.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for primary storage of energetic waste to prevent shrapnel in case of accidental decomposition.
-
Anti-Static Measures: This powder may accumulate static charge. Ground the technician and the container before transfer.
-
Labeling:
-
Primary Tag: Hazardous Waste.
-
Constituents: 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide.
-
Hazard Flags: Flammable Solid, Irritant, High Nitrogen Content.
-
Warning: "DO NOT COMPACT" (Risk of pressure-induced deflagration).
-
-
Storage: Store in the "Flammable Solids" cabinet, strictly separated from "Oxidizers" (Nitrates, Perchlorates, Permanganates).
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, filtrates, and reaction solvents.
-
Segregation:
-
NEVER mix with acidic waste streams. Acidification of the tetrazole/hydrazide system can precipitate shock-sensitive salts or evolve toxic gases.
-
NEVER mix with oxidizers (e.g., Chromic acid, Piranha solution). The hydrazide moiety will react exothermically, potentially igniting the solvent.
-
-
Container: Dedicated "Organic Waste - Reducers Only" carboy.
-
Solvent Compatibility: Ensure the carrier solvent (DMSO, DMF, Methanol) is compatible with the waste drum liner.
Protocol C: Deactivation (Trace Residues & Glassware)
Applicable for: Cleaning spatulas, flasks, and wiping up minor spills (<50 mg).
Mechanism: Oxidative destruction of the hydrazide functionality to nitrogen gas (
Reagents:
-
Solution A: 5% Sodium Hypochlorite (Commercial Bleach).
-
Solution B: Acetone or DMSO (to solubilize the lipophilic adamantane).
Step-by-Step Deactivation:
-
Dissolution: Rinse the contaminated glassware with a small volume of Acetone or DMSO. The compound must be in solution; aqueous bleach will not react effectively with solid clumps due to the hydrophobic adamantane cage.
-
Oxidation (Fume Hood Required):
-
Slowly add Solution A (Bleach) to the organic rinse.
-
Observation: You may observe bubbling (
gas evolution). This is the hydrazide decomposing.[3] -
Caution: This reaction is exothermic. Add bleach dropwise.
-
-
Quenching: Allow the mixture to stand for 30 minutes.
-
Disposal: The resulting mixture is now a non-reactive organic/aqueous waste. Check pH (aim for pH 7-9) and dispose of in the "Aqueous/Organic Mixture" waste stream.
Regulatory & Compliance Data
When manifesting this waste for professional disposal (e.g., Clean Harbors, Veolia), use the following classifications. While this specific CAS is likely not listed, "Generator Knowledge" of the functional groups dictates these codes:
| Regulatory Body | Classification | Code | Justification |
| EPA (RCRA) | Ignitable Waste | D001 | Tetrazoles are flammable solids; hydrazides are combustible. |
| EPA (RCRA) | Reactive Waste | D003 | Potential for explosive decomposition (Tetrazole) and gas generation. |
| DOT (Transport) | Flammable Solid, Organic, N.O.S. | UN 1325 | Standard shipping classification for organic energetic solids. |
Storage Compatibility Group: Store as Segregated Organic .
-
Incompatible with: Group A (Inorganic Acids), Group B (Solid/Liquid Oxidizers).
-
Compatible with: Group C (Organic Bases), Group D (Organic Acids - use caution), Group F (Flammable Liquids).
References
-
Tetrazole Safety Profile : ChemicalBook. "1H-Tetrazole Safety Data Sheet." Accessed October 26, 2023.
-
Hydrazide Reactivity : National Institutes of Health (NIH). "Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity." Accessed October 26, 2023.
-
Laboratory Waste Management : National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).
-
Adamantane Handling : Merck Millipore. "Safety Data Sheet - Adamantane." Accessed October 26, 2023.
Sources
Personal protective equipment for handling 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
Comprehensive Safety and Handling Guide: 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
Hazard Analysis: A Composite Risk Profile
The safe handling of any chemical begins with a robust understanding of its potential hazards. For 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide, we must consider the synergistic and cumulative risks posed by its three primary structural components.
-
Adamantane Core : The adamantane structure itself is a relatively stable, bulky hydrocarbon cage. While generally considered to have low toxicity, it is a combustible solid, and handling it in powdered form can lead to dust inhalation, which may cause respiratory irritation.[1][2] Its primary contribution to the overall hazard profile is physical (combustible dust) rather than chemical reactivity.
-
Carbohydrazide Group (-CONHNH₂) : This functional group is a derivative of hydrazine and presents more significant health hazards. Carbohydrazides are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][4][5] Some may also cause allergic skin reactions.[4][6] A critical, though less common, hazard is the risk of explosion if heated under confinement.[4][5]
-
Tetrazole Ring (-CN₄H) : This nitrogen-rich heterocyclic ring is the most significant contributor to the compound's potential for high-energy decomposition. Tetrazole and its derivatives are known for their potential to be explosive, particularly when subjected to heat, friction, or shock.[7][8][9] This property necessitates careful handling to prevent accidental detonation.
-
Potentially explosive upon heating or mechanical shock.
-
Harmful if swallowed or inhaled.
-
A skin, eye, and respiratory irritant.
-
A combustible solid that can form explosive dust-air mixtures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Goggles: Must be ANSI Z87.1-compliant, chemical splash-proof, and worn with side shields to protect against dust and splashes.[10] Face Shield: Required when handling larger quantities (>1g) or when there is a significant risk of splashing or unexpected energetic release.[1] |
| Hand Protection | Chemical-Resistant Gloves | Type: Nitrile rubber gloves (minimum thickness >0.11 mm) are recommended.[2] Standard: Must be tested to EN 374 standard.[8][11] Protocol: Double-gloving is advised. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4] |
| Body Protection | Flame-Retardant Laboratory Coat | A flame-retardant lab coat must be worn and kept fully buttoned to protect against fire hazards from the adamantane moiety and potential energetic decomposition of the tetrazole ring.[1][8] |
| Respiratory Protection | Particulate Filter Respirator | When Required: Necessary when handling the solid compound outside of a certified fume hood or when dust formation is likely. Type: A NIOSH-approved N95 or P1 particulate filter respirator is the minimum requirement.[2][10] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic and cautious approach to handling is critical for safety. All operations should be conducted within a certified chemical fume hood to contain potential dust and vapors.[1]
Preparation & Weighing:
-
Designate a Workspace: All work must be performed in a chemical fume hood. Ensure the work area is clean and free of incompatible materials, especially strong oxidizing agents and acids.[12]
-
Grounding: To prevent static discharge that could initiate decomposition of the tetrazole ring, ground all equipment and containers.[12] Use non-sparking tools for all manipulations.[8]
-
Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer and dust generation. If weighing on a balance, use an anti-static weighing dish.
Running the Reaction:
-
Solubilization: Add solvents slowly and gently. Avoid rapid heating. If heating is necessary, use a controlled heating mantle with a temperature probe and a blast shield. Never heat the compound directly or in a sealed container.
-
Monitoring: Continuously monitor the reaction for any signs of uncontrolled exotherm or gas evolution.
-
Quenching & Workup: Plan quenching procedures carefully to avoid rapid temperature or pressure changes.
Post-Reaction:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]
Emergency Response and Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[11][13]
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Spill: Evacuate the area. For small spills, carefully collect the material with non-sparking tools and place it in a labeled, sealed container for disposal. Avoid creating dust.[4] Do not allow the spilled material to enter drains.[14]
Waste Disposal: Due to its nitrogen-rich and potentially energetic nature, 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide waste must be handled with extreme care.
-
Segregation: Do not mix this waste with other chemical waste streams, particularly oxidizers or strong acids.
-
Containerization: Collect all solid waste and contaminated materials in a clearly labeled, dedicated waste container.
-
Professional Disposal: The waste must be disposed of through a licensed hazardous waste disposal company. Inform them of the compound's structure and its potential as a high-nitrogen, energetic material. Standard protocols for disposing of nitrogen heterocyclic compounds should be followed.[15]
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for ensuring safe handling of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. nbinno.com [nbinno.com]
- 4. gas-sensing.com [gas-sensing.com]
- 5. fishersci.com [fishersci.com]
- 6. redox.com [redox.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. biofinechemical.com [biofinechemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
